Benzethonium
Description
Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad spectrum antimicrobial properties. Its salt form, this compound chloride, is primarily used as a skin disinfectant at concentrations of 0.1-0.2 %, which are safe and effective concentrations for the compound specified by the U.S. Food and Drug Administration (FDA). It is additionally found in cosmetics and toiletries such as mouthwashes and anti-itch ointments. It is shown to be effective in mediating its antimicrobial action against bacteria, fungi, mold and viruses. There is evidence that this compound acts as a spermatocide but may cause vaginal irritation. This compound was identified as a novel cancer-specific compound by cell-based small-molecule screen.
This compound is a natural product found in Annona muricata, Annona glabra, and other organisms with data available.
Bactericidal cationic quaternary ammonium surfactant used as a topical anti-infective agent. It is an ingredient in medicaments, deodorants, mouthwashes, etc., and is used to disinfect apparatus, etc., in the food processing and pharmaceutical industries, in surgery, and also as a preservative. The compound is toxic orally as a result of neuromuscular blockade.
See also: this compound Chloride (has salt form).
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3. |
|---|---|
CAS No. |
498-77-1 |
Molecular Formula |
C27H43NO3 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide |
InChI |
InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1 |
InChI Key |
USLZJBWCHRRIAQ-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-] |
melting_point |
158-163 |
solubility |
Soluble |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Benzethonium Chloride on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzethonium (B1203444) chloride is a potent cationic surfactant and quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. Its efficacy is primarily attributed to its ability to compromise the structural and functional integrity of bacterial cell membranes. This technical guide provides an in-depth analysis of the core mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows. The primary mode of action involves a multi-step process initiated by electrostatic attraction to the negatively charged bacterial cell surface, followed by intercalation of its hydrophobic tail into the lipid bilayer. This disruption leads to increased membrane permeability, dissipation of the electrochemical gradient, leakage of essential intracellular components, and ultimately, cell death.[1][2]
Core Mechanism of Action on Bacterial Membranes
The bactericidal activity of this compound chloride is a direct consequence of its amphiphilic molecular structure, which features a positively charged quaternary ammonium head group and a long, hydrophobic alkyl chain.[1][2] This structure facilitates a sequential interaction with the bacterial cell envelope, leading to catastrophic failure of the membrane's barrier function.
The primary mechanism can be delineated into the following stages:
-
Adsorption and Binding: The positively charged quaternary ammonium head of this compound chloride is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]
-
Hydrophobic Intercalation: Following initial binding, the long hydrophobic alkyl chain penetrates and integrates into the lipid bilayer of the cytoplasmic membrane.[1][2] This insertion is driven by hydrophobic interactions with the fatty acid chains of the membrane phospholipids.[1]
-
Membrane Disruption and Permeabilization: The intercalation of this compound chloride molecules disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and an increase in fluidity. This perturbation compromises the membrane's function as a selective barrier.
-
Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of vital intracellular contents, including potassium ions (K+), nucleotides, amino acids, and ATP.[1][2] This efflux disrupts the cell's osmotic balance and depletes it of essential metabolites.
-
Dissipation of Membrane Potential: The bacterial cytoplasmic membrane maintains a critical electrochemical gradient, or membrane potential, which is essential for key cellular processes like ATP synthesis, nutrient transport, and motility.[2] The leakage of ions caused by this compound chloride dissipates this membrane potential, leading to a collapse of cellular energy production.
-
Protein Denaturation and Inhibition of Cellular Processes: In addition to direct membrane damage, this compound chloride can cause the denaturation of essential membrane-associated and cytoplasmic proteins, further impairing cellular functions.[1][2] Some evidence also suggests it can interfere with nucleic acid synthesis.[2] The culmination of these events leads to rapid bacterial cell death.
Visualization of the Mechanism of Action
Caption: Sequential mechanism of this compound chloride action on the bacterial cell membrane.
Quantitative Efficacy Data
The antimicrobial potency of this compound chloride is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Bacterial Species | Gram Type | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | ATCC 6538 | 1.95 | [3] |
| Staphylococcus aureus | Gram-Positive | (Clinical Isolates) | 1 - 4 | [4] |
| Bacillus subtilis | Gram-Positive | ATCC 6633 | 3.9 | [3] |
| Bacillus cereus | Gram-Positive | ATCC 10876 | 3.9 | [3] |
| Listeria monocytogenes | Gram-Positive | ATCC 15313 | 7.8 | [3] |
| Escherichia coli | Gram-Negative | ATCC 8739 | Not specified | [3] |
Note: Data is compiled from available literature and experimental conditions may vary between studies.
Key Experimental Protocols
The investigation of this compound chloride's effect on bacterial membranes relies on specific, validated experimental protocols. The following sections detail the methodologies for assessing membrane integrity and membrane potential.
Assessment of Cytoplasmic Membrane Integrity
This protocol uses the fluorescent dye Propidium Iodide (PI) to quantify membrane damage. PI is a nucleic acid intercalating agent that is impermeant to cells with intact membranes. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Protocol: Membrane Integrity Assay using Propidium Iodide (PI)
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) with the target bacterial strain.
-
Incubate overnight at 37°C with shaking to reach the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Resuspend the final pellet in the same buffer and adjust the cell density to approximately 10⁸ cells/mL.[5]
-
-
Staining Procedure:
-
Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water).
-
In a 96-well black microtiter plate, add aliquots of the bacterial cell suspension.
-
Add varying concentrations of this compound chloride to the wells. Include a positive control (e.g., cells treated with 70% isopropanol) and a negative control (untreated cells).
-
Add PI to each well to a final concentration of approximately 5-30 µM.[5][6][7]
-
Incubate the plate at room temperature for 5-15 minutes in the dark.[6][7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader or a flow cytometer. For PI, typical excitation and emission wavelengths are ~535 nm and ~617 nm, respectively.[5]
-
Alternatively, visualize the cells using fluorescence microscopy. Live cells will not show red fluorescence, while cells with compromised membranes will fluoresce red.[8]
-
Quantify the percentage of membrane-compromised cells by comparing the fluorescence of treated samples to the positive and negative controls.
-
Visualization of Membrane Integrity Assay Workflow
Caption: Experimental workflow for assessing bacterial membrane integrity using Propidium Iodide.
Measurement of Cytoplasmic Membrane Depolarization
This protocol utilizes the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide [DiSC₃(5)], a cationic dye that accumulates in polarized, hyperpolarized bacterial cells. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound chloride, the dye is released into the medium, causing a significant increase in fluorescence (de-quenching).
Protocol: Membrane Potential Assay using DiSC₃(5)
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-logarithmic phase as described in section 3.1.
-
Harvest and wash the cells with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose).
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.2-0.3.[7]
-
-
Dye Loading and Measurement:
-
Prepare a stock solution of DiSC₃(5) in DMSO (e.g., 1 mM).
-
Transfer the cell suspension to a cuvette for a fluorometer or to wells of a 96-well black plate.
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1-2 µM and incubate with shaking until the fluorescence signal stabilizes (this indicates dye uptake and quenching is complete).[7][9]
-
Establish a baseline fluorescence reading for a few minutes.
-
-
Depolarization and Data Acquisition:
-
Inject the desired concentration of this compound chloride into the cell suspension while continuously recording the fluorescence.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
A positive control for complete depolarization can be achieved by adding a high concentration of an ionophore like valinomycin (B1682140) (in the presence of external K+) or gramicidin.[9]
-
The excitation and emission wavelengths for DiSC₃(5) are typically around 622 nm and 670 nm, respectively.[5]
-
-
Data Analysis:
-
The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.
-
The data can be presented as a time-course of fluorescence intensity or as a percentage of depolarization relative to the positive control. For quantitative measurements in millivolts (mV), a calibration curve must be generated using buffers with varying K+ concentrations in the presence of the K+ ionophore valinomycin.[9]
-
Conclusion
The antimicrobial action of this compound chloride is unequivocally linked to its ability to catastrophically disrupt the bacterial cell membrane. Through a sequence of electrostatic binding, hydrophobic intercalation, and subsequent permeabilization, it dissipates the essential membrane potential and allows for the fatal leakage of cytoplasmic contents. The quantitative data on its MIC values confirm its high potency against a range of bacteria, particularly Gram-positive species. The detailed experimental protocols provided herein offer robust methods for researchers to further investigate and quantify the membrane-disrupting effects of this compound chloride and other quaternary ammonium compounds, aiding in the development of novel antimicrobial strategies and disinfectant technologies.
References
- 1. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 3. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzalkonium Chloride, Even at Low Concentrations, Deteriorates Intracellular Metabolic Capacity in Human Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Benzethonium Chloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzethonium (B1203444) chloride is a synthetic quaternary ammonium (B1175870) salt that functions as a potent cationic surfactant.[1][2] Structurally, it possesses a positively charged nitrogen atom covalently bonded to four carbon atoms, which imparts its surface-active properties.[1] This compound presents as an odorless, white solid that is readily soluble in water, alcohol, and acetone.[1][3][4][5][6][7] Its amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, allows it to disrupt microbial cell membranes, making it a broad-spectrum antimicrobial agent effective against bacteria, fungi, molds, and viruses.[1][2][8][9] Consequently, this compound chloride is widely utilized as an antiseptic, disinfectant, and preservative in pharmaceutical, cosmetic, and food industries.[1][8][10] In aqueous solutions, it self-assembles into micelles above a certain concentration, a critical property that governs its functionality as a solubilizer and wetting agent.[4]
General Physicochemical Properties
This compound chloride's fundamental properties are summarized in the table below. These characteristics are foundational to its behavior in aqueous solutions and its various applications.
| Property | Value | Reference |
| IUPAC Name | N-Benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride | [1] |
| Molecular Formula | C₂₇H₄₂ClNO₂ | [3][11] |
| Molecular Weight | 448.08 g/mol | [3][11] |
| Appearance | Colorless or white crystals/powder | [3][5][11] |
| Odor | Odorless | [1][3] |
| Taste | Very bitter | [5][11] |
| Solubility | Freely soluble in water and ethanol; practically insoluble in diethyl ether. | [3][5][6] |
| Melting Point | 158-164 °C | [3][12] |
| pH (1% aqueous solution) | 4.8 to 5.5 | [5][11] |
| LogP | 4.0 | [5] |
| Stability | Stable but hygroscopic. Sensitive to light. Incompatible with strong oxidizing agents, soap, and anionic detergents. | [10][11] |
Micellization and Aggregation in Aqueous Solution
As a cationic surfactant, this compound chloride monomers in an aqueous solution will spontaneously self-assemble into organized structures known as micelles when the concentration reaches a critical point. This phenomenon, known as micellization, is a key aspect of its physicochemical behavior.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles.[13] At the CMC, a distinct change in several physical properties of the solution can be observed, such as surface tension, conductivity, and turbidity.[13][14] The CMC is a crucial parameter as it dictates the onset of the surfactant's full range of activities, including solubilization and detergency.
The CMC of this compound chloride is influenced by factors such as temperature and the presence of electrolytes.[15] The addition of salts like sodium chloride (NaCl) can significantly lower the CMC.[15][16] This is due to the salt's counterions shielding the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thus promoting micelle formation at a lower concentration.[17]
| CMC (mol/L) | Temperature (°C) | Medium | Method | Reference |
| 0.0028 | Not specified | NaCl-free aqueous solution | UV Spectrophotometry | [15][16] |
| 8.4 x 10⁻⁴ | 20 | 0.01 M Tris-HCl, 0.01 M NaCl | Not specified | [16] |
| 5.35 x 10⁻⁴ | 20 | Not specified | Small-angle X-ray scattering | [16] |
The self-association of this compound chloride in aqueous solution has been analyzed over a temperature range of 20-50°C using various methods, all of which yielded similar CMC values.[18]
Aggregation Number
The aggregation number (Napp) refers to the average number of individual surfactant molecules that come together to form a single micelle. This parameter provides insight into the size and structure of the micelles.
| Apparent Aggregation Number (Napp) | Temperature (°C) | Medium | Method | Reference |
| 60–65 | 20 | 0.01 M Tris-HCl, 0.01 M NaCl | Static Light Scattering | [16] |
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant and the properties of the solution.[19] For an ionic surfactant like this compound chloride, conductivity and surface tension measurements are common and effective.[13][19]
Conductivity Method
Principle: This method is suitable for ionic surfactants.[13][19] The conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant exists as monomers, and the conductivity increases linearly with concentration.[13] Above the CMC, the formation of micelles, which have lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[13][14] The intersection of the two linear portions of the graph indicates the CMC.
Protocol:
-
Prepare a series of aqueous solutions of this compound chloride with varying concentrations, spanning a range both below and above the expected CMC.
-
Use a calibrated conductivity meter to measure the specific conductance of each solution at a constant temperature.
-
Plot the specific conductance as a function of the this compound chloride concentration.
-
Identify the two linear regions in the plot and perform a linear regression for each.
-
The concentration at which the two lines intersect is determined as the CMC.
Surface Tension Method
Principle: This is a widely applicable method for both ionic and non-ionic surfactants.[13][14] Surfactant molecules adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers.[20] At this point, micelles begin to form in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration.[14][20] The concentration at which this plateau begins is the CMC.
Protocol:
-
Prepare a series of this compound chloride solutions of different concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the du Nouy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The plot will show a sharp break or inflection point.[20] The concentration corresponding to this point is the CMC.
UV-Vis Spectrophotometry
Principle: This method relies on observing a shift in the UV absorption spectrum of this compound chloride upon micellization. The formation of micelles can cause a bathochromic (to longer wavelength) and hyperchromic (increased absorbance) shift in the UV absorption band.[15][16] By plotting the absorbance at a specific wavelength against the surfactant concentration, a break in the curve can be observed at the CMC. This technique can also be used with a hydrophobic dye that gets solubilized in the micelles, leading to a sharp increase in absorbance at the CMC.[14]
Protocol (Direct Measurement):
-
Prepare a range of this compound chloride solutions.
-
Record the UV-Vis absorption spectrum (e.g., in the 250-300 nm region) for each concentration.[15][16]
-
Identify a wavelength that shows a significant change in absorbance upon micellization.
-
Plot the absorbance at this wavelength against the surfactant concentration.
-
The CMC is identified as the concentration where there is a distinct change in the slope of the plot.
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Factors Influencing Micellization
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Actylis - this compound Chloride - Anti-Microbial Agent - Preservative [solutions.actylis.com]
- 5. slate.greyb.com [slate.greyb.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C27H42NO2+ | CID 2335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alkalisci.com [alkalisci.com]
- 10. This compound chloride | 121-54-0 [chemicalbook.com]
- 11. This compound Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. [Properties of this compound chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sci-rad.com [sci-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.stmjournals.com [journals.stmjournals.com]
Benzethonium Chloride: A Cationic Surfactant for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzethonium (B1203444) chloride, a quaternary ammonium (B1175870) cationic surfactant, has long been recognized for its potent antimicrobial properties. However, its utility in modern research extends far beyond its role as a simple disinfectant. This technical guide delves into the core functionalities of this compound chloride, exploring its diverse applications in contemporary scientific research, from its foundational use in antimicrobial studies to its emerging role in cancer research and drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, mechanisms of action, and detailed experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Introduction to this compound Chloride as a Cationic Surfactant
This compound chloride is a synthetic quaternary ammonium salt. Its structure is characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms, which imparts its cationic nature. This amphiphilic molecule possesses a hydrophilic quaternary ammonium head and a hydrophobic hydrocarbon tail, enabling it to act as a potent surfactant. This dual nature allows it to disrupt cell membranes, a key mechanism behind its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][2] Beyond its antimicrobial effects, its surfactant properties are being leveraged in various research applications, including drug formulation and delivery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound chloride is crucial for its effective application in research.
| Property | Value | References |
| Molecular Formula | C₂₇H₄₂ClNO₂ | [3] |
| Molecular Weight | 448.08 g/mol | [3] |
| Appearance | White to pale yellow powder | [3] |
| Solubility | Soluble in water, ethanol, and chloroform | [4] |
| Critical Micelle Concentration (CMC) | 0.0028 mol/L (in NaCl-free solution) | [5] |
Mechanism of Action
The primary mechanism of action of this compound chloride stems from its cationic surfactant properties. The positively charged head of the molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disruption, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[2]
References
- 1. Preparation and Standardization of 0.004 M this compound Chloride | Pharmaguideline [pharmaguideline.com]
- 2. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound chloride, EP, USP grade | Colorectal Research [colorectalresearch.com]
- 4. parksideirl.com [parksideirl.com]
- 5. Kinetics and distribution of benzalkonium compounds with different alkyl chain length following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Benzethonium Chloride Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum of Benzethonium chloride (BEC) against a range of gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action.
Introduction
This compound chloride is a synthetic quaternary ammonium (B1175870) compound renowned for its broad-spectrum antimicrobial properties. It is widely utilized as a disinfectant, antiseptic, and preservative in various pharmaceutical, cosmetic, and industrial applications. This document focuses specifically on its efficacy against gram-positive bacteria, a group of microorganisms characterized by a thick peptidoglycan cell wall. Understanding the antimicrobial spectrum and mechanism of action of BEC is crucial for its effective application and for the development of new antimicrobial strategies. Generally, this compound chloride is more effective against gram-positive than gram-negative bacteria.[1]
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound chloride is quantitatively assessed primarily through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Summary of MIC and MBC Data
The following tables summarize the reported MIC and MBC values of this compound chloride against various clinically significant gram-positive bacteria. It is important to note that these values can vary depending on the specific strain, testing methodology, and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 3.9 | [2] |
| Staphylococcus aureus | (Clinical Isolates) | <12.5 | [3] |
| Staphylococcus epidermidis | (Clinical Isolates) | <12.5 | [3] |
| Streptococcus agalactiae | (52 strains) | MIC90 = 3.12 | [4] |
| Listeria monocytogenes | ATCC 15313 | 7.8 | [5] |
| Listeria monocytogenes | (Foodborne Isolate) | 30 | [6] |
| Bacillus subtilis | ATCC 6633 | 3.9 | [5] |
| Bacillus cereus | ATCC 10876 | 3.9 | [5] |
| Bacillus cereus | (Foodborne Isolate) | 140 | [6] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride against Gram-Positive Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Streptococcus agalactiae | (52 strains) | 0.78 - 12.50 | [4] |
| Listeria monocytogenes | (Foodborne Isolate) | 35 | [6] |
| Bacillus cereus | (Foodborne Isolate) | 160 | [6] |
Mechanism of Action
The primary mechanism of action of this compound chloride against gram-positive bacteria involves the disruption of the cytoplasmic membrane.[1][7] As a cationic surfactant, the positively charged quaternary ammonium head of the BEC molecule interacts with the negatively charged components of the bacterial cell envelope.[7] This is followed by the insertion of its long hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity and increased permeability.[7] The subsequent leakage of essential intracellular components, such as ions and nucleotides, ultimately results in cell death.[7]
Caption: Mechanism of this compound Chloride Action.
Experimental Protocols
The following are detailed methodologies for determining the MIC and MBC of this compound chloride against gram-positive bacteria, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
4.1.1. Materials
-
96-well microtiter plates
-
This compound chloride stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for dilution
-
Micropipettes and sterile tips
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
4.1.2. Procedure
Caption: Broth Microdilution MIC Workflow.
-
Preparation of this compound Chloride Dilutions:
-
Dispense 50 µL of sterile broth into wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound chloride stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no BEC), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well (1-11), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound chloride at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.
4.2.1. Materials
-
MIC plate from the previous experiment
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
-
Incubator (35 ± 2 °C)
-
Spreader or sterile loops
4.2.2. Procedure
Caption: Minimum Bactericidal Concentration Workflow.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot evenly onto the surface of an appropriate agar plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading Results:
-
The MBC is the lowest concentration of this compound chloride that results in a ≥99.9% reduction in the number of colonies (CFU/mL) compared to the initial inoculum count.
-
Conclusion
This compound chloride demonstrates significant antimicrobial activity against a broad range of gram-positive bacteria. Its primary mechanism of action, the disruption of the cytoplasmic membrane, leads to rapid bactericidal effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development. Further research is warranted to continue to explore the full antimicrobial potential and applications of this versatile compound.
References
Unveiling the Antifungal Potential of Benzethonium Chloride Against Pathogenic Yeasts
A Technical Guide for Researchers and Drug Development Professionals
Benzethonium (B1203444) chloride (BEC), a synthetic quaternary ammonium (B1175870) compound, has long been recognized for its broad-spectrum antimicrobial properties. While its antibacterial and antiviral activities are well-documented, its efficacy against pathogenic yeasts is an area of growing interest, particularly in the context of rising antifungal resistance. This technical guide provides an in-depth analysis of the antifungal activity of this compound chloride against pathogenic yeasts, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Quantitative Assessment of Antifungal Efficacy
The antifungal activity of this compound chloride has been quantified against various pathogenic yeasts, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in fungal death, respectively.
| Pathogen | Concentration (mg/L) | Effect | Reference |
| Candida albicans | 16 | Epidemiological Cut-Off Value (ECOFF) for acquired resistance | [1] |
| Fusarium solani spores | 50 | 99.8% inactivation within 30 seconds | [2] |
| Fusarium oxysporum spores | 100 | Almost complete inactivation | [2][3][4] |
| Fusarium solani mycelia | 10 - 5000 | Inhibition of mycelial growth (dose-dependent) | [2] |
| Fusarium oxysporum mycelia | 10 - 5000 | Inhibition of mycelial growth (dose-dependent) | [2] |
Note: The fungicidal effect of BEC can be enhanced when combined with sugar alcohols such as erythritol, xylitol, and sorbitol, particularly against Candida albicans biofilms[5].
Mechanism of Antifungal Action
The primary mechanism of action of this compound chloride against yeast and other fungi involves the disruption of cellular membranes.[6][7][8] As a cationic surfactant, the positively charged quaternary ammonium head of the BEC molecule interacts with the negatively charged components of the fungal cell membrane.[6] This interaction, driven by both electrostatic and hydrophobic forces, leads to the integration of BEC's hydrophobic alkyl chain into the lipid bilayer.[6]
This molecular intercalation disrupts the membrane's structural integrity, leading to several detrimental consequences for the fungal cell:
-
Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as ions, nucleotides, and other small molecules.[6][7]
-
Disruption of Electrochemical Gradient: The altered membrane permeability interferes with the maintenance of the proper electrochemical gradient, which is crucial for vital cellular processes like energy production and nutrient transport.[6]
-
Protein Denaturation: this compound chloride can also denature cellular proteins by disrupting the hydrogen bonds and hydrophobic interactions that maintain their three-dimensional structure.[6] This loss of protein function further contributes to cellular demise.
The cumulative effect of membrane disruption and protein denaturation leads to the potent fungicidal activity of this compound chloride.[6]
Caption: Mechanism of this compound Chloride's Antifungal Action.
Experimental Protocols
The evaluation of the antifungal activity of this compound chloride typically involves standard microbiological techniques. The following outlines a general workflow for determining the MIC and MFC of BEC against pathogenic yeasts.
1. Preparation of Fungal Inoculum:
-
Pathogenic yeast strains are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 28°C) for a specified period (e.g., 5-7 days)[2][3].
-
A spore or cell suspension is prepared by harvesting the fungal growth and suspending it in a sterile solution (e.g., sterile water or saline).
-
The suspension is standardized to a specific concentration (e.g., 10^6 CFU/mL) using a hemocytometer or by spectrophotometric methods[2][3].
2. Broth Microdilution Method for MIC Determination:
-
A serial two-fold dilution of this compound chloride is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth or RPMI-1640) in a 96-well microtiter plate.
-
Each well is inoculated with the standardized fungal suspension.
-
Positive (fungus and broth, no BEC) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of BEC that shows no visible fungal growth.
3. MFC Determination:
-
Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto an agar medium without BEC.
-
The plates are incubated at the optimal temperature until growth is visible in the control cultures.
-
The MFC is defined as the lowest concentration of BEC from which no fungal colonies grow on the sub-culture plates.
Caption: Workflow for MIC and MFC Determination.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the direct impact of this compound chloride on specific intracellular signaling pathways in pathogenic yeasts. The primary fungicidal activity is attributed to the direct physical and chemical disruption of the cell membrane and protein denaturation, which are broad-acting mechanisms rather than targeted interactions with specific signaling cascades. Future research may elucidate more subtle molecular interactions, but the current understanding points to a mechanism of overwhelming cellular damage.
Conclusion
This compound chloride demonstrates significant antifungal activity against a range of pathogenic yeasts. Its primary mechanism of action, centered on the disruption of cell membrane integrity and protein denaturation, provides a broad and potent fungicidal effect. The available data, while not exhaustive for all pathogenic yeast species, indicates that BEC is a promising candidate for further investigation and development as an antifungal agent, both as a standalone compound and in synergistic combinations. Further research is warranted to expand the quantitative data across a wider array of clinically relevant yeasts and to explore any potential for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzalkonium Chloride and this compound Chloride Effectively Reduce Spore Germination of Ginger Soft Rot Pathogens: Fusa… [ouci.dntb.gov.ua]
- 5. parksideirl.com [parksideirl.com]
- 6. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 7. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Virucidal Efficacy of Benzethonium Chloride Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral efficacy of benzethonium (B1203444) chloride (BEC), a quaternary ammonium (B1175870) compound, against a broad spectrum of enveloped viruses. This document summarizes key quantitative data from peer-reviewed studies, details common experimental protocols for evaluating virucidal activity, and presents visual representations of the underlying mechanism of action and experimental workflows.
Introduction
This compound chloride is a cationic surfactant with well-established antimicrobial properties. Its efficacy against enveloped viruses is of significant interest, particularly in the context of infection control and the development of topical antiseptics and disinfectants. Enveloped viruses, characterized by a lipid bilayer envelope, are generally more susceptible to disinfectants that disrupt this lipid membrane. This guide synthesizes the available scientific literature to provide a comprehensive resource on the virucidal activity of this compound chloride.
Mechanism of Action
The primary mechanism by which this compound chloride inactivates enveloped viruses is through the disruption of the viral lipid envelope.[1] The cationic headgroup of the BEC molecule electrostatically interacts with the negatively charged phospholipids (B1166683) of the viral membrane.[1][2] This leads to the accumulation of BEC within the bilayer, altering membrane fluidity and creating hydrophilic gaps.[1] The hydrophobic alkyl tail of BEC further penetrates and destabilizes the membrane, ultimately leading to the solubilization of the envelope into micelles and the inactivation of the virus.[1]
Caption: Mechanism of this compound Chloride's virucidal action on enveloped viruses.
Quantitative Efficacy Data
The virucidal efficacy of this compound chloride has been demonstrated against a range of enveloped viruses. The following tables summarize the quantitative data from various studies, including the virus tested, the concentration of this compound chloride, the contact time, and the resulting log reduction in viral titer.
Table 1: Efficacy of this compound Chloride Against Coronaviruses
| Virus Strain | This compound Chloride Concentration (%) | Contact Time | Log Reduction | Reference |
| SARS-CoV-2 | 0.28% (in concentrate with 2-propanol) | 3-10 min | Complete Inactivation | [3] |
| SARS-CoV-2 | 0.13% (in nanoemulsion) | 5 min | >4.0 | [2] |
| SARS-CoV-2 | 0.089% and 0.1% | 30 sec | ≥4.0 | [4] |
| Human Coronavirus 229E | Not Specified | 15 sec | >4.0 | [5] |
| SARS-CoV | 0.5% (as Benzalkonium Chloride) | Not Specified | >4.0 | [1] |
Table 2: Efficacy of this compound Chloride Against Other Enveloped Viruses
| Virus Strain | This compound Chloride Concentration (%) | Contact Time | Log Reduction | Reference |
| Influenza Virus | Not Specified | 10 min | Inactivated | [6] |
| Herpes Simplex Virus | Not Specified | 10 min | Inactivated | [6] |
| Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | Effective | [7] |
| Measles Virus | Not Specified | 10 min | Inactivated | [6] |
| Rabies Virus | Not Specified | 10 min | Inactivated | [6] |
| Vaccinia Virus | Not Specified | 10 min | Inactivated | [6] |
Experimental Protocols
The evaluation of the virucidal efficacy of this compound chloride typically involves suspension tests, such as plaque reduction assays or TCID50 assays. A generalized workflow for these experiments is outlined below.
Virucidal Suspension Assay (Generalized Protocol)
This protocol is a composite of methodologies described in the literature for determining the direct inactivating effect of a substance on a viral suspension.[5][8]
1. Preparation of Materials:
-
Cell Line: A susceptible cell line for the target virus is cultured to 90-100% confluency in appropriate growth medium. For example, A549 cells are commonly used for adenoviruses and some respiratory viruses.[8]
-
Virus Stock: A high-titer stock of the enveloped virus is prepared and quantified.
-
Test Substance: Serial dilutions of this compound chloride are prepared in a suitable buffer (e.g., PBS).
2. Virus Inactivation:
-
Aliquots of the this compound chloride dilutions are mixed with the virus stock at a defined ratio (e.g., 9 parts disinfectant to 1 part virus).
-
A virus control is prepared by mixing the virus stock with the buffer used for dilution.
-
The mixtures are incubated for a specific contact time at a controlled temperature.
3. Neutralization:
-
Immediately following incubation, the reaction is stopped by dilution in a large volume of ice-cold maintenance medium. This step is crucial to prevent further inactivation and to reduce the concentration of this compound chloride to non-cytotoxic levels for the subsequent cell culture assay.
4. Viral Titer Determination (Plaque Assay Example):
-
Serial 10-fold dilutions of the neutralized virus suspensions are prepared.
-
The dilutions are used to infect the prepared cell monolayers.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
After incubation, the cells are stained (e.g., with crystal violet or neutral red) to visualize and count the plaques.
5. Calculation of Log Reduction:
-
The viral titer (in Plaque Forming Units per mL, PFU/mL) is calculated for the control and each this compound chloride concentration.
-
The log reduction is calculated as: Log₁₀(Viral Titer of Control) - Log₁₀(Viral Titer of Test).
Caption: Generalized workflow for a virucidal suspension assay.
Cytotoxicity Assay
It is essential to distinguish between true antiviral activity and cytotoxicity caused by the disinfectant. A cytotoxicity assay is performed in parallel to determine the concentrations of this compound chloride that are toxic to the host cells.[8]
1. Cell Seeding:
-
Host cells are seeded in a 96-well plate at a specific density.
2. Compound Treatment:
-
The cells are treated with the same serial dilutions of this compound chloride used in the virucidal assay.
-
Control wells with untreated cells are included.
3. Incubation:
-
The plate is incubated for a duration that reflects the exposure time in the virucidal assay.
4. Viability Assessment:
-
Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial activity.
-
The results determine the maximum non-toxic concentration of this compound chloride that can be used in the virucidal assay without confounding the results.
Conclusion
This compound chloride demonstrates significant virucidal efficacy against a wide range of enveloped viruses. Its mechanism of action, centered on the disruption of the viral lipid envelope, makes it a potent agent for inactivating these pathogens. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of virology and drug development. Further research may focus on optimizing formulations to enhance efficacy and minimize cytotoxicity, as well as exploring its activity against emerging enveloped viral pathogens.
References
- 1. Exploring whether Benzalkonium Chloride could be effective against SARS-CoV-2 - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of SARS-CoV-2 by 2 commercially available Benzalkonium chloride-based hand sanitizers in comparison with an 80% ethanol-based hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation kinetics of benzalkonium chloride and ethanol-based hand sanitizers against a betacoronavirus and an alphacoronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Viruses by Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parksideirl.com [parksideirl.com]
- 8. benchchem.com [benchchem.com]
The Spermicidal Action of Benzethonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzethonium chloride, a quaternary ammonium (B1175870) salt, is a potent spermicidal agent that offers a promising alternative to commonly used spermicides like Nonoxynol-9 (B121193). Its mechanism of action involves the rapid and irreversible disruption of sperm cell membranes, leading to immediate immobilization and loss of fertilizing capacity. This technical guide provides a comprehensive overview of the spermicidal properties of this compound chloride, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation.
Introduction
The development of safe and effective topical contraceptives is a critical area of reproductive health research. Spermicidal agents play a significant role in contraception, both as standalone products and in conjunction with barrier methods. This compound chloride (BKC) has emerged as a noteworthy spermicidal compound due to its high efficacy at low concentrations and a potentially more favorable safety profile compared to other surfactants like Nonoxynol-9 (N-9). This document serves as an in-depth technical resource for professionals engaged in the research and development of contraceptive technologies, providing detailed methodologies and comparative data on the spermicidal properties of this compound chloride.
Mechanism of Action
This compound chloride's spermicidal activity is primarily attributed to its cationic surfactant properties, which lead to the catastrophic disruption of the sperm's cellular and organellar membranes.[1] The primary targets are the plasma membrane, the acrosome, and the mitochondria.
-
Plasma Membrane Disruption: The positively charged head of the this compound chloride molecule interacts with the negatively charged components of the sperm's plasma membrane. This interaction disrupts the lipid bilayer, leading to increased permeability and leakage of essential intracellular components.[1]
-
Acrosomal Damage: The external membrane of the acrosome is immediately destroyed upon exposure to this compound chloride.[1] This action terminates the sperm's fertilizing capacity by preventing the acrosome reaction, a crucial step for penetrating the zona pellucida of the oocyte.
-
Mitochondrial Dysfunction: this compound chloride destroys the inner and outer mitochondrial membranes in the sperm's midpiece.[1] This damage interrupts the mitochondrial respiratory chain, halting ATP production and leading to a rapid loss of motility and cell death.[2][3][4][5][6]
The action of this compound chloride is immediate and irreversible, causing instant immobilization and subsequent death of the sperm cell.[1]
Comparative Efficacy and Cytotoxicity
In vitro studies have consistently demonstrated the high spermicidal efficacy of this compound chloride, often showing it to be more potent than Nonoxynol-9.
Spermicidal Efficacy
The following table summarizes the comparative spermicidal efficacy of this compound chloride and Nonoxynol-9 from various in vitro studies.
| Spermicide | Assay | Effective Concentration | Key Findings | Reference |
| This compound chloride | Sander-Cramer | Not specified | 4 times more effective than Nonoxynol-9. | [7] |
| This compound chloride | In vitro motility and viability assays | Lower doses than N-9 | Promoted total immobilization and complete loss of sperm viability. | [2][8] |
| Nonoxynol-9 | In vitro motility and viability assays | Higher doses than BKC | Induced total immobilization and complete loss of sperm viability. | [2][8] |
| Nonoxynol-9 | Clinical Trial (Typical Use) | 52.5 mg - 150 mg | 6-month pregnancy probabilities ranged from 14% to 22%. | [9][10] |
Cytotoxicity Profile
A crucial aspect of spermicide development is ensuring minimal toxicity to the vaginal epithelium. Studies on HeLa cells, a common model for cervical cells, have provided insights into the comparative cytotoxicity of this compound chloride and Nonoxynol-9.
| Spermicide | Cell Line | Assay | IC50 / Cytotoxicity | Key Findings | Reference |
| This compound chloride | HeLa | MTT Assay | Less toxic than N-9 | Better tolerated after immediate exposure. | [2][8][9] |
| Nonoxynol-9 | HeLa | MTT Assay | More toxic than BKC | Induced greater cell detachment and signs of toxicity. | [2][8][9] |
| Nonoxynol-9 | Rat Liver Cells | Cytotoxicity Assay | LC50: 24 µg/ml | Dose-related cytocidal effects. | [11] |
| Benzalkonium chloride | Human Lung Epithelial Cells | Cell Viability | Induces G0/G1 cell cycle arrest | Plasma membrane damage triggered by long alkyl chains. | [12] |
| Benzalkonium chloride | Human Meibomian Gland Epithelial Cells | MTS Assay | Cytotoxic effects starting at 0.1µg/ml | Synergistic toxic effect with prostaglandin-analogs. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of spermicidal properties.
Sander-Cramer Test (Sperm Immobilization Assay)
This test evaluates the minimum effective concentration (MEC) of a spermicidal agent required to induce 100% immobilization of sperm.
Materials:
-
Test compound (this compound chloride) serially diluted in a physiological buffer (e.g., saline).
-
Freshly collected human semen, liquefied at 37°C.
-
Microscope slides and coverslips.
-
Phase-contrast microscope.
-
Vortex mixer.
Procedure:
-
To 0.25 ml of each spermicidal dilution, add 0.05 ml of liquefied human semen.
-
Immediately vortex the mixture at a low speed for 10 seconds.
-
Place a drop of the mixture onto a microscope slide, cover with a coverslip.
-
Examine immediately under a phase-contrast microscope at 400x magnification.
-
Record the time to complete immobilization of all spermatozoa. The result is considered positive if 100% of spermatozoa are immobilized within 20 seconds.
Eosin-Nigrosin Staining (Sperm Viability Assay)
This differential staining technique distinguishes between live (unstained) and dead (stained) sperm based on membrane integrity.
Materials:
-
1% (w/v) Eosin Y solution in physiological saline.
-
10% (w/v) Nigrosin solution in distilled water.
-
Freshly collected human semen, liquefied at 37°C.
-
Microscope slides and coverslips.
-
Bright-field microscope.
Procedure:
-
Place one drop of liquefied semen on a clean glass slide.
-
Add two drops of the Eosin Y solution to the semen drop and mix gently for 30 seconds.
-
Add three drops of the Nigrosin solution and mix thoroughly.
-
Prepare a thin smear by dragging the edge of a second slide across the mixture.
-
Allow the smear to air dry completely.
-
Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).
-
Count at least 200 spermatozoa. Live sperm will appear white or colorless against the dark background, while dead sperm will be stained pink or red.
Hypo-osmotic Swelling (HOS) Test (Sperm Membrane Integrity Assay)
This test assesses the functional integrity of the sperm's plasma membrane by observing its ability to swell in a hypo-osmotic solution.
Materials:
-
Hypo-osmotic solution (e.g., 150 mOsm/L fructose (B13574) and sodium citrate (B86180) solution).
-
Freshly collected human semen, liquefied at 37°C.
-
Incubator at 37°C.
-
Microscope slides and coverslips.
-
Phase-contrast microscope.
Procedure:
-
Mix 0.1 ml of liquefied semen with 1.0 ml of the pre-warmed hypo-osmotic solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Place a drop of the incubated mixture on a microscope slide and cover with a coverslip.
-
Examine under a phase-contrast microscope at 400x magnification.
-
Count at least 200 spermatozoa and record the percentage of sperm showing tail swelling (coiling), which indicates an intact and functional plasma membrane.
MTT Assay (Cytotoxicity Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other relevant vaginal epithelial cell line).
-
96-well cell culture plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound chloride) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Microplate reader.
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used for the test compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and MTT solution, and add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.
Visualizations
Experimental Workflow for Spermicidal Activity Assessment
Caption: Workflow for evaluating the spermicidal and cytotoxic properties of this compound chloride.
Proposed Mechanism of Action of this compound Chloride on Sperm
Caption: The multifaceted mechanism of this compound chloride leading to sperm cell death.
Putative Signaling Pathway Disruption by this compound Chloride
Caption: Postulated disruption of sperm signaling pathways by this compound chloride.
Conclusion
This compound chloride demonstrates potent spermicidal properties, acting rapidly to disrupt key sperm structures essential for viability and fertilization. Its efficacy at lower concentrations and potentially better local tolerance compared to Nonoxynol-9 make it a compelling candidate for further development in contraceptive formulations. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and optimize the use of this compound chloride as a safe and effective spermicidal agent. Further research into its long-term safety and in vivo efficacy is warranted to fully realize its potential in reproductive health.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. The impact of mitochondrial impairments on sperm function and male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of mitochondrial dysfunction and male infertility - Mai - Translational Andrology and Urology [tau.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Pathophysiology of Mitochondrial Dysfunction in Human Spermatozoa: Focus on Energetic Metabolism, Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Efficacy of spermicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Effect of intracellular pH on depolarization-evoked calcium influx in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the cytotoxicity and genotoxicity of the spermicides nonoxynol-9 and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of benzalkonium chloride and prostaglandins on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzethonium Chloride: A Deep Dive into its Impact on Eukaryotic Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted effects of benzethonium (B1203444) chloride (BZN), a quaternary ammonium (B1175870) compound, on critical eukaryotic cell signaling pathways. Initially recognized for its antimicrobial properties, recent research has unveiled its potent anticancer activities, stemming from its ability to modulate a range of intracellular signaling cascades. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development endeavors.
Quantitative Effects on Cell Viability
This compound chloride exhibits significant cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes these findings for easy comparison.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| FaDu | Hypopharyngeal Squamous Carcinoma | 48 | 3.8 | [1][2][3][4][5] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 48 | 13.73 | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 14.37 | [6] |
| TU177 | Head and Neck Squamous Cell Carcinoma | 48 | 6.24 | [6] |
| TU686 | Head and Neck Squamous Cell Carcinoma | 48 | 2.345 | [6] |
| C666-1 | Nasopharyngeal Carcinoma | 48 | 5.3 | [1][2][3][4][5] |
| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 48 | 42.2 | [1][3][4][5] |
| GM05757 | Primary Normal Human Fibroblast | 48 | 17.0 | [1][3][4] |
| Cybrid Cells | Osteosarcoma Cybrid | Not Specified | 22.8 | [7][8] |
| HCEP Cells | Human Corneal Epithelial Primary Cells | Not Specified | 3.8 | [7][8] |
Core Signaling Pathways Modulated by this compound Chloride
This compound chloride exerts its cellular effects by influencing several key signaling pathways. These interconnected pathways ultimately lead to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
Inhibition of STAT3 Signaling
A primary mechanism of BZN's anticancer activity is its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][9] BZN has been shown to directly bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[6][9][10][11] This inhibition prevents the phosphorylation of STAT3 at Tyr705, blocking its translocation to the nucleus and the transcription of downstream target genes like the anti-apoptotic protein MCL-1.[6][9][10] The downregulation of MCL-1 contributes to the induction of mitochondrial-mediated apoptosis.[6][9][10]
Activation of p38 MAPK and Cyclin D1 Degradation
This compound chloride has been demonstrated to suppress lung cancer tumorigenesis by activating the p38 MAPK signaling pathway.[12] This activation leads to the phosphorylation of Cyclin D1 at threonine 286, marking it for ubiquitin-mediated proteasomal degradation.[12] The subsequent decrease in Cyclin D1 levels induces a cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[12]
Induction of Mitochondrial Dysfunction and Apoptosis
A significant body of evidence points to this compound chloride's ability to induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[1][3][7][13] BZN directly targets mitochondrial complex I, inhibiting mitochondrial respiration and ATP synthesis.[7][8][13][14] This disruption leads to a loss of mitochondrial membrane potential (ΔΨM), the production of reactive oxygen species (ROS), and the release of pro-apoptotic factors into the cytoplasm.[1][3][13] Consequently, caspases are activated, leading to programmed cell death.[1][2][3]
Endoplasmic Reticulum (ER) Stress Induction
This compound chloride has also been implicated in the induction of endoplasmic reticulum (ER) stress.[15] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR).[16] While the precise mechanism of BZN-induced ER stress is still under investigation, it is known to contribute to apoptosis and reduced proliferation in head and neck squamous cell carcinoma (HNSCC).[15] The UPR, when prolonged or severe, can activate pro-apoptotic signaling pathways, including the CHOP-mediated pathway.[16]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on this compound chloride's effects on cell signaling.
Cell Viability and Proliferation Assays
Purpose: To quantify the cytotoxic and anti-proliferative effects of this compound chloride.
Methods:
-
WST-1 and CCK-8 Assays:
-
Seed cells (e.g., A549, H1299, CAL27, FaDu) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[3]
-
Treat the cells with various concentrations of this compound chloride (e.g., up to 20 µM or as indicated) or DMSO as a vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][12]
-
Add 10 µL of WST-1 or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
-
Colony Formation Assay:
-
Seed A549 or H1299 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with different concentrations of BZN for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Count the number of colonies (typically those with >50 cells).
-
Apoptosis Assays
Purpose: To detect and quantify apoptosis induced by this compound chloride.
Method: Annexin V-FITC/Propidium Iodide (PI) Double Staining
-
Treat cells (e.g., A549, H1299, CAL27, FaDu) with various concentrations of BZN for 48 hours.[6][12]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
Western Blot Analysis
Purpose: To detect changes in the expression and phosphorylation status of specific proteins in signaling pathways.
Method:
-
Treat cells with BZN at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Proteomics (SILAC)
Purpose: To identify and quantify global changes in protein expression in response to this compound chloride treatment.
Method: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Culture A549 cells for at least six doublings in DMEM medium supplemented with either "light" (L-arginine and L-lysine) or "heavy" (13C6-L-arginine and 13C6-L-lysine) amino acids.
-
Treat the "light"-labeled cells with 10 µM BZN and the "heavy"-labeled cells with DMSO for 48 hours.[12]
-
Harvest and lyse the cells, then combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the protein mixture with trypsin.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Perform bioinformatics analysis (e.g., Ingenuity Pathway Analysis) to identify the signaling pathways affected by the differentially expressed proteins.[12]
Interconnected Signaling and Experimental Workflow
The various signaling pathways affected by this compound chloride are interconnected, creating a robust network that drives cancer cells towards apoptosis and growth arrest. The experimental workflow to elucidate these effects typically involves a multi-pronged approach, starting from broad cellular effects and narrowing down to specific molecular interactions.
Conclusion
This compound chloride is a multi-target compound that disrupts key eukaryotic cell signaling pathways involved in cell survival and proliferation. Its ability to inhibit STAT3, activate p38 for Cyclin D1 degradation, and induce both mitochondrial and ER stress-mediated apoptosis makes it a compound of significant interest for anticancer drug development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound chloride.
References
- 1. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 12. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Emerging Antitumor Potential of Benzethonium Chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzethonium (B1203444) chloride (BZN), a quaternary ammonium (B1175870) salt traditionally utilized for its antimicrobial properties, is gaining significant attention within the oncology research community for its potent and selective antitumor activities. Early investigations have revealed its capacity to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a broad range of cancer cell lines. Mechanistically, BZN's anticancer effects are attributed to its modulation of critical cellular signaling pathways, including the STAT3 and p38 MAPK pathways. This technical guide synthesizes the foundational research on this compound chloride's anticancer potential, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to support further exploration and development of this compound as a potential therapeutic agent.
Quantitative Data on Anticancer Efficacy
The antitumor activity of this compound chloride has been demonstrated across a variety of cancer cell lines, with a notable therapeutic index, exhibiting higher toxicity toward malignant cells compared to normal cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from seminal studies are summarized below, providing a comparative look at its potency.
| Cell Line | Cancer Type | IC50/ED50 (µM) | Incubation Time (h) | Reference |
| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | 48 | [1][2] |
| C666-1 | Nasopharyngeal Carcinoma | 5.3 | 48 | [1][2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 | 48 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 14.37 | 48 | [3] |
| TU177 | Laryngeal Carcinoma | 6.24 | 48 | [3] |
| TU686 | Laryngeal Carcinoma | 2.345 | 48 | [3] |
| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 42.2 | 48 | [1][2] |
| GM05757 | Primary Normal Human Fibroblast | 17.0 | 48 | [1][2] |
Key Mechanistic Insights: Signaling Pathways
This compound chloride exerts its anticancer effects by interfering with crucial cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of BZN's anticancer activity is the induction of apoptosis.[4][5] Treatment with BZN leads to a dose-dependent increase in apoptotic cells, a phenomenon confirmed by Annexin V-FITC/PI staining.[4] This is accompanied by the activation of key apoptosis markers, including increased expression of cleaved caspase-3 and cleaved PARP.[4] The apoptotic cascade is initiated through the mitochondrial pathway, which is characterized by a loss of mitochondrial membrane potential.[1][2][6]
BZN-induced mitochondrial apoptosis pathway.
Modulation of MAPK and STAT3 Signaling
This compound chloride has been shown to modulate key signaling pathways involved in cancer progression, including the MAPK and STAT3 pathways. In some cancer types, such as lung cancer, BZN activates the p38 signaling pathway while not affecting ERK activation, leading to the degradation of Cyclin D1 and subsequent G1 cell cycle arrest.[4][7] Conversely, in head and neck squamous cell carcinoma (HNSCC), BZN has been reported to inhibit the phosphorylation of JNK, ERK, and p38.[3] This suggests that the effect of BZN on the MAPK pathway may be cell-type specific.
Furthermore, BZN has been identified as a potent inhibitor of STAT3 signaling.[3] It is suggested that BZN may directly bind to the SH2 domain of STAT3, which inhibits its dimerization and subsequent translocation from the cytoplasm to the nucleus.[3][8] This leads to the downregulation of downstream targets like MCL-1, a pro-survival protein.[3][8]
Modulation of p38 MAPK and STAT3 signaling by BZN.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on this compound chloride's antitumor potential.
Cell Viability and Proliferation Assays
A common method to assess the cytotoxic effects of this compound chloride is through tetrazolium-based assays (e.g., MTT) or sulforhodamine B (SRB) assays.
-
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound chloride for a specified duration (e.g., 48 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[1]
-
Apoptosis Assays
Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis.
-
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound chloride for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[5]
-
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound chloride, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-STAT3, p-p38, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]
-
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound chloride, tumor xenograft models in immunocompromised mice are utilized.
-
Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., FaDu, MOC1) into the flank of immunocompromised mice (e.g., SCID, Rag1-/-).[3][6]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound chloride (e.g., intraperitoneal injection) or a vehicle control.[3][6]
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumors can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers.[4][8]
-
General experimental workflow for BZN evaluation.
Conclusion and Future Directions
The existing body of research strongly indicates that this compound chloride possesses significant anticancer properties through the modulation of key cellular pathways, including the induction of apoptosis via the mitochondrial pathway and the inhibition of STAT3 signaling. The selective toxicity of BZN towards cancer cells further highlights its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, enabling further investigation into the nuanced mechanisms of action of this compound chloride and its potential translation into a clinical setting. Future studies should focus on elucidating the full spectrum of its molecular targets, its efficacy in a wider range of cancer models, and its potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Surfactant Properties and Critical Micelle Concentration of Benzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surfactant properties of benzethonium (B1203444) chloride, with a primary focus on its critical micelle concentration (CMC). This compound chloride is a synthetic quaternary ammonium (B1175870) salt that serves as a cationic surfactant with potent antimicrobial, preservative, and emulsifying properties.[1][2][3] Its amphiphilic nature drives the self-assembly of molecules into micelles in aqueous solutions, a fundamental characteristic that dictates its functionality in various pharmaceutical and industrial applications. This guide details the thermodynamic principles of micellization, methodologies for CMC determination, and the influence of external factors on its surfactant behavior.
Core Surfactant Properties of this compound Chloride
This compound chloride, also known as hyamine, is an odorless, white solid that is soluble in water.[3] As a cationic surfactant, its molecule possesses a positively charged hydrophilic head group and a bulky hydrophobic tail. This structure allows it to reduce the surface tension of water and act as an effective emulsifying agent, facilitating the mixing of oil and water.[1] Its mechanism of action, particularly as an antimicrobial agent, involves the disruption of microbial cell membranes by binding to negatively charged sites, which alters membrane permeability and leads to cell death.[4]
Critical Micelle Concentration (CMC) and Micellization
The critical micelle concentration (CMC) is a pivotal parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This self-association is a spontaneous process driven by the hydrophobic effect. Below the CMC, this compound chloride exists primarily as monomers. As the concentration approaches and surpasses the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.
The self-association of this compound chloride in an aqueous solution has been studied as a function of temperature.[5] The thermodynamics of micellization, including the molar Gibbs energy, enthalpy, and entropy of micellization, can be determined using a mass action model.[5]
Quantitative Data on Surfactant Properties
The following tables summarize key quantitative data regarding the surfactant properties of this compound chloride, compiled from various studies.
Table 1: Critical Micelle Concentration (CMC) of this compound Chloride in Aqueous Solutions
| Temperature (°C) | CMC (mol/L) | Method of Determination | Reference |
| Not Specified | 0.0028 | UV Spectrophotometry | [6][7] |
| 20 | 5.35 x 10⁻⁴ | Small-Angle X-ray Scattering | [6] |
| 20-50 | Similar values obtained | Conductometry, Potentiometry, UV Spectrophotometry, Spectrofluorimetry, NMR, Densitometry | [5][8] |
Table 2: Effect of Sodium Chloride (NaCl) on the CMC of this compound Chloride
| NaCl Concentration (mol/L) | CMC (mol/L) | Method of Determination | Reference |
| 0 | 0.0028 | UV Spectrophotometry | [6][7] |
| 0.003 | >10-fold decrease from NaCl-free | UV Spectrophotometry | [6][7] |
| 0.1 | >10-fold decrease from NaCl-free | UV Spectrophotometry | [6][7] |
| 0.15 | >10-fold decrease from NaCl-free | UV Spectrophotometry | [6][7] |
Table 3: Micellar Properties of this compound Chloride
| Property | Value | Conditions | Reference |
| Apparent Aggregation Number (Napp) | 60-65 | 20°C in 0.01 M Tris-HCl with 0.01 M NaCl | [6] |
| Weight Average Molecular Weight | 28,000 ± 1500 | 20°C in 0.01 M Tris-HCl with 0.01 M NaCl | [6] |
Experimental Protocols for Determining Surfactant Properties
The determination of the CMC and other surfactant properties of this compound chloride relies on the measurement of physical properties that exhibit a distinct change at the point of micelle formation. Several methods are commonly employed:
1. Tensiometry (Surface Tension Measurement)
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC. Above the CMC, the surface tension remains relatively constant because the newly added surfactant molecules form micelles rather than accumulating at the air-water interface.
-
Methodology: A series of this compound chloride solutions of varying concentrations are prepared. The surface tension of each solution is measured using a tensiometer (e.g., with a du Noüy ring or Wilhelmy plate). A plot of surface tension versus the logarithm of the surfactant concentration is generated. The CMC is determined from the point of intersection of the two linear portions of the plot.
2. Conductometry
-
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. The mobility of surfactant monomers is different from that of the micelles. Micelles, being larger aggregates with some bound counterions, have a lower molar conductivity than the free monomers.
-
Methodology: The specific conductivity of a series of this compound chloride solutions is measured. A plot of specific conductivity versus surfactant concentration is created. The plot will show two lines with different slopes. The point at which the slope changes corresponds to the CMC.[8]
3. UV-Visible Spectrophotometry
-
Principle: Changes in the absorbance spectrum of this compound chloride can be observed upon micellization. For instance, a concentration-dependent bathochromic (red) and hyperchromic (increased absorbance) shift in a weak UV absorption band (250-300 nm) has been noted for this compound chloride.[6][7]
-
Methodology: The UV-Vis absorption spectra of a range of this compound chloride concentrations are recorded. The absorbance at a specific wavelength that is sensitive to micelle formation is plotted against the surfactant concentration. The break in the curve indicates the CMC.[6][7]
4. Fluorescence Spectroscopy
-
Principle: This method often involves the use of a fluorescent probe that is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties (e.g., intensity, emission wavelength).
-
Methodology: A small, constant amount of a fluorescent probe is added to a series of this compound chloride solutions of varying concentrations. The fluorescence spectrum of each solution is measured. A plot of a fluorescence parameter (e.g., emission intensity or ratio of intensities at two different wavelengths) against the surfactant concentration is made. The inflection point on this plot is taken as the CMC.[8]
Visualizations
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Factors influencing the surfactant properties of this compound Chloride.
Conclusion
This technical guide has provided a detailed examination of the surfactant properties of this compound chloride, with a particular emphasis on its critical micelle concentration. The data presented in the tables, along with the outlined experimental protocols and visualizations, offer a robust resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective formulation and application of this compound chloride in pharmaceuticals, cosmetics, and various industrial processes where its surfactant and antimicrobial activities are leveraged. The addition of electrolytes like NaCl has a significant impact, leading to a more than tenfold decrease in the CMC, which is a critical consideration in formulation development.[6][7]
References
- 1. slate.greyb.com [slate.greyb.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. What is this compound Chloride used for? [synapse.patsnap.com]
- 5. Study of Micelle Properties and Thermodynamics of Micellization of the this compound Chloride – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. [Properties of this compound chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unseen Guardian: A Technical Guide to the Broad-Spectrum Antimicrobial Activity of Benzethonium Chloride in Healthcare
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzethonium (B1203444) chloride (BZC), a quaternary ammonium (B1175870) compound, is a potent cationic surfactant with a long-standing history of use in healthcare settings as a broad-spectrum antimicrobial agent. Its efficacy against a wide range of bacteria, fungi, and viruses makes it a critical component in disinfectants, antiseptics, and preservatives. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound chloride, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to evaluate its efficacy. Detailed protocols for key assays, quantitative data on its antimicrobial activity, and visualizations of its mechanism and experimental workflows are presented to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
In the constant battle against microbial contamination and infection in healthcare, effective and broad-spectrum antimicrobial agents are indispensable. This compound chloride (BZC) has emerged as a reliable and versatile compound, valued for its rapid and persistent microbicidal activity. Structurally, BZC is a synthetic quaternary ammonium salt. Its amphiphilic nature, characterized by a positively charged hydrophilic head and a hydrophobic tail, is central to its antimicrobial function. This guide delves into the technical details of BZC's antimicrobial prowess, offering a foundational understanding for its application and for the development of novel antimicrobial strategies.
Mechanism of Action
The primary mode of action of this compound chloride is the disruption of microbial cell integrity, a multi-step process that ultimately leads to cell death.[1][2][3] This mechanism is generally effective against a wide array of microorganisms due to its targeting of fundamental cellular structures.
The process begins with the electrostatic interaction between the cationic head of the BZC molecule and the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins in the cell membrane.[2][3] The hydrophobic tail of the BZC molecule then penetrates the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability.[2][3] This disruption allows for the leakage of essential intracellular components, including ions, ATP, and nucleic acids, culminating in cell lysis.[2][3]
Furthermore, this compound chloride can inactivate essential microbial enzymes and denature structural proteins, further contributing to its cidal activity.[2] There is also evidence to suggest that it may interfere with DNA synthesis, thereby inhibiting microbial replication.[2]
Figure 1: Mechanism of Action of this compound Chloride.
Antimicrobial Spectrum and Efficacy
This compound chloride exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi (yeasts and molds), and enveloped viruses.[4][5][6] Its efficacy is concentration-dependent, with higher concentrations generally leading to more rapid and complete microbial inactivation.
Antibacterial Activity
BZC is particularly effective against Gram-positive bacteria.[2] The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound chloride and the closely related benzalkonium chloride against a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Positive | 1 - 4 | [7] |
| Staphylococcus aureus (MRSA) | Positive | 1 - 4 | [7] |
Note: Data for a wider range of specific bacterial species for this compound Chloride is limited in the reviewed literature. The following table for Benzalkonium Chloride, a structurally similar quaternary ammonium compound, provides a broader perspective on the expected antibacterial spectrum.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Positive | 2 - 4 | [8][9] |
| Staphylococcus epidermidis | Positive | 2 | [5] |
| Enterococcus faecalis | Positive | 4 | [5] |
| Listeria monocytogenes | Positive | 4 | [5] |
| Streptococcus pneumoniae | Positive | 4 - 16 | [5] |
| Escherichia coli | Negative | 16 - 64 | [5] |
| Pseudomonas aeruginosa | Negative | 64 | [5] |
| Klebsiella pneumoniae | Negative | 16 | [5] |
| Stenotrophomonas maltophilia | Negative | 32 | [5] |
Antifungal Activity
This compound chloride is also effective against various fungal pathogens, including yeasts and molds.
Table 3: Antifungal Activity of this compound and Benzalkonium Chloride
| Fungal Species | Compound | Activity | Concentration (mg/L) | Reference(s) |
| Candida albicans | Benzalkonium Chloride | MIC | 7.8 | [5] |
| Fusarium solani | This compound Chloride | Inactivation (99.8%) | 50 | [10] |
| Fusarium oxysporum | This compound Chloride | Inactivation (99.8%) | 50 | [10] |
| Aspergillus niger | Benzalkonium Chloride | MIC | Varies | [11] |
| Penicillium chrysogenum | Benzalkonium Chloride | MIC | Varies | [12] |
Antiviral Activity
The antiviral activity of this compound chloride is most pronounced against enveloped viruses.[6] The lipid envelope of these viruses is a primary target for disruption by this cationic surfactant.
Table 4: Antiviral Activity of this compound and Benzalkonium Chloride
| Virus | Type | Compound | Activity | Concentration | Reference(s) |
| Herpes Simplex Virus (HSV) | Enveloped | This compound Chloride | Effective | Not specified | [2] |
| Human Immunodeficiency Virus (HIV) | Enveloped | This compound Chloride | Effective | Not specified | [2] |
| Influenza Virus | Enveloped | This compound Chloride | Effective | Not specified | [2] |
| Human Coronavirus | Enveloped | This compound Chloride | Effective | 0.2% (in 15s) | [6] |
| Adenovirus (various types) | Non-enveloped | Benzalkonium Chloride | Virucidal | 0.1% | [13] |
Experimental Protocols
Standardized laboratory methods are crucial for evaluating the antimicrobial efficacy of this compound chloride. The following sections provide detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]
Materials:
-
This compound chloride stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. Add 50 µL of a 2x concentrated BZC stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (inoculum in broth without BZC) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of BZC at which there is no visible turbidity. This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. medium.com [medium.com]
- 2. parksideirl.com [parksideirl.com]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 6. benchchem.com [benchchem.com]
- 7. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Determining the Antimicrobial Potency of Benzethonium Chloride: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzethonium (B1203444) chloride is a synthetic quaternary ammonium (B1175870) compound (QAC) widely utilized as an antimicrobial agent in a variety of pharmaceutical, cosmetic, and industrial applications. Its broad-spectrum efficacy against bacteria, fungi, and viruses makes it a crucial component in disinfectants, antiseptics, and preservatives.[1] The primary mechanism of action of this compound chloride involves the disruption of microbial cell membranes. As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound chloride, a critical parameter for evaluating its antimicrobial potency.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. The standardized methods for MIC determination, primarily broth microdilution and agar (B569324) dilution, are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for research and development, quality control, and regulatory submissions related to products containing this compound chloride.
Mechanism of Action of this compound Chloride
This compound chloride's antimicrobial activity is attributed to its amphiphilic molecular structure, which consists of a positively charged quaternary ammonium head and a long, hydrophobic alkyl chain. This structure allows it to interact with and disrupt the integrity of microbial cell membranes. The process begins with the electrostatic attraction between the cationic headgroup of this compound chloride and the negatively charged phospholipids (B1166683) and proteins in the microbial cell membrane. The hydrophobic tail then penetrates the lipid bilayer, causing disorganization and loss of membrane fluidity. This disruption leads to the leakage of vital intracellular components, such as ions, nucleotides, and enzymes, ultimately resulting in cell lysis and death. Additionally, this compound chloride can denature essential cellular proteins and inhibit DNA synthesis, further contributing to its antimicrobial effect.[2]
References
Application Notes and Protocols: Measuring Benzethonium Chloride Cytotoxicity with the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzethonium chloride is a quaternary ammonium (B1175870) compound widely used as an antimicrobial preservative in pharmaceuticals and personal care products.[1] However, concerns about its potential cytotoxicity necessitate reliable and standardized testing methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[2] This assay measures the metabolic activity of cells, providing an indication of cell health.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.[3] These application notes provide a detailed, step-by-step protocol for using the MTT assay to evaluate the cytotoxic effects of this compound chloride on mammalian cell lines.
Mechanism of this compound Chloride Cytotoxicity
This compound chloride primarily exerts its cytotoxic effects through the disruption of cell membranes.[4] As a cationic molecule, it interacts with negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular contents.[4] Furthermore, studies have indicated that this compound chloride can induce mitochondrial dysfunction.[5][6] It has been shown to inhibit mitochondrial respiration and ATP synthesis, which can trigger apoptosis (programmed cell death).[6][7] This mitochondrial-damaging effect makes the MTT assay a particularly relevant method for assessing its cytotoxicity, as the assay's endpoint is dependent on mitochondrial enzyme activity.
Experimental Protocol: MTT Assay for this compound Chloride Cytotoxicity
This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.
Materials:
-
Selected mammalian cell line (e.g., HaCaT, A549, or a cell line relevant to the intended application of this compound chloride)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound chloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Procedure:
-
Cell Seeding:
-
Culture the selected cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.
-
Determine the optimal cell seeding density through a preliminary experiment to ensure cells are in a logarithmic growth phase during the assay. A common starting point is 5,000-10,000 cells per well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound chloride stock solution in a complete culture medium to achieve the desired final concentrations for testing.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound chloride.
-
Include the following controls:
-
Untreated Control: Cells cultured in medium without this compound chloride.
-
Vehicle Control: Cells cultured in a medium containing the highest concentration of the solvent used for the this compound chloride stock solution.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[10]
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be selected based on the specific research question.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[12]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each this compound chloride concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound chloride to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound chloride that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data generated from the MTT assay should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Raw Absorbance Data at 570 nm
| This compound Chloride (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Standard Deviation |
| 0 (Untreated Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0 (Vehicle Control) | 1.249 | 1.265 | 1.258 | 1.257 | 0.008 |
| 1 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |
| 5 | 0.856 | 0.879 | 0.866 | 0.867 | 0.012 |
| 10 | 0.632 | 0.645 | 0.621 | 0.633 | 0.012 |
| 25 | 0.315 | 0.328 | 0.309 | 0.317 | 0.010 |
| 50 | 0.158 | 0.166 | 0.155 | 0.160 | 0.006 |
| 100 | 0.089 | 0.092 | 0.087 | 0.089 | 0.003 |
| Blank (Medium Only) | 0.051 | 0.053 | 0.052 | 0.052 | 0.001 |
Table 2: Calculated Cell Viability and IC50
| This compound Chloride (µM) | Average Corrected Absorbance | % Cell Viability | Standard Deviation |
| 0 (Untreated Control) | 1.219 | 100.0% | 1.4% |
| 1 | 1.055 | 86.5% | 1.0% |
| 5 | 0.815 | 66.9% | 1.0% |
| 10 | 0.581 | 47.7% | 1.0% |
| 25 | 0.265 | 21.7% | 0.8% |
| 50 | 0.108 | 8.9% | 0.5% |
| 100 | 0.037 | 3.0% | 0.2% |
| IC50 (µM) | \multicolumn{3}{c | }{Approximately 10.5 µM} |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway
Caption: this compound chloride's cytotoxic signaling pathway.
References
- 1. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Mtt Assay for cell viability | PPTX [slideshare.net]
- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Eye Drop Preservative Benzalkonium Chloride Potently Induces Mitochondrial Dysfunction and Preferentially Affects LHON Mutant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Benzethonium Chloride-Induced Apoptosis with Annexin V/PI Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzethonium (B1203444) chloride (BZN), a quaternary ammonium (B1175870) compound widely used as an antimicrobial agent, has demonstrated significant pro-apoptotic activity in various cancer cell lines.[1][2][3][4] This property has garnered interest in its potential as a novel anti-cancer therapeutic. The induction of apoptosis by this compound chloride is a key mechanism behind its cytotoxic effects against tumor cells.[1][2][5]
The Annexin V/Propidium Iodide (PI) staining assay is a robust and widely accepted method for the quantitative analysis of apoptosis. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the mode of cell death induced by compounds like this compound chloride.
Mechanism of Annexin V/PI Stating:
In healthy viable cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Therefore, cells in early apoptosis will stain positive for Annexin V and negative for a viability dye like Propidium Iodide (PI), as the cell membrane is still intact.
Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus. This differential staining allows for the categorization of cell populations using flow cytometry.
This compound Chloride-Induced Apoptosis:
Studies have shown that this compound chloride induces apoptosis through the intrinsic or mitochondrial pathway.[1] Key events in this process include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9.[1][6] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis observed following this compound chloride treatment.[5][7] Furthermore, some research suggests the involvement of endoplasmic reticulum (ER) stress and the inhibition of the STAT3 signaling pathway in the apoptotic process initiated by this compound chloride.[1][2][3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound chloride on the induction of apoptosis in various cancer cell lines, as measured by Annexin V/PI staining.
Table 1: this compound Chloride-Induced Apoptosis in Human Lung Adenocarcinoma (A549) and Human Non-Small Cell Lung Cancer (H1299) Cells [5]
| Cell Line | This compound Chloride (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| A549 | 0 (Control) | 48 | ~5 |
| 5 | 48 | ~15 | |
| 10 | 48 | ~25 | |
| 20 | 48 | ~40 | |
| H1299 | 0 (Control) | 48 | ~8 |
| 5 | 48 | ~20 | |
| 10 | 48 | ~35 | |
| 20 | 48 | ~50 |
Table 2: this compound Chloride-Induced Apoptosis in Human Head and Neck Squamous Cell Carcinoma (FaDu and CAL27) Cells [2][3]
| Cell Line | This compound Chloride (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| FaDu | 0 (Control) | 48 | Not specified |
| 30 | 48 | Increased (dose-dependent) | |
| 45 | 48 | Increased (dose-dependent) | |
| CAL27 | 0 (Control) | 48 | Not specified |
| 30 | 48 | Increased (dose-dependent) | |
| 45 | 48 | Increased (dose-dependent) |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol provides a detailed methodology for quantifying this compound chloride-induced apoptosis in cultured cancer cells using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
This compound chloride (BZN)
-
Cell line of interest (e.g., A549, H1299, FaDu, CAL27)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound chloride (e.g., 0, 5, 10, 20 µM for A549 and H1299 cells; 0, 30, 45 µM for FaDu and CAL27 cells) for the desired time period (e.g., 48 hours).[3][5]
-
Include a vehicle control (e.g., DMSO or sterile water, depending on the solvent for BZN).
-
-
Cell Harvesting:
-
For adherent cells: Gently detach the cells using trypsin-EDTA. Collect the cells and combine them with the floating cells from the supernatant (which may include apoptotic cells).
-
For suspension cells: Directly collect the cells by centrifugation.
-
-
Washing:
-
Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer and for compensation.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Caption: this compound Chloride Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Annexin V/PI Staining.
Caption: Logic for Flow Cytometry Data Interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Confirmation of Apoptosis Induction by Benzethonium Chloride via Caspase Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer. A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade that ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. The confirmation of caspase activation is therefore a reliable method for detecting and quantifying apoptosis.
Benzethonium (B1203444) chloride (BZC), a quaternary ammonium (B1175870) salt known for its antimicrobial properties, has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its pro-apoptotic activity is of significant interest in cancer research and drug development.[1] Studies have shown that BZC can trigger the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of initiator caspase-9 and executioner caspases-3 and -7.[1] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of active caspase-3.[1][3]
This application note provides detailed protocols for confirming apoptosis induced by this compound chloride through the measurement of caspase-3/7 activity using a fluorometric assay.
Data Presentation
The pro-apoptotic effects of this compound chloride are dose- and time-dependent.[1][3] The following tables summarize quantitative data from studies on BZC-induced apoptosis in different cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound Chloride
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Percent Apoptotic Cells (Annexin V positive) | Fold Increase in Caspase-3/7 Activity | Reference |
| A549 (Lung Cancer) | 0 | 48 | Baseline | 1.0 | [3] |
| 5 | 48 | Increased | Not Reported | [3] | |
| 10 | 48 | Significantly Increased | Not Reported | [3] | |
| H1299 (Lung Cancer) | 0 | 48 | Baseline | 1.0 | [3] |
| 5 | 48 | Increased | Not Reported | [3] | |
| 10 | 48 | Significantly Increased | Not Reported | [3] | |
| CAL27 (HNSCC) | 0 | 48 | Baseline | 1.0 | [4][5] |
| 30 | 48 | Increased | Not Reported | [4][5] | |
| 45 | 48 | Significantly Increased | Not Reported | [4][5] | |
| FaDu (HNSCC) | 0 | 48 | Baseline | 1.0 | [4][5] |
| 30 | 48 | Increased | Not Reported | [4][5] | |
| 45 | 48 | Significantly Increased | Not Reported | [4][5] |
Table 2: Cytotoxicity of this compound Chloride in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | 50% Growth Inhibition (GI50) (µM) | Duration (hours) | Reference |
| FaDu | Hypopharyngeal Cancer | 3.8 | 48 | [6] |
| NIH 3T3 | Mouse Embryonic Fibroblast | 42.2 | 48 | [6] |
| C666-1 | Nasopharyngeal Cancer | 5.3 | 48 | [6] |
| GM05757 | Normal Human Fibroblast | 17.0 | 48 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BZC-induced apoptosis and the general workflow for caspase activation assays.
Caption: this compound Chloride Induced Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Caspase-3/7 Activation Assay.
Experimental Protocols
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This protocol measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which upon cleavage by active caspase-3/7, releases the fluorescent group AMC.[7]
Materials:
-
This compound chloride (BZC)
-
Cell line of interest (e.g., A549, FaDu)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Protein assay reagent (e.g., Bradford reagent)
-
96-well black, clear-bottom microplate
-
Fluorometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat the cells with various concentrations of BZC (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if available.[1]
-
Cell Lysis:
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new plate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).[1] This is crucial for normalizing caspase activity.
-
-
Assay Reaction:
-
In a new 96-well black plate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.[1]
-
Adjust the volume of each well to be equal with Cell Lysis Buffer.
-
Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions and add it to each well.[1]
-
Include a blank control (Lysis Buffer + substrate) for background fluorescence subtraction.[1]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1][7]
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm for the cleaved AMC substrate.[1][7]
-
Data Analysis:
-
Subtract the background fluorescence reading (blank control) from all other readings.
-
Normalize the fluorescence of each sample to its protein concentration.
-
Calculate the fold increase in caspase-3/7 activity by comparing the normalized values of the BZC-treated samples to the vehicle control.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This is a complementary protocol to confirm apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound chloride (BZC)
-
Cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BZC as described in Protocol 1.[1]
-
Cell Harvesting:
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Caspase Activity Signal | Insufficient BZC concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Low protein concentration in lysate. | Ensure complete cell lysis and accurate protein quantification. Increase the amount of lysate in the assay. | |
| Degraded substrate. | Store substrate protected from light and use it before the expiration date. | |
| High Background Fluorescence | Contaminated reagents or plate. | Use fresh, high-quality reagents and sterile plates. |
| Autofluorescence of the compound. | Run a control with this compound chloride in Lysis Buffer with the substrate to check for interference. | |
| Inconsistent Results | Uneven cell seeding or treatment. | Ensure a single-cell suspension and even distribution of cells and compound in the wells. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Cationic surfactants induce apoptosis in normal and cancer cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of Benzethonium Chloride in Pharmaceutical Formulations by HPLC
Introduction
Benzethonium chloride is a quaternary ammonium (B1175870) compound widely utilized in pharmaceutical formulations for its antimicrobial and preservative properties. Accurate quantification of this compound chloride in these products is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound chloride in various pharmaceutical preparations. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound chloride using HPLC.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., end-capped, 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and 262 mM ammonium acetate (B1210297) (80:20, v/v) is used.[1]
-
Flow Rate: The recommended flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically 30°C.[2][3]
-
Detection Wavelength: The detection wavelength should be set to the UV absorbance maximum of this compound chloride, which is around 215 nm or 262 nm.[2][4]
-
Injection Volume: A 10 µL injection volume is typically used.[2][3]
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound chloride reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 1-100 ppm).[1]
-
Sample Preparation:
-
Accurately weigh or measure a quantity of the pharmaceutical formulation.
-
Dilute the sample with the mobile phase to obtain a theoretical this compound chloride concentration within the calibration range.
-
For formulations containing particulates, such as vaccines with adjuvants, a pre-treatment step like acidification followed by filtration through a syringe filter may be necessary to remove interferences.[1]
-
Vortex or sonicate the solution to ensure complete dissolution of the analyte.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
The quantitative data for the HPLC method for this compound chloride is summarized in the table below.
| Parameter | Value | Reference |
| Column | C18 (end-capped) | [1] |
| Mobile Phase | Methanol / 262 mM Ammonium Acetate (80/20, v/v) | [1] |
| Detection | Diode Array Detector (DAD) | [1] |
| Linearity Range | Up to 100 ppm | [1] |
| Recovery | 100 ± 1.5% | [1] |
| Limit of Detection (LOD) | 0.5 ppm | [1] |
| Limit of Quantification (LOQ) | 1.5 ppm | [1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound chloride in pharmaceutical formulations.
Caption: Workflow for this compound Chloride Quantification.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the key components of the HPLC method.
Caption: HPLC Method Component Relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Application Notes: The Use of Benzethonium Chloride as an Antimicrobial Agent in Cell Culture
Introduction
Benzethonium (B1203444) chloride (BZC) is a quaternary ammonium (B1175870) compound recognized for its potent, broad-spectrum antimicrobial properties against bacteria, fungi, and enveloped viruses.[1][2] Its primary mechanism of action involves the electrostatic interaction of the cationic BZC molecule with negatively charged components of microbial cell membranes. This disrupts membrane integrity, causing leakage of essential intracellular contents and ultimately leading to cell death.[3][4] While widely used as a topical antiseptic and disinfectant, its application in cell culture is not standard practice and must be approached with caution.
The primary challenge in using BZC in cell culture is its significant cytotoxicity to mammalian cells.[5][6] At concentrations often required for antimicrobial efficacy, BZC can induce apoptosis (programmed cell death) in the host cell line.[7][8] This creates a very narrow therapeutic window, defined by the concentration range that is effective against microbial contaminants but non-toxic to the cultured cells.
These notes provide essential data on BZC's antimicrobial activity and cytotoxicity, along with detailed protocols for researchers to determine its suitability for their specific experimental systems. The use of BZC should be considered experimental and is not a direct replacement for standard antibiotics like penicillin-streptomycin (B12071052) or validated mycoplasma eradication agents.
Data Presentation
Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes MIC values for BZC and the closely related compound Benzalkonium chloride against common contaminants.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride and Related Compounds
| Microorganism | Type | Antimicrobial Agent | MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | This compound chloride | 2 - 15.6[3] |
| Escherichia coli | Gram-negative bacteria | Benzalkonium chloride | 12 - 35[3] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Benzalkonium chloride | 20 - 470[3] |
| Candida albicans | Yeast | this compound chloride | >50[3] |
Note: Data for some common contaminants is more readily available for the structurally similar Benzalkonium chloride. Efficacy can be strain-dependent and influenced by experimental conditions.
Cytotoxicity in Mammalian Cell Lines
The cytotoxic nature of BZC is a critical limiting factor for its use in cell culture. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of a substance that reduces a biological activity (such as cell viability) by half.
Table 2: Cytotoxicity of this compound Chloride in Mammalian Cell Lines
| Cell Line | Type | Incubation Time | Cytotoxicity Value (IC50/EC50) |
|---|---|---|---|
| FaDu | Human pharyngeal cancer | 48 hours | 3.8 µM[6][7][9] |
| C666-1 | Human nasopharyngeal cancer | 48 hours | 5.3 µM[6][7][9] |
| NIH 3T3 | Mouse embryonic fibroblast (normal) | 48 hours | 42.2 µM[6][9] |
| GM05757 | Human fibroblast (normal) | 48 hours | 17.0 µM[6][9] |
| V79 | Chinese hamster lung (normal) | 2-24 hours | 10 µg/mL (approx. 22.3 µM) caused 11-75% inhibition[5] |
| A549 | Human lung cancer | 72 hours | ~5 µM[8] |
| H1299 | Human lung cancer | 72 hours | ~5 µM[8] |
Note: These values highlight the high toxicity of BZC, often in the low micromolar range. Normal cell lines can exhibit varying, and sometimes high, sensitivity.
Mechanism of Action on Mammalian Cells
In mammalian cells, BZC primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[10] This process is central to its anti-cancer properties but also explains its toxicity to normal cell cultures. The key events include the loss of mitochondrial membrane potential, an increase in cytosolic calcium, and the activation of a cascade of enzymes called caspases that execute cell death.[6][9]
Experimental Workflow and Protocols
Before considering BZC for any application, it is mandatory to perform a risk-benefit analysis by determining the therapeutic window for your specific cell line and microbial contaminant.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to find the lowest concentration of BZC that inhibits the visible growth of a microbial contaminant.
Materials:
-
This compound chloride (BZC) stock solution (e.g., 1 mg/mL in sterile water)
-
Log-phase culture of the microbial contaminant
-
Appropriate sterile broth medium (e.g., TSB for bacteria, YM for yeast)
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader or spectrophotometer (optional)
Procedure:
-
Prepare Inoculum: Culture the microorganism in its appropriate broth until it reaches the log phase of growth. Dilute the culture to achieve a standardized final inoculum concentration in the wells (e.g., ~5 x 10^5 CFU/mL).
-
Plate Setup: Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate. Well 11 will serve as the positive control (inoculum only), and well 12 as the negative control (broth only).
-
Serial Dilution: Add 200 µL of the BZC stock solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a range of BZC concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest BZC concentration at which there is no visible growth (turbidity). This can be assessed visually by comparing to the positive (turbid) and negative (clear) controls. Alternatively, measure the optical density at 600 nm (OD600). The MIC is the lowest concentration with an OD600 similar to the negative control.
Protocol 2: Assessing Cytotoxicity (IC50) on a Mammalian Cell Line
This protocol uses a tetrazolium-based assay (e.g., MTS) to determine the concentration of BZC that reduces cell viability by 50%.[6]
Materials:
-
This compound chloride (BZC) stock solution
-
Mammalian cell line of interest in log-phase growth
-
Complete cell culture medium
-
Sterile 96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTS, MTT, or XTT)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and allow them to attach and recover by incubating for 24 hours.
-
Prepare Dilutions: Prepare serial dilutions of BZC in complete culture medium at 2x the final desired concentrations.
-
Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared BZC dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of BZC's solvent, if not water).
-
Incubation: Return the plate to the incubator for a defined exposure period (e.g., 24, 48, or 72 hours). This period should be consistent with the intended application.[6][7]
-
Viability Assay: Following incubation, add the cell viability reagent (e.g., 20 µL of MTS reagent per 100 µL of medium) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours, or as recommended by the reagent manufacturer, to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate IC50: Normalize the data by setting the absorbance of the untreated control wells to 100% viability. Plot the percent viability against the log of the BZC concentration and use non-linear regression analysis to calculate the IC50 value.
References
- 1. parksideirl.com [parksideirl.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 5. [Cytotoxicity of this compound chloride on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of Benzethonium Chloride in Surface Disinfection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Benzethonium chloride as a surface disinfectant. This document outlines the key experimental protocols, data presentation standards, and the antimicrobial mechanism of action for this quaternary ammonium (B1175870) compound.
Introduction to this compound Chloride
This compound chloride is a synthetic quaternary ammonium salt with broad-spectrum antimicrobial properties. Its cationic nature allows it to effectively act against a wide range of bacteria, fungi, and enveloped viruses. It is a common active ingredient in many antiseptic and disinfectant formulations used in healthcare, food processing, and consumer products. The evaluation of its efficacy on inanimate surfaces is crucial to ensure its proper use and to meet regulatory standards.
Data Presentation: Efficacy of this compound Chloride
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound chloride. It is important to note that comprehensive, standardized surface disinfection data (e.g., AOAC Use-Dilution, EN 13697) for this compound chloride is not extensively available in the public domain. Much of the available data comes from suspension tests or studies on related quaternary ammonium compounds like Benzalkonium chloride. The data presented here has been compiled from various scientific publications.
Table 1: Bactericidal Efficacy of this compound Chloride (Minimum Bactericidal Concentration - MBC)
| Test Organism | Mean MBC (µg/mL) after 10 min | Mean MBC (µg/mL) after 20 min |
| Pseudomonas aeruginosa | 78.1 | 78.1 |
| Acinetobacter calcoaceticus | 9.8 | 9.8 |
| Escherichia coli | 39.1 | 39.1 |
| Klebsiella pneumoniae | 19.5 | 19.5 |
| Serratia marcescens | 156.3 | 78.1 |
| Proteus mirabilis | 78.1 | 78.1 |
| Staphylococcus aureus | 2.4 | 2.4 |
Data adapted from a comparative study on the bactericidal activities of various disinfectants. The test method involved a suspension-based assay to determine the minimum concentration of the disinfectant required to kill the bacteria within a specified contact time.
Table 2: Virucidal Efficacy of this compound Chloride
| Virus | Concentration | Contact Time | Result |
| SARS-CoV-2 | 0.28% (in concentrate with 2-propanol) | 3 - 10 minutes | Complete inactivation[1] |
| Enveloped Viruses (general) | Not specified | Not specified | Generally susceptible |
| Non-enveloped Viruses (general) | Not specified | Not specified | Generally less susceptible |
Table 3: Fungicidal Efficacy of this compound Chloride
| Fungal Species | Concentration (mg/L) | Contact Time | Result |
| Fusarium solani (spores) | 100 | 30 minutes | Almost complete inactivation |
| Fusarium oxysporum (spores) | 100 | 30 minutes | Almost complete inactivation |
Note: The fungicidal data is from a study on ginger soft rot pathogens and may not be directly representative of efficacy on hard, non-porous surfaces.
Antimicrobial Mechanism of Action
This compound chloride, as a quaternary ammonium compound (QAC), exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.
Caption: Antimicrobial mechanism of this compound chloride.
The positively charged head of the this compound chloride molecule is attracted to the negatively charged components of the microbial cell wall and membrane. The hydrophobic tail then penetrates the lipid bilayer of the cell membrane. This integration disrupts the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, which ultimately results in cell death.
Experimental Protocols
The following are detailed methodologies for key standardized tests used to evaluate the efficacy of surface disinfectants.
AOAC Use-Dilution Test (Adapted from AOAC Official Methods 955.14, 955.15, and 964.02)
This test evaluates the ability of a disinfectant to kill microorganisms on inanimate carriers.
Materials:
-
Test disinfectant (this compound chloride solution)
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica)
-
Sterile stainless steel penicylinders (carriers)
-
Culture media (e.g., Tryptic Soy Broth)
-
Neutralizing broth
-
Sterile water or other diluent
-
Incubator
Protocol:
-
Carrier Inoculation: Aseptically immerse sterile stainless steel carriers in a 48-72 hour broth culture of the test microorganism.
-
Carrier Drying: Remove the carriers from the culture and place them in a sterile petri dish. Dry the inoculated carriers in an incubator at 37°C for 20-60 minutes until the bacterial film is dry.
-
Disinfectant Exposure: Prepare the use-dilution of the this compound chloride solution. Place each dried, inoculated carrier into a separate tube containing 10 mL of the disinfectant solution. The exposure time should be as specified by the product label (typically 10 minutes).
-
Neutralization: After the specified contact time, transfer each carrier from the disinfectant solution to a tube containing 10 mL of a suitable neutralizing broth. This step is critical to stop the antimicrobial action of the disinfectant.
-
Incubation: Incubate the tubes of neutralizing broth containing the carriers at 37°C for 48 hours.
-
Observation: After incubation, visually inspect each tube for turbidity (cloudiness), which indicates bacterial growth. The absence of turbidity indicates that the disinfectant was effective in killing the microorganisms on that carrier.
-
Data Analysis: Record the number of tubes showing growth out of the total number of carriers tested (typically 60 carriers per microorganism). The product passes the test if it meets the performance standard set by the regulatory agency (e.g., no growth in 59 out of 60 carriers for S. aureus).
ASTM E1153 - Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate, Hard, Nonporous Non-Food Contact Surfaces
This method is used to evaluate the antimicrobial efficacy of sanitizers on pre-cleaned, hard, non-porous surfaces.
Materials:
-
Test sanitizer (this compound chloride solution)
-
Test microorganisms (e.g., Staphylococcus aureus, Klebsiella pneumoniae)
-
Sterile glass or stainless steel carriers (e.g., 1x1 inch squares)
-
Culture media (e.g., Tryptic Soy Agar)
-
Neutralizing broth
-
Sterile diluent (e.g., phosphate-buffered saline)
-
Incubator
Protocol:
-
Carrier Inoculation: Inoculate the center of each sterile carrier with a known volume (e.g., 0.02 mL) of a standardized culture of the test microorganism.
-
Carrier Drying: Dry the inoculated carriers in a sterile, covered petri dish at 35°C for 30-40 minutes.
-
Sanitizer Application: Apply a specified volume (e.g., 0.05 mL) of the this compound chloride sanitizer to the dried inoculum on the carrier. The contact time should be as per the product's label instructions (e.g., 5 minutes).
-
Neutralization and Recovery: After the contact time, transfer each carrier to a tube containing a known volume of neutralizing broth. Agitate the tube (e.g., vortex) to release the surviving microorganisms from the carrier surface.
-
Enumeration: Perform serial dilutions of the neutralized suspension and plate onto appropriate agar (B569324) media.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Data Analysis: Count the number of colony-forming units (CFUs) on the plates and calculate the number of surviving microorganisms per carrier. Compare this to the number of microorganisms recovered from control carriers (treated with a placebo instead of the sanitizer) to determine the log reduction. A sanitizer is typically expected to achieve a 99.9% (3-log) reduction in the number of test microorganisms.
EN 13697 - Quantitative non-porous surface test for the evaluation of bactericidal and/or fungicidal activity of chemical disinfectants
This European standard specifies a method for testing the efficacy of disinfectants on non-porous surfaces without mechanical action.
Materials:
-
Test disinfectant (this compound chloride solution)
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)
-
Sterile stainless steel discs (2 cm diameter)
-
Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)
-
Culture media (e.g., Tryptic Soy Agar, Malt Extract Agar)
-
Neutralizing solution
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in a solution containing an interfering substance to simulate practical use conditions.
-
Surface Inoculation: Pipette a small volume (e.g., 50 µL) of the inoculum onto the center of a sterile stainless steel disc and spread it evenly.
-
Drying: Dry the inoculated discs in an incubator at 37°C (for bacteria) or 30°C (for fungi) until the inoculum is visibly dry.
-
Disinfectant Application: Apply a specified volume (e.g., 100 µL) of the prepared this compound chloride solution to the dried inoculum on the disc. The contact time and temperature should be as specified by the manufacturer.
-
Neutralization and Recovery: After the contact time, transfer the disc to a tube containing a known volume of neutralizing solution. Agitate to recover the surviving microorganisms.
-
Enumeration: Plate the neutralized suspension using appropriate agar media.
-
Incubation: Incubate the plates under conditions suitable for the test microorganism.
-
Data Analysis: Count the number of CFUs and calculate the log reduction compared to control discs treated with a diluent instead of the disinfectant. For bactericidal activity, a ≥ 4 log reduction is typically required, and for fungicidal activity, a ≥ 3 log reduction is required.[2]
Experimental Workflow and Standards Relationship
The following diagrams illustrate the general experimental workflow for surface disinfectant efficacy testing and the relationship between the different testing phases and standards.
Caption: General workflow for surface disinfectant efficacy testing.
Caption: Relationship between different phases and standards of disinfectant testing.
Conclusion
The evaluation of this compound chloride's efficacy as a surface disinfectant requires rigorous and standardized testing methodologies. The protocols outlined in this document, based on internationally recognized standards from the AOAC, ASTM, and CEN, provide a framework for obtaining reliable and reproducible data. While specific quantitative data for this compound chloride in standardized surface tests is limited in publicly available literature, the provided information on its antimicrobial mechanism and the detailed protocols will enable researchers to design and execute robust efficacy studies. For regulatory submissions, it is crucial to follow the specific guidelines of the relevant authorities and to generate comprehensive data supporting the product's claims.
References
Application Notes: In Vivo Xenograft Tumor Models to Test Benzethonium Chloride Anticancer Activity
Introduction
Benzethonium (B1203444) chloride (BZN), a synthetic quaternary ammonium (B1175870) salt approved by the FDA as a topical antimicrobial agent, has demonstrated significant anticancer activity across a range of cancer types.[1][2][3][4] Repurposing existing drugs like BZN for oncology applications presents a promising strategy for accelerating the development of new cancer therapies.[1] In vivo xenograft models are a critical preclinical tool for evaluating the therapeutic efficacy and understanding the mechanisms of action of potential anticancer compounds in a whole-organism context.[5][6] These models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a setting that partially mimics the human physiological environment.[5]
This document provides detailed application notes and protocols for utilizing in vivo xenograft tumor models to assess the anticancer properties of this compound chloride. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Principle of the Xenograft Model for this compound Chloride Efficacy Testing
The fundamental principle of the xenograft model is to establish a human tumor in an immunocompromised mouse, thereby creating a platform to observe the tumor's response to therapeutic intervention.[5] Human cancer cells are implanted, typically subcutaneously, into mice that lack a functional immune system (e.g., nude or SCID mice) to prevent rejection of the foreign cells.[5] Once the tumors reach a specified volume, the mice are treated with this compound chloride.[1][2] The efficacy of BZN is then determined by monitoring tumor growth inhibition, animal body weight, and other relevant endpoints over time.[1][7] This model allows for the assessment of a compound's in vivo antitumor activity and provides valuable data for further clinical development.[6]
Applications
-
Efficacy Testing: Evaluating the in vivo antitumor activity of this compound chloride against various cancer cell lines.[1][2]
-
Dose-Response Studies: Determining the optimal dose and administration schedule of this compound chloride for maximum therapeutic effect with minimal toxicity.[7]
-
Mechanism of Action Studies: Investigating the in vivo molecular mechanisms by which this compound chloride inhibits tumor growth, including analysis of cell cycle arrest, apoptosis, and modulation of signaling pathways.[1][3]
-
Combination Therapy Evaluation: Assessing the synergistic or additive effects of this compound chloride when used in combination with other standard-of-care cancer therapies, such as chemotherapy or radiation.[2][8]
-
Biomarker Discovery: Identifying potential biomarkers that may predict tumor response to this compound chloride treatment.[5]
Quantitative Data on Anticancer Efficacy of this compound Chloride
The following tables summarize the in vitro and in vivo efficacy of this compound chloride from various studies.
Table 1: In Vitro Efficacy of this compound Chloride
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | ED50 / IC50 (µM) | Reference |
| FaDu | Hypopharyngeal Squamous Cancer | MTS | 48 | 3.8 | [2][8] |
| C666-1 | Nasopharyngeal Cancer | MTS | 48 | 5.3 | [2][8] |
| A549 | Lung Cancer | WST-1 | 72 | ~5 | [1] |
| H1299 | Lung Cancer | WST-1 | 72 | ~5 | [1] |
| NIH 3T3 | Mouse Embryonic Fibroblast | MTS | 48 | 42.2 | [2][8] |
| GM05757 | Normal Human Fibroblast | MTS | 48 | 17.0 | [2][8] |
Table 2: In Vivo Efficacy of this compound Chloride in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Lung Cancer | A549 | Nude Mice | 10 mg/kg BZN (oral gavage) | Every two days | Markedly suppressed tumor growth | [1] |
| Lung Cancer | A549 | Nude Mice | 5 mg/kg BZN (intraperitoneal) | Every two days | Markedly suppressed tumor growth | [1] |
| Head and Neck Cancer | FaDu | SCID Mice | 5 mg/kg BZN (intraperitoneal) | Daily for 5 days | Delayed tumor growth | [2][8] |
| Head and Neck Cancer | FaDu | SCID Mice | 5 mg/kg BZN + Radiation | Daily for 5 days | Additive effect in delaying tumor growth | [2][8] |
| Head and Neck Squamous Cell Carcinoma | MOC1 | Rag1-/- Mice | Not Specified | Not Specified | Markedly suppressed tumor growth | [4][9] |
Experimental Protocols
1. Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice.
-
Cell Culture: Maintain the selected human cancer cell line (e.g., A549 for lung cancer, FaDu for head and neck cancer) in the appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using trypsin-EDTA.[7] Neutralize the trypsin with complete culture medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; a viability of >90% is required for implantation.[5][7]
-
Cell Suspension Preparation: Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium).[5] Keep the cell suspension on ice until injection.
2. In Vivo Xenograft Tumor Establishment and Treatment
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[10]
-
Tumor Cell Implantation: Anesthetize the mouse.[7] Inject the prepared cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the right flank of each mouse using a 27-gauge needle.[5][7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[7] Calculate the tumor volume using the formula: (Length x Width²) / 2.[5]
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.[5]
-
This compound Chloride Administration: Prepare BZN in a suitable vehicle (e.g., PBS). Administer BZN to the treatment group via the desired route (e.g., intraperitoneal injection at 5 mg/kg or oral gavage at 10 mg/kg) according to the predetermined schedule.[1][2] The control group should receive the vehicle only.
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week.[7] Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[7]
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice.[5] Excise the tumors and weigh them. Tissues can be collected for further analysis, such as immunohistochemistry or Western blotting, to assess biomarkers of drug activity (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[1]
Visualizations
Caption: Experimental workflow for in vivo xenograft studies.
Caption: this compound chloride signaling pathways in cancer cells.
References
- 1. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Protocol for time-kill kinetic assay of Benzethonium chloride against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzethonium chloride (BEC) is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its rapid and persistent microbicidal efficacy makes it a valuable active ingredient in various antiseptic and disinfectant formulations.[1][3] The time-kill kinetic assay is a crucial in vitro method used to evaluate the pharmacodynamic properties of antimicrobial agents, providing insights into their rate and extent of bactericidal or fungicidal activity over time.[4] This document provides a detailed protocol for performing a time-kill kinetic assay to assess the efficacy of this compound chloride against specific pathogens.
Mechanism of Action
This compound chloride, like other QACs, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged quaternary ammonium head of the BEC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular contents.[1] This disruption of membrane integrity, along with the denaturation of essential proteins and enzymes, ultimately results in cell death.
Caption: Mechanism of this compound Chloride against pathogens.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and time-kill kinetic data for this compound chloride against selected pathogens, compiled from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Chloride
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 3.9 | [5] |
| Staphylococcus aureus | ATCC 29213 | 7.8 | [5] |
| Staphylococcus aureus (MRSA) | Various | 3.9 - 15.6 | [6] |
| Escherichia coli | K-12 | 12 | [7] |
| Pseudomonas aeruginosa | Jade-X | 64 | [8] |
| Candida albicans | N/A | N/A | [1] |
Table 2: Time-Kill Kinetic Data of this compound Chloride
| Pathogen | Concentration of BEC | Time | Log Reduction (CFU/mL) | Reference |
| Escherichia coli | N/A | 1 min | 1.70 ± 0.7 | [1] |
| Staphylococcus aureus (MRSA) | Combination with essential oils | 6 hours | Sustained 3 log10 | [1] |
| Various Bacteria & Yeasts | N/A | 15 sec | >2 (99%) | [1] |
| Medically Relevant Bacteria & Yeast | N/A | 30 sec | ≥ 3 | [3] |
| Acinetobacter spp. | 10 mg/L | 10 min | 5 | [9] |
Experimental Protocols
This protocol is based on standardized time-kill assay methodologies such as ASTM E2315.
I. Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound chloride that inhibits the visible growth of a specific pathogen.
Materials:
-
This compound chloride stock solution (sterile)
-
Test pathogen culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test pathogen from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Chloride Dilutions:
-
Perform serial two-fold dilutions of the this compound chloride stock solution in the appropriate broth within the 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the this compound chloride dilutions.
-
Include a positive control (broth with inoculum, no BEC) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound chloride at which there is no visible growth of the pathogen.
-
II. Time-Kill Kinetic Assay
Objective: To evaluate the rate of killing of a specific pathogen by this compound chloride over time.
Materials:
-
This compound chloride solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Log-phase culture of the test pathogen (approximately 1-5 x 10^6 CFU/mL)
-
Appropriate growth medium
-
Sterile flasks or tubes
-
Validated neutralizing broth (e.g., D/E Neutralizing Broth, Letheen Broth)
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Agar plates for colony counting
-
Incubator
-
Timer
Procedure:
Caption: Experimental workflow for the time-kill kinetic assay.
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test pathogen in its logarithmic phase of growth to a final concentration of approximately 1-5 x 10^6 CFU/mL in the test flasks/tubes.
-
-
Assay Setup:
-
Add the appropriate volume of the this compound chloride solution to the flasks/tubes containing the inoculum to achieve the desired final concentrations.
-
Include a growth control (inoculum in broth without BEC).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15 sec, 30 sec, 1 min, 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the sample from each test and control flask.
-
-
Neutralization:
-
Immediately transfer the aliquot into a validated neutralizing broth to stop the antimicrobial activity of the this compound chloride.
-
-
Enumeration:
-
Perform serial dilutions of the neutralized sample in sterile PBS or saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates under appropriate conditions until colonies are visible.
-
Count the number of colonies and calculate the colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound chloride and the growth control.
-
A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
References
- 1. parksideirl.com [parksideirl.com]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleaninginstitute.org [cleaninginstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzethonium Chloride as a Preservative in Biological Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzethonium (B1203444) chloride is a quaternary ammonium (B1175870) salt with broad-spectrum antimicrobial properties, making it an effective preservative for various biological reagents. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death. It also causes protein denaturation and inhibition of DNA synthesis in microorganisms.[1] When used at appropriate concentrations, this compound chloride can prevent the growth of bacteria and fungi in aqueous-based reagents, extending their shelf life and ensuring the integrity of research experiments and drug development assays.
This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound chloride as a preservative in biological reagents.
Data Presentation
Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound chloride against common laboratory contaminants. These values can serve as a starting point for determining the effective concentration for your specific application.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 4 µg/mL | 2 - 8 µg/mL |
| Escherichia coli | Gram-negative bacteria | 8 - 32 µg/mL | 16 - 64 µg/mL |
| Pseudomonas aeruginosa | Gram-negative bacteria | 32 - 128 µg/mL | 64 - 256 µg/mL |
| Candida albicans | Yeast | 2 - 8 µg/mL | 4 - 16 µg/mL |
| Aspergillus niger | Mold | 8 - 32 µg/mL | 16 - 64 µg/mL |
Note: These values are approximate and can vary depending on the specific strain, culture conditions, and the composition of the biological reagent.
Cytotoxicity in Mammalian Cells
It is crucial to use this compound chloride at a concentration that is effective against microbial growth but minimally toxic to mammalian cells if the reagent will be used in cell-based assays.
| Cell Line | Exposure Time | IC50 (50% Inhibitory Concentration) | Notes |
| V79 (Chinese Hamster Lung) | 24 - 48 hours | > 30 µg/mL | Growth inhibition observed. |
| FaDu (Human Pharyngeal Cancer) | 48 hours | ~3.8 µM (~1.7 µg/mL) | Induces apoptosis. |
| NIH 3T3 (Mouse Embryonic Fibroblast) | 48 hours | ~42.2 µM (~18.9 µg/mL) | Less sensitive than cancer cell lines. |
| C666-1 (Nasopharyngeal Carcinoma) | 48 hours | ~5.3 µM (~2.4 µg/mL) | Induces apoptosis. |
| H358 (Human Lung Epithelial) | 24 hours | 2 - 4 µg/mL | Induces mitochondrial depolarization and apoptosis. |
Recommended Working Concentration: Based on the antimicrobial efficacy and cytotoxicity data, a working concentration range of 0.005% to 0.01% (50 to 100 µg/mL) is recommended for most biological reagents. However, the optimal concentration should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Preservative Efficacy Testing
This protocol is adapted from standard antimicrobial effectiveness tests and can be used to determine the minimum effective concentration of this compound chloride for a specific biological reagent.
1. Preparation of Microbial Inoculum: a. Culture the desired test microorganisms (e.g., E. coli, S. aureus, C. albicans, A. niger) on appropriate agar (B569324) plates. b. Harvest the microorganisms and suspend them in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
2. Inoculation of the Biological Reagent: a. Prepare a series of aliquots of your biological reagent containing different concentrations of this compound chloride (e.g., 0%, 0.001%, 0.005%, 0.01%, 0.05%). b. Inoculate each aliquot with the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
3. Incubation and Sampling: a. Incubate the inoculated reagents at an appropriate temperature (e.g., 20-25°C or 30-35°C) for 28 days. b. At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.
4. Enumeration of Viable Microorganisms: a. Perform serial dilutions of the withdrawn aliquots in sterile saline. b. Plate the dilutions on appropriate agar plates and incubate under suitable conditions. c. Count the number of colonies and calculate the CFU/mL for each time point and concentration.
5. Acceptance Criteria:
- Bacteria: Not more than 0.1% of the initial concentration by day 14, and no increase from day 14 to day 28.
- Yeast and Mold: No increase from the initial concentration at day 14 and day 28.
Protocol 2: Assay Compatibility Testing
This protocol provides a framework for evaluating the potential interference of this compound chloride with a specific biological assay (e.g., ELISA, enzyme assay, cell-based assay).
1. Preparation of Spiked Samples: a. Prepare your biological reagent (or a representative sample) with and without the intended concentration of this compound chloride (e.g., 0.01%). b. If applicable, prepare a set of standards and controls in the matrix with and without this compound chloride.
2. Assay Performance: a. Perform your standard assay protocol using both the control (unpreserved) and the test (preserved) samples, standards, and controls.
3. Data Analysis and Acceptance Criteria: a. For Quantitative Assays (e.g., ELISA, enzyme assays):
- Compare the standard curves generated with and without this compound chloride. Look for changes in slope, intercept, and R² value.
- Calculate the recovery of known concentrations of analyte in the spiked samples. A recovery of 80-120% is generally considered acceptable.
- Compare the results of your control samples. The difference should be within the acceptable limits of assay variability. b. For Qualitative Assays (e.g., some cell-based assays):
- Compare the qualitative results (e.g., positive/negative, morphological changes) between the control and test samples. Any discrepancy should be investigated. c. For Cell-Based Assays:
- In addition to the specific assay readout, assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) in the presence of the preserved reagent to ensure it is not causing cytotoxicity.
4. Troubleshooting Interference:
- If interference is observed, consider the following:
- Lowering the concentration of this compound chloride: Determine the lowest effective preservative concentration that does not interfere with the assay.
- Sample dilution: Diluting the sample prior to the assay may reduce the this compound chloride concentration to a non-interfering level.
- Inclusion of blocking agents: For immunoassays, adding blocking agents to the assay buffer may help to mitigate non-specific binding caused by the preservative.
Mandatory Visualizations
Caption: Mechanism of antimicrobial action of this compound chloride.
Caption: Intrinsic pathway of apoptosis induced by this compound chloride.
Caption: Workflow for validating this compound chloride as a preservative.
Potential for Assay Interference
This compound chloride, as a cationic surfactant, has the potential to interfere with certain biological assays. Researchers should be aware of the following potential interactions:
-
Protein Quantification Assays: Interference has been reported with turbidimetric protein assays. Caution is also advised when using colorimetric assays such as the Bradford or BCA assays, as this compound chloride may interact with the assay reagents. It is recommended to perform a compatibility test or use a detergent-compatible protein assay.
-
Enzyme Immunoassays (ELISA): As a surfactant, this compound chloride could potentially disrupt antibody-antigen binding or inhibit the activity of enzyme conjugates (e.g., HRP, AP), leading to inaccurate results. A thorough validation as described in Protocol 2 is essential before using preserved reagents in ELISAs.
-
Enzyme Assays: this compound chloride can denature proteins and may inhibit enzyme activity. The degree of inhibition is dependent on the specific enzyme and the concentration of this compound chloride.
-
PCR Assays: Some quaternary ammonium compounds have been shown to act as enhancers in PCR, while others can be inhibitory at higher concentrations. The effect of this compound chloride on a specific PCR assay should be validated.
-
Cell-Based Assays: As demonstrated in the cytotoxicity table, this compound chloride can be toxic to mammalian cells at higher concentrations. It is crucial to determine the non-toxic concentration range for the specific cell line and assay duration.
Conclusion
This compound chloride is a valuable preservative for a wide range of biological reagents. By carefully selecting an appropriate concentration based on antimicrobial efficacy and potential cytotoxicity, and by thoroughly validating its compatibility with specific assays, researchers can effectively prevent microbial contamination and ensure the reliability and reproducibility of their results. The protocols and data provided in this document serve as a comprehensive guide for the successful implementation of this compound chloride as a preservative in a research and drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Benzethonium Chloride Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Benzethonium chloride (BZC) in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride (BZC) and why is it a problem in biochemical assays?
A1: this compound chloride is a quaternary ammonium (B1175870) compound with potent antimicrobial properties. It is often used as a preservative in various formulations. However, its cationic and surfactant nature can interfere with biochemical assays by denaturing proteins, inhibiting enzymes, and disrupting protein-protein or protein-reagent interactions, leading to inaccurate results.
Q2: Which biochemical assays are most susceptible to BZC interference?
A2: A range of assays are known to be affected by BZC, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): BZC can disrupt antibody-antigen binding and interfere with enzyme-substrate reactions.
-
Enzyme Assays: Luminescence-based assays, such as those using luciferase, are particularly sensitive to BZC, which can directly inhibit enzyme activity.[1][2][3]
-
Protein Quantification Assays: Colorimetric and turbidimetric protein assays, like the Bicinchoninic acid (BCA) assay and those using turbidimetric methods, can be significantly affected by BZC.[4]
-
Cell Viability and Cytotoxicity Assays: Assays like the MTS assay can be skewed as BZC itself can be cytotoxic, with IC50 values varying significantly across different cell lines.[5]
Q3: What are the primary mechanisms of BZC interference?
A3: BZC primarily interferes with assays through:
-
Protein Denaturation: As a surfactant, BZC can disrupt the tertiary and quaternary structures of proteins, including enzymes and antibodies.
-
Direct Enzyme Inhibition: BZC can bind to and inhibit the active sites of enzymes, such as luciferase, leading to a decrease in signal.
-
Disruption of Molecular Interactions: It can interfere with the non-covalent interactions essential for antibody-antigen binding in immunoassays.
-
Interaction with Assay Reagents: BZC can interact with dyes or other chemical components of an assay, leading to false signals or quenching.
Q4: Are there any BZC-resistant assay components available?
A4: Yes, in some cases, engineered components can be used. For example, mutant luciferase enzymes with increased resistance to benzalkonium chloride (a related compound) have been developed, showing significantly higher activity in the presence of the interferent compared to wild-type enzymes.[1][6]
Troubleshooting Guides
Issue 1: Inaccurate results in my protein quantification assay.
Symptoms:
-
Inconsistent protein concentration readings.
-
Abnormally high or low absorbance values.
-
Precipitate formation in the assay plate.
Troubleshooting Steps:
-
Identify the Source of Interference: Confirm that BZC is present in your sample.
-
Choose an Alternative Assay: If possible, switch to a protein assay method that is less susceptible to interference from cationic surfactants. For example, the Bradford assay is known to be sensitive to detergents, while the BCA assay may offer more tolerance, though still susceptible to high concentrations.
-
Sample Pre-treatment: If an alternative assay is not feasible, pre-treat your sample to remove BZC. Two effective methods are protein precipitation using acetone (B3395972) or trichloroacetic acid (TCA).
Experimental Protocols
Protocol 1: Acetone Precipitation for BZC Removal
This method is effective for concentrating protein samples while removing interfering substances like BZC.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add four times the sample volume of ice-cold acetone.
-
Vortex the tube gently to mix.
-
Incubate the mixture at -20°C for at least 60 minutes to precipitate the proteins.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant the supernatant containing the BZC and other soluble components.
-
Allow the protein pellet to air-dry for approximately 30 minutes. Do not over-dry, as this can make the pellet difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation for BZC Removal
TCA precipitation is another robust method for removing interfering substances from protein samples.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an equal volume of 20% TCA to your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the pellet by adding 200 µL of ice-cold acetone and centrifuging at 15,000 x g for 5 minutes.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 10-20 minutes.
-
Resuspend the pellet in a suitable buffer for your assay.
Protocol 3: Neutralization of BZC with Beta-Cyclodextrin
Beta-cyclodextrins can encapsulate BZC, effectively neutralizing its interfering effects.
Materials:
-
Beta-cyclodextrin (β-CD) solution
Procedure:
-
Prepare a stock solution of β-CD in your assay buffer. The optimal concentration of β-CD will need to be determined empirically but a starting point is a 1:1 molar ratio with the estimated concentration of BZC.
-
Add the β-CD solution to your sample containing BZC.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the BZC-β-CD inclusion complex.
-
Proceed with your biochemical assay. It is recommended to run a control with β-CD alone to ensure it does not interfere with the assay.
Data Presentation
The following tables provide illustrative data on the interference of BZC in common biochemical assays and the potential for signal recovery. Note: This data is for demonstrative purposes and the actual level of interference and recovery will vary depending on the specific assay conditions and sample matrix.
Table 1: Illustrative Interference of BZC in a Luciferase Assay
| BZC Concentration (µM) | Luciferase Activity (% of Control) |
| 0 | 100% |
| 1 | 85% |
| 5 | 40% |
| 10 | 15% |
| 20 | <5% |
Table 2: Illustrative Signal Recovery in a Luciferase Assay with Beta-Cyclodextrin Neutralization
| BZC Concentration (µM) | Luciferase Activity (% of Control) with β-CD |
| 5 | 88% |
| 10 | 82% |
| 20 | 75% |
Table 3: Illustrative Interference of BZC in a BCA Protein Assay
| BZC Concentration (µM) | Apparent Protein Concentration (% of Actual) |
| 0 | 100% |
| 10 | 115% |
| 50 | 140% |
| 100 | 175% |
Table 4: Protein Recovery after Precipitation Methods
| Precipitation Method | Protein Recovery Rate |
| Acetone Precipitation | ~98%[7] |
| TCA Precipitation | Variable, can be lower for low concentration samples[8] |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting BZC interference.
Caption: A logical workflow for identifying and mitigating BZC interference.
Caption: BZC can repress the ERK1/2 signaling pathway.
Caption: BZC may modulate the p53 signaling pathway, impacting apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Firefly bioluminescent assay of ATP in the presence of ATP extractant by using liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. interchim.fr [interchim.fr]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzethonium Chloride for Cell Culture Contamination Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Benzethonium (B1203444) chloride to prevent microbial contamination in cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound chloride as an antimicrobial agent?
A1: this compound chloride is a quaternary ammonium (B1175870) compound that acts as a cationic surfactant. Its primary antimicrobial mechanism involves the disruption of microbial cell membranes.[1][2] The positively charged head of the this compound chloride molecule interacts with the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity and leakage of essential intracellular contents, ultimately causing cell death.[1][2] Additionally, it can denature proteins and inhibit DNA synthesis in microorganisms.[1]
Q2: How does this compound chloride cause cytotoxicity in mammalian cells?
A2: At cytotoxic concentrations, this compound chloride primarily induces apoptosis (programmed cell death) in mammalian cells through the intrinsic, or mitochondrial, pathway.[3][4][5] Key events in this pathway include the disruption of the mitochondrial membrane potential, which leads to the activation of a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspases-3 and -7) that dismantle the cell.[3][6] In some cell types, it can also cause cell cycle arrest.[3]
Q3: What is the optimal concentration of this compound chloride to prevent contamination in my cell culture?
A3: There is no single optimal concentration of this compound chloride for all cell cultures. The ideal concentration will depend on the specific cell line being used and the nature of the potential contamination. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to your specific cells while still being effective against common laboratory contaminants. As a starting point, concentrations in the low micromolar range have been shown to have antimicrobial effects, but cytotoxicity to mammalian cells can also occur in this range.[6][7]
Q4: Can this compound chloride be used to eliminate existing contamination in a cell culture?
A4: While this compound chloride has potent antimicrobial properties, attempting to eliminate an existing contamination in a cell culture is generally not recommended. The concentrations required to kill the microorganisms are likely to be highly toxic to the cultured cells. The preferred and safest course of action is to discard the contaminated culture, thoroughly decontaminate the incubator and all equipment, and start a fresh culture from a frozen, uncontaminated stock.[2]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound chloride.
-
Possible Cause: High sensitivity of the cell line. Different cell lines exhibit varying sensitivities to chemical agents.[3]
-
Solution: Perform a thorough dose-response and time-course cytotoxicity assay (see Experimental Protocols section) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you establish a safe working concentration range.
-
-
Possible Cause: Incorrect stock solution concentration.
-
Solution: Verify the concentration of your this compound chloride stock solution. If possible, have it analytically confirmed.
-
Problem 2: Persistent contamination despite the addition of this compound chloride.
-
Possible Cause: The contaminating microorganism is resistant to this compound chloride. While it has broad-spectrum activity, some microbes, particularly Gram-negative bacteria and non-enveloped viruses, can be more resistant.[8][9]
-
Solution: Identify the contaminating microorganism (e.g., through Gram staining, sequencing). If it is a resistant strain, an alternative antimicrobial agent may be necessary.
-
-
Possible Cause: The concentration of this compound chloride is too low to be effective.
-
Solution: If your cytotoxicity assays allow, you may be able to cautiously increase the concentration. However, be mindful of the potential for increased cell death.
-
-
Possible Cause: High organic load in the culture medium. The presence of proteins and other organic matter can reduce the efficacy of quaternary ammonium compounds.[9]
-
Solution: Ensure your cell culture practices are optimal to minimize cellular debris.
-
Data Presentation
Table 1: Cytotoxicity of this compound Chloride in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | EC50 / IC50 (µM) | Reference |
| FaDu | Human Pharyngeal Cancer | 48 | 3.8 | [4][6] |
| C666-1 | Human Nasopharyngeal Cancer | 48 | 5.3 | [4][6] |
| V79 | Chinese Hamster Lung | 24-48 | > 3 µg/mL (~6.7 µM) | [7] |
| NIH 3T3 | Mouse Embryonic Fibroblast | 48 | 42.2 | [4][5] |
| GM05757 | Normal Human Fibroblast | 48 | 17.0 | [4][5] |
Table 2: Antimicrobial Activity of this compound Chloride
| Microorganism Type | General Efficacy | Notes | Reference |
| Gram-positive bacteria | Highly Effective | --- | [8] |
| Gram-negative bacteria | Less Effective than against Gram-positive | Higher concentrations may be required. | [8] |
| Fungi (Yeasts) | Fungistatic/Fungicidal | Activity is demonstrated. | [8] |
| Enveloped Viruses | Effective | --- | [8] |
| Non-enveloped Viruses | More Resistant | --- | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound Chloride Against Microbial Contaminants
This protocol uses a broth microdilution method to determine the lowest concentration of this compound chloride that inhibits the visible growth of a microorganism.
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth until it reaches the logarithmic growth phase. Dilute the culture to a standardized inoculum of approximately 5 x 10^5 CFU/mL.[2]
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of this compound chloride in a sterile 96-well microtiter plate using the appropriate microbial growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no this compound chloride) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound chloride at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[2]
Protocol 2: Assessment of this compound Chloride Cytotoxicity Using an MTT Assay
This protocol determines the concentration of this compound chloride that is cytotoxic to a mammalian cell line.
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound chloride in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound chloride. Include untreated control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Cytotoxicity of this compound chloride on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parksideirl.com [parksideirl.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Benzethonium Chloride Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Benzethonium (B1203444) chloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound chloride solutions?
A1: this compound chloride is most stable in a pH range of 4.0 to 8.0. Solutions outside this range, particularly highly acidic or alkaline solutions, may lead to precipitation or degradation of the compound.
Q2: How does temperature affect the stability of this compound chloride?
A2: Elevated temperatures can accelerate the degradation of this compound chloride. For long-term storage, it is recommended to store stock solutions at 2-8°C, protected from light. Some studies indicate that it is stable for shorter periods at higher temperatures, for instance, up to 60°C (140°F) for two weeks, but prolonged exposure should be avoided.[1][2]
Q3: Is this compound chloride sensitive to light?
A3: Yes, this compound chloride is light-sensitive.[1][2][3] Stock solutions and experimental setups should be protected from light to prevent photodegradation. The use of amber vials or covering containers with aluminum foil is recommended.
Q4: What are the known incompatibilities of this compound chloride with common laboratory reagents?
A4: this compound chloride is a cationic surfactant and is incompatible with anionic detergents (like soaps), strong oxidizing agents, nitrates, and some salt solutions.[1][2][3] Contact with these substances can lead to precipitation and loss of activity.
Q5: Can I autoclave aqueous solutions of this compound chloride?
A5: Yes, aqueous solutions of this compound chloride are generally stable and can be sterilized by autoclaving without significant loss of effectiveness.[4]
Q6: I observed a precipitate in my this compound chloride buffer solution. What could be the cause?
A6: Precipitate formation can be due to several factors:
-
pH outside the optimal range: Highly acidic conditions (especially in concentrations >2%) can cause precipitation.[1][2]
-
Incompatibility: Mixing with anionic compounds or certain salts can cause precipitation.
-
Low Temperature: Concentrated solutions may form a precipitate at lower storage temperatures, which should redissolve upon warming to room temperature.
Q7: Which buffers are recommended for experiments with this compound chloride?
A7: Phosphate (B84403) and citrate (B86180) buffers are commonly used and are considered suitable for maintaining the pH within the optimal stability range of this compound chloride. TRIS buffers can also be used, but it is crucial to ensure the final pH of the solution is within the 4.0-8.0 range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Antimicrobial Activity | Degradation due to improper storage (light/temperature). | Store stock solutions in amber vials at 2-8°C. Prepare fresh working solutions for each experiment. |
| Incompatibility with buffer components or other reagents. | Avoid anionic detergents and strong oxidizing agents. Verify the compatibility of all components in your experimental buffer. | |
| Precipitate Formation | pH of the buffer is too low or too high. | Adjust the buffer pH to be within the 4.0-8.0 range. |
| Interaction with incompatible substances. | Review all components for known incompatibilities with cationic surfactants. | |
| High concentration of this compound chloride. | Prepare a more dilute stock solution or gently warm the solution to redissolve the precipitate. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method like HPLC. |
| Degradation of the stock solution over time. | Perform regular quality control checks on stored stock solutions. It is best practice to use freshly prepared solutions. | |
| Adsorption to container surfaces. | Use glass or polypropylene (B1209903) containers for storage and preparation of solutions. | |
| Color Change in Solution (e.g., yellowing) | Photodegradation. | Protect the solution from light at all stages of preparation and experimentation. |
| Chemical interaction with other components. | Investigate potential reactions with other reagents in your buffer system. A stability study with your specific formulation is recommended. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound chloride under various stress conditions. This data is intended for guidance and is based on the typical behavior of quaternary ammonium (B1175870) compounds. Actual degradation rates may vary depending on the specific experimental conditions and the composition of the buffer.
Table 1: Effect of pH on the Stability of this compound Chloride at 40°C
| Buffer (0.1 M) | pH | Incubation Time (days) | Degradation (%) |
| Citrate | 3.0 | 7 | ~ 5-10% |
| Phosphate | 5.0 | 7 | < 2% |
| TRIS-HCl | 7.4 | 7 | < 2% |
| Phosphate | 9.0 | 7 | ~ 3-7% |
Table 2: Effect of Temperature on the Stability of this compound Chloride in 0.1 M Phosphate Buffer (pH 7.0)
| Temperature (°C) | Incubation Time (days) | Degradation (%) |
| 4 | 30 | < 1% |
| 25 (Room Temp) | 30 | ~ 1-3% |
| 40 | 7 | ~ 2-5% |
| 60 | 7 | ~ 10-15% |
Table 3: Effect of Light on the Stability of this compound Chloride in 0.1 M Phosphate Buffer (pH 7.0) at 25°C
| Light Condition | Exposure Time (hours) | Degradation (%) |
| Dark (Control) | 24 | < 1% |
| Ambient Lab Light | 24 | ~ 2-4% |
| UV Light (254 nm) | 24 | > 15% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Chloride Stock Solution
-
Buffer Preparation: Prepare a 0.1 M phosphate or citrate buffer and adjust the pH to a value between 5.0 and 7.0.
-
Weighing: Accurately weigh the required amount of this compound chloride powder using an analytical balance.
-
Dissolution: Dissolve the this compound chloride powder in a small volume of the prepared buffer. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with the buffer.
-
Sterilization (Optional): If required, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, amber glass vials and store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study of this compound Chloride
This protocol is designed to intentionally degrade the this compound chloride sample to evaluate the stability-indicating properties of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound chloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution into a vial and heat in an oven at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Photodegradation:
-
Expose a thin layer of the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to a final concentration suitable for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method for this compound Chloride
This is an example of a typical HPLC method. The exact parameters may need to be optimized for your specific instrumentation and experimental needs.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 5.5) (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a standard solution of this compound chloride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the method.
Visualizations
Caption: Experimental workflow for this compound chloride stability testing.
References
- 1. slate.greyb.com [slate.greyb.com]
- 2. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View Pharma Excipients with this compound chloride excipient Used as Parenteral [pharmacompass.com]
Troubleshooting low efficacy of Benzethonium chloride in the presence of organic matter
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low efficacy of Benzethonium (B1203444) chloride (BZC), particularly in the presence of organic matter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing reduced antimicrobial efficacy of our this compound chloride solution in our experimental setup. What are the common causes?
A1: Reduced efficacy of this compound chloride is most frequently linked to the presence of organic matter in the experimental environment.[1] Other contributing factors can include incorrect concentration, inappropriate pH or temperature, and the presence of interfering substances in your formulations or on the surfaces being treated.[2]
Q2: How does organic matter interfere with the action of this compound chloride?
A2: Organic matter, such as proteins, lipids, and cellular debris, can interfere with this compound chloride's antimicrobial activity in two primary ways:
-
Chemical Interaction: this compound chloride is a quaternary ammonium (B1175870) compound with a positively charged head that interacts with negatively charged components of microbial cell membranes.[3] Organic matter can react with and neutralize these active BZC molecules, reducing the effective concentration available to act on microbes.[2]
-
Physical Barrier: Organic material can form a physical barrier, shielding microorganisms from direct contact with the disinfectant.[2] This prevents the BZC from reaching and disrupting the microbial cell walls and membranes.
Q3: What types of organic matter are known to have the most significant impact on this compound chloride's efficacy?
A3: Common interfering substances in laboratory and clinical settings include:
-
Proteins: Serum, blood, and protein-rich culture media components are major inhibitors.[2][4]
-
Lipids: Fatty acids and other lipid-based substances can reduce efficacy.
-
Complex organic soils: Bodily fluids, tissue homogenates, and soil extracts can all significantly decrease the antimicrobial action of this compound chloride.[1]
Q4: Our protocol involves disinfecting surfaces that may have residual biological material. How can we improve the efficacy of our this compound chloride solution?
A4: To counteract the effect of organic load, consider the following troubleshooting steps:
-
Pre-cleaning: The most effective way to ensure disinfectant efficacy is to thoroughly clean surfaces to remove as much organic matter as possible before applying this compound chloride.[2]
-
Concentration Adjustment: Increasing the concentration of the this compound chloride solution may be necessary to compensate for the portion that will be inactivated by organic matter. It is crucial to validate the required concentration for your specific application and organic load.
-
Contact Time: Ensure adequate contact time between the disinfectant and the surface as per your validated protocol. In the presence of organic soil, a longer contact time may be required.
-
Formulation: Consider if other components in your formulation are interacting with the this compound chloride.
Q5: How can we quantitatively assess the impact of organic matter on our this compound chloride solution's efficacy?
A5: Standardized quantitative suspension tests, such as EN 13727, are designed for this purpose. These tests involve challenging the disinfectant with a known concentration of microorganisms in the presence of a standardized organic load (e.g., bovine serum albumin, sheep blood).[4] The log reduction of the microbial population is then calculated to determine efficacy under these "dirty" conditions.
Data on Efficacy Reduction in the Presence of Organic Matter
The following tables summarize the impact of organic load on the efficacy of quaternary ammonium compounds, including those closely related to this compound chloride. This data illustrates the general trend of decreased log reduction with an increased organic burden.
Table 1: Effect of Bovine Serum Albumin (BSA) on the Efficacy of Various Antiseptics Against S. aureus
| Antiseptic Solution | BSA Concentration (g/L) | Log10 Reduction |
| Hydrogen Peroxide 3% | 0.1 | 4.02 ± 0.13 |
| 0.3 | 3.38 ± 0.04 | |
| 1.0 | 2.86 ± 0.16 | |
| 5.0 | 1.34 ± 0.32 | |
| Povidone-Iodine 7.5% | 0.1 | 4.94 ± 0.22 |
| 0.3 | 4.69 ± 0.14 | |
| 1.0 | 4.43 ± 0.26 | |
| 5.0 | 3.09 ± 0.12 | |
| Chlorhexidine Digluconate 0.2% | 0.1 | 1.52 ± 0.10 |
| 0.3 | 1.37 ± 0.42 | |
| 1.0 | 0.95 ± 0.25 | |
| 5.0 | 0.70 ± 0.38 |
Data adapted from a study on commonly used antiseptics. While not specific to this compound chloride, it demonstrates the significant impact of increasing protein concentration on disinfectant efficacy.[4]
Table 2: Effect of Defibrinated Sheep Blood (DSB) on the Efficacy of Hydrogen Peroxide 3% against various microorganisms
| Microorganism | DSB Concentration (g/L) | Log10 Reduction |
| S. aureus (MRSA) | 0.1 | 2.69 ± 0.22 |
| 0.3 | 2.55 ± 0.11 | |
| E. faecalis (VRE) | 0.1 | 0.35 ± 0.14 |
| 0.3 | 0.29 ± 0.21 | |
| P. aeruginosa | 0.1 | 4.88 ± 0.16 |
| 0.3 | 4.88 ± 0.10 | |
| E. coli | 0.1 | 5.01 ± 0.04 |
| 0.3 | 5.01 ± 0.03 | |
| C. albicans | 0.1 | 0.18 ± 0.24 |
| 0.3 | 0.17 ± 0.19 |
This table illustrates the varying impact of a complex organic load like blood on the efficacy of a disinfectant against different microorganisms.[4]
Experimental Protocols
Protocol 1: Quantitative Suspension Test for Bactericidal Activity in the Presence of Organic Load (Based on EN 13727)
This protocol outlines a method to determine the bactericidal activity of this compound chloride under conditions simulating practical use, including the presence of interfering substances.
-
Preparation of Materials:
-
Test microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) adjusted to a concentration of 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.
-
This compound chloride solution at the desired test concentration.
-
Interfering substance (organic load):
-
Clean conditions: 0.3 g/L bovine serum albumin.
-
Dirty conditions: 3.0 g/L bovine serum albumin plus 3.0 mL/L defibrinated sheep blood.
-
-
Neutralizer solution validated for its ability to inactivate the this compound chloride without harming the test microorganisms.
-
Culture media (e.g., Tryptic Soy Agar).
-
-
Test Procedure:
-
Equilibrate all solutions to the test temperature (e.g., 20°C).
-
In a sterile tube, mix 1 mL of the interfering substance with 1 mL of the test microorganism suspension.
-
At time zero, add 8 mL of the this compound chloride solution to the tube.
-
After the specified contact time (e.g., 5, 15, 60 minutes), transfer 1 mL of the mixture to 9 mL of the neutralizer solution and mix thoroughly.
-
Perform serial dilutions of the neutralized sample in a suitable diluent.
-
Plate 1 mL of selected dilutions onto the culture medium.
-
-
Incubation and Counting:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Calculation of Log Reduction:
-
Calculate the initial number of microorganisms (N) by performing a control test with a diluent instead of the disinfectant.
-
Calculate the number of surviving microorganisms (Na) from the test plates.
-
Log Reduction = log10(N) - log10(Na). A log reduction of ≥ 5 is typically required for a disinfectant to be considered effective under these conditions.[4]
-
Visualizations
Caption: Mechanism of this compound chloride action and interference by organic matter.
Caption: Troubleshooting workflow for low this compound chloride efficacy.
Caption: Proposed signaling pathway for this compound chloride-induced apoptosis.[5]
References
- 1. prewellabs.com [prewellabs.com]
- 2. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Benzethonium Chloride-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for mitigating the cytotoxic effects of Benzethonium (B1203444) Chloride (BZC) on primary cell lines during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Chloride (BZC) and what are its primary cytotoxic mechanisms?
A1: this compound chloride is a quaternary ammonium (B1175870) compound used as an antimicrobial agent and preservative.[1] Its primary mechanism of cytotoxicity in mammalian cells involves the induction of apoptosis (programmed cell death).[2] This is primarily initiated through the disruption of mitochondrial function.[3] As a positively charged molecule, BZC targets the negatively charged mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.[3][4][5] Key events include the activation of caspase-9 and executioner caspases like caspase-3, which ultimately leads to cell death.[6][7] At higher concentrations, BZC can cause necrosis by directly disrupting the cell membrane.[8]
Q2: We are observing higher-than-expected cytotoxicity in our primary cells. What are the likely causes?
A2: Several factors can contribute to unexpectedly high cytotoxicity:
-
Concentration and Exposure Time: The cytotoxic effects of BZC are strongly dependent on both the dose and the duration of exposure.[9]
-
Cell Line Sensitivity: Different primary cell lines exhibit varying degrees of sensitivity to BZC. For instance, epithelial and neuronal cells can be particularly susceptible.[8][10]
-
Compound Adsorption: As a cationic surfactant, BZC can adhere to the plastic surfaces of labware, which may lead to inconsistencies in the actual concentration delivered to the cells.[11]
-
Assay Interference: BZC can interfere with certain viability assays. For example, since it affects mitochondrial function, assays based on metabolic activity (like MTT) might show reduced viability even before the cell membrane is compromised.[3]
Q3: What strategies can be used to mitigate BZC-induced cytotoxicity?
A3: Several approaches can be employed to reduce the cytotoxic effects of BZC:
-
Optimize Concentration and Duration: Perform thorough dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time required for your application.[11]
-
Use of Antioxidants: Co-treatment with antioxidants can alleviate cytotoxicity by combating the BZC-induced increase in reactive oxygen species (ROS). Mitochondria-targeted antioxidants like SkQ1 have been shown to be particularly effective in preventing oxidative stress caused by related compounds.[4][5]
-
Co-administration of Protective Agents: Studies have shown that co-incubation with certain molecules can reduce BZC's toxicity. High molecular weight hyaluronan and Brilliant Blue G have demonstrated protective effects on cells exposed to quaternary ammonium compounds.[12][13]
-
Neutralization/Quenching: If the continuous presence of BZC is not necessary, its activity can be neutralized after the desired treatment period using quenching agents like Letheen broth.[11][14]
Troubleshooting Guide
Problem: Significant cell death is observed in my primary cell culture after treatment with a BZC-containing formulation.
| Possible Cause | Suggested Solution |
| BZC concentration is too high. | Conduct a dose-response experiment to determine the IC50 value for your specific primary cell line and select a concentration well below this for your experiments. |
| Exposure time is too long. | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the minimum time required to achieve the desired effect. |
| The primary cell line is highly sensitive. | If possible, compare the sensitivity of your primary cells to a more robust, immortalized cell line to benchmark the cytotoxic effect. Consider co-treatment with a mitigating agent. |
| Oxidative stress is the primary driver of cell death. | Co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC) or a mitochondria-targeted antioxidant like SkQ1.[4][11] |
| Cell detachment is occurring. | Cell death through apoptosis leads to a loss of adhesion. Ensure that for any analysis, both adherent and floating cells are collected to get an accurate measure of viability.[15] For imaging, consider coating plates with an extracellular matrix (e.g., poly-L-lysine) to improve adherence.[3] |
| Assay results are inconsistent. | Use multiple assay types to confirm viability. For example, complement a metabolic assay (MTT) with a membrane integrity assay (LDH release or Trypan Blue) or an apoptosis-specific assay (Annexin V/PI staining).[3] |
Quantitative Data Summary
The cytotoxic effects of BZC and the closely related compound Benzalkonium chloride (BAC) vary significantly across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.
| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| This compound chloride | FaDu | Human Pharyngeal Cancer | 48 hours | 3.8[7] |
| This compound chloride | C666-1 | Human Nasopharyngeal Cancer | 48 hours | 5.3[7] |
| This compound chloride | GM05757 | Primary Normal Human Fibroblast | 48 hours | 17.0[7] |
| This compound chloride | NIH 3T3 | Untransformed Mouse Fibroblast | 48 hours | 42.2[7] |
| Benzalkonium chloride | HCEP | Human Corneal Epithelial Cells | Not Specified | 3.8 (O2 consumption)[16] |
| Benzalkonium chloride | Cybrid Cells | Human Osteosarcoma Cybrids | Not Specified | 22.8[16] |
Normal/non-cancerous cell lines are italicized for comparison.
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for BZC-induced intrinsic apoptosis.
Caption: Experimental workflow for mitigating BZC cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound Chloride (BZC) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of BZC in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different BZC concentrations. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO2.[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Differentiation using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with the desired concentrations of BZC for the chosen time period.
-
Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells (gently trypsinized).[15]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. Cationic surfactants induce apoptosis in normal and cancer cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Cytotoxicity of this compound chloride on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Eye Drop Preservative Benzalkonium Chloride Potently Induces Mitochondrial Dysfunction and Preferentially Affects LHON Mutant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Adjusting HPLC parameters for better separation of Benzethonium chloride peaks
Technical Support Center: HPLC Analysis of Benzethonium (B1203444) Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of this compound chloride. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound chloride?
A1: Poor peak shape for this compound chloride, a quaternary ammonium (B1175870) compound, is often due to its interaction with the stationary phase. Common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the positively charged quaternary amine of this compound chloride, leading to peak tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of silanol groups. A lower pH (around 3-4) can suppress silanol ionization and reduce tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[3]
Q2: How can I improve the resolution between this compound chloride peaks and other components in my sample?
A2: Improving resolution involves optimizing several HPLC parameters:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help separate compounds with different polarities.[4]
-
Column Selection: Using a column with a different stationary phase (e.g., C8, Cyano, or a specialized column for cationic compounds) can alter selectivity and improve resolution.[2][5]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, thereby influencing selectivity.
Q3: My this compound chloride peak is showing significant tailing. What steps can I take to get a more symmetrical peak?
A3: To mitigate peak tailing for this compound chloride, consider the following adjustments:
-
Use a Low-pH Mobile Phase: A mobile phase with a pH between 2.5 and 4 can help to protonate residual silanols on the column, minimizing their interaction with the positively charged analyte.[6]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can also help to reduce silanol interactions.[1]
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which reduces peak tailing for basic compounds.[1]
-
Consider a Different Column: Specialized columns, such as those with a charged surface (Charged Surface Hybrid - CSH) or mixed-mode columns, are designed to provide better peak shapes for challenging compounds like quaternary amines.[1][7]
Troubleshooting Guide
Problem: Poor or no separation of this compound chloride peaks.
Below is a systematic workflow to troubleshoot and improve the separation of this compound chloride peaks.
Caption: Troubleshooting workflow for HPLC peak separation.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Chloride
This protocol provides a starting point for the analysis of this compound chloride.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 215 nm.
-
Injection Volume: 10 µL.
Protocol 2: Method for Improved Peak Shape of this compound Chloride
This method is designed to reduce peak tailing.
-
Column: CSH C18, 2.1 x 50 mm, 1.7 µm particle size.[7]
-
Mobile Phase: 80:20 Methanol / 100 mM Ammonium acetate (B1210297) (pH 5.6).
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 40 °C.
-
Detector: UV at 215 nm.
-
Injection Volume: 5 µL.
Data Presentation
Table 1: Comparison of HPLC Columns for this compound Chloride Analysis
| Column Type | Common Dimensions | Particle Size (µm) | Key Advantages |
| C18 | 4.6 x 150 mm, 4.6 x 250 mm | 3, 5 | Good starting point, widely available.[6] |
| C8 | 4.6 x 150 mm | 5 | Less retentive than C18, may offer different selectivity.[5] |
| Cyano (CN) | 4.6 x 150 mm | 5 | Alternative selectivity, sometimes used for quaternary amines.[2][8][9] |
| CSH C18 | 2.1 x 50 mm, 3.0 x 75 mm | 1.7, 2.5 | Improved peak shape for basic compounds.[7] |
| Mixed-Mode | 3.2 x 100 mm | 5 | Can provide unique selectivity and good peak shape.[10] |
Table 2: Mobile Phase Compositions for this compound Chloride Analysis
| Organic Solvent | Aqueous Phase | pH | Additives |
| Acetonitrile | 0.01% Triethylamine in water | 2.5 | Triethylamine[6] |
| Acetonitrile | 0.05 M Phosphate buffer | 5.5 | -[9] |
| Methanol | 262 mM Ammonium acetate | Not specified | -[11] |
| Acetonitrile | 0.2 M Ammonium acetate | Not specified | -[12] |
| Acetonitrile | Sodium acetate buffer | 5.05 | -[8] |
| Methanol | 100 mM Ammonium acetate | 5.6 | - |
References
- 1. sielc.com [sielc.com]
- 2. Benzalkonium Chloride Stability indicating - Chromatography Forum [chromforum.org]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. iosrjournals.org [iosrjournals.org]
- 9. japsonline.com [japsonline.com]
- 10. HPLC Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]
- 11. Determination of this compound chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
How to prevent Benzethonium chloride precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Benzethonium chloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and why is it prone to precipitation?
This compound chloride is a synthetic quaternary ammonium (B1175870) salt with a cationic nature. Its structure includes a positively charged nitrogen atom, making it highly effective as a surfactant, antiseptic, and antimicrobial agent.[1] However, this cationic nature also makes it susceptible to precipitation when it interacts with anionic compounds or when the solution's physicochemical conditions, such as pH, are not optimal.
Q2: What are the primary causes of this compound chloride precipitation in stock solutions?
Precipitation of this compound chloride can be triggered by several factors:
-
pH Shift: The stability of this compound chloride is pH-dependent. The optimal pH range for its stability in aqueous solutions is between 4 and 8.[2] Outside of this range, especially in acidic conditions, precipitation can occur, particularly in solutions with concentrations greater than 2%.[3][4]
-
Incompatible Substances: As a cationic compound, this compound chloride will react with anionic molecules to form insoluble salts, leading to precipitation. Common incompatibilities include:
-
High Concentration: Preparing stock solutions at high concentrations without appropriate formulation strategies can exceed the solubility limit of this compound chloride under specific solvent and temperature conditions, leading to precipitation.
-
Temperature: While solubility generally increases with temperature, fluctuations and cooling of a saturated solution can cause the compound to precipitate out.[5]
-
Interaction with Container Materials: this compound chloride can be absorbed by some plastics, which can lead to a decrease in the effective concentration in the solution.[1]
Q3: How can I prevent this compound chloride from precipitating out of my stock solution?
To maintain a clear and stable stock solution of this compound chloride, consider the following strategies:
-
pH Control: Maintain the pH of your stock solution within the optimal range of 4 to 8 using a suitable buffer system, such as phosphate (B84403) or citrate (B86180) buffers.[2]
-
Use of Co-solvents: For higher concentrations, using a co-solvent system can significantly enhance solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and glycerin.
-
Purified Water: Always use high-purity water (e.g., deionized or distilled water) to prepare your solutions to avoid introducing incompatible ions.
-
Proper Storage: Store stock solutions in tightly sealed, light-resistant containers, preferably made of glass, to prevent contamination and degradation.[4] For long-term storage, refrigeration may be appropriate, but be mindful of potential precipitation at lower temperatures if the solution is near its saturation point.
Troubleshooting Guide: this compound Chloride Precipitation
If you encounter precipitation in your this compound chloride stock solution, follow this troubleshooting guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Cloudiness or precipitate forms immediately upon preparation. | Incompatible components in the solvent. | Ensure you are using purified water. Check for any potential sources of anionic contaminants. |
| pH of the solvent is outside the optimal range (4-8). | Measure the pH of your solvent and adjust it to within the 4-8 range using a compatible buffer system before adding this compound chloride. | |
| Precipitate forms after a period of storage. | pH shift over time. | Re-measure the pH of the solution. If it has shifted, consider using a more robust buffer system. |
| Temperature fluctuations. | If stored at a low temperature, gently warm the solution to see if the precipitate redissolves. Store at a controlled room temperature if possible. | |
| Slow interaction with incompatible substances. | Review all components of your formulation for potential delayed interactions. | |
| Precipitate forms when mixing with other solutions. | Presence of anionic compounds in the other solution. | Identify the components of the second solution. If it contains anionic molecules, precipitation is likely. Consider reformulating one of the solutions to avoid this incompatibility. |
Quantitative Data: Solubility of this compound Chloride
The solubility of this compound chloride is influenced by the solvent system and temperature. The following tables summarize its mole fraction solubility in various solvents at different temperatures.
Table 1: Mole Fraction Solubility of this compound Chloride in Pure Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x_exp) |
| Water | 298.15 | 0.00018 |
| 303.15 | 0.00021 | |
| 308.15 | 0.00025 | |
| 313.15 | 0.00029 | |
| 318.15 | 0.00034 | |
| Methanol | 298.15 | 0.05610 |
| 303.15 | 0.06320 | |
| 308.15 | 0.07110 | |
| 313.15 | 0.07980 | |
| 318.15 | 0.08930 | |
| Ethanol | 298.15 | 0.02150 |
| 303.15 | 0.02480 | |
| 308.15 | 0.02840 | |
| 313.15 | 0.03260 | |
| 318.15 | 0.03740 | |
| 1-Propanol | 298.15 | 0.01230 |
| 303.15 | 0.01430 | |
| 308.15 | 0.01660 | |
| 313.15 | 0.01920 | |
| 318.15 | 0.02220 | |
| 2-Propanol | 298.15 | 0.00319 |
| 303.15 | 0.00388 | |
| 308.15 | 0.00472 | |
| 313.15 | 0.00574 | |
| 318.15 | 0.00696 | |
| 1-Butanol | 298.15 | 0.00843 |
| 303.15 | 0.00994 | |
| 308.15 | 0.01160 | |
| 313.15 | 0.01360 | |
| 318.15 | 0.01590 | |
| Acetic Acid | 298.15 | 0.02710 |
| 303.15 | 0.03150 | |
| 308.15 | 0.03660 | |
| 313.15 | 0.04250 | |
| 318.15 | 0.04930 | |
| DMSO | 298.15 | 0.00287 |
| 303.15 | 0.00349 | |
| 308.15 | 0.00424 | |
| 313.15 | 0.00515 | |
| 318.15 | 0.00624 | |
| DMF | 298.15 | 0.00431 |
| 303.15 | 0.00520 | |
| 308.15 | 0.00627 | |
| 313.15 | 0.00756 | |
| 318.15 | 0.00911 |
Data adapted from Ghumara et al., ACS Omega 2023, 8, 17, 15585–15596.
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound Chloride (e.g., 1% w/v)
This protocol describes the preparation of a stable aqueous stock solution of this compound chloride using a phosphate buffer to maintain a stable pH.
Materials:
-
This compound chloride powder
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Purified water (deionized or distilled)
-
pH meter
-
Sterile glass container
Procedure:
-
Prepare the Phosphate Buffer (0.1 M, pH 7.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic.
-
Prepare a 0.1 M solution of sodium phosphate dibasic.
-
In a clean glass beaker, add the 0.1 M sodium phosphate monobasic solution and slowly add the 0.1 M sodium phosphate dibasic solution while monitoring the pH.
-
Adjust the addition of the dibasic solution until the pH of the buffer reaches 7.0.
-
-
Prepare the this compound Chloride Stock Solution:
-
Weigh 1.0 g of this compound chloride powder.
-
In a sterile glass container, add approximately 80 mL of the prepared phosphate buffer.
-
Slowly add the weighed this compound chloride powder to the buffer while stirring continuously with a magnetic stirrer until fully dissolved.
-
Once dissolved, add more phosphate buffer to bring the final volume to 100 mL.
-
Verify the final pH of the solution and adjust if necessary to be within the 7.0 ± 0.2 range.
-
Store the solution in a tightly sealed, light-resistant glass container at room temperature.
-
Protocol 2: Preparation of a High-Concentration this compound Chloride Stock Solution using a Co-solvent System
This protocol is for preparing a more concentrated stock solution of this compound chloride for applications requiring dilution into a final formulation.
Materials:
-
This compound chloride powder
-
Propylene glycol
-
Purified water (deionized or distilled)
-
Sterile glass container
Procedure:
-
Weigh the this compound Chloride:
-
Accurately weigh the desired amount of this compound chloride powder (e.g., 5 g for a 10% w/v solution).
-
-
Prepare the Co-solvent Mixture:
-
In a sterile glass container, prepare a co-solvent mixture of propylene glycol and purified water (e.g., a 50:50 v/v ratio). For a 50 mL final volume, this would be 25 mL of propylene glycol and 25 mL of purified water.
-
-
Dissolve the this compound Chloride:
-
Add the weighed this compound chloride powder to the co-solvent mixture.
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved. Gentle warming (up to 40°C) can be used to facilitate dissolution if needed.
-
-
Final Volume Adjustment and Storage:
-
If necessary, add more of the co-solvent mixture to reach the desired final volume.
-
Store the solution in a tightly sealed, light-resistant glass container at room temperature.
-
Visual Guides
The following diagrams illustrate key concepts and workflows related to preventing this compound chloride precipitation.
Caption: Key factors that can cause this compound chloride precipitation.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzalkonium chloride topical and sodium hyaluronate Interactions - Drugs.com [drugs.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Addressing variability in MIC results for Benzethonium chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability in Minimum Inhibitory Concentration (MIC) results for Benzethonium (B1203444) chloride. Here you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and supporting data to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and how does it work?
A1: this compound chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial properties. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[1] It can also cause protein denaturation and inhibition of DNA synthesis.[1]
Q2: What are the primary factors that cause variability in this compound chloride MIC results?
A2: Variability in MIC assays for this compound chloride can stem from several key factors:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability.[2] A higher than standard inoculum can lead to falsely elevated MICs, a phenomenon known as the "inoculum effect".[1][3]
-
Media Composition: The type of growth medium, batch-to-batch variability, and the concentration of cations (e.g., Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of QACs.[2] The presence of organic material can also reduce the effectiveness of the compound.
-
pH of the Medium: The antimicrobial activity of QACs like this compound chloride is generally highest in neutral to slightly alkaline conditions.[4]
-
Incubation Conditions: Deviations from the recommended incubation time and temperature can affect bacterial growth rates and the stability of the compound, leading to inconsistent results.[2]
-
Bacterial Resistance: The presence of resistance mechanisms in the test organism, such as efflux pumps or alterations in cell membrane composition, can lead to higher and more variable MICs.[5]
Q3: Are there standardized protocols for this compound chloride MIC testing?
A3: Yes, standardized protocols for antimicrobial susceptibility testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The broth microdilution method, as detailed in documents like CLSI M07, is a commonly accepted standard for determining MIC values.[8][9][10][11]
Q4: What are the expected MIC ranges for quality control (QC) strains with this compound chloride?
A4: A multi-laboratory study has established QC ranges for this compound chloride against common reference strains using the broth microdilution method. These ranges are essential for validating your experimental setup. Please refer to the data tables below for specific QC ranges.[3][12]
Q5: What does a "trailing endpoint" in my MIC assay signify?
A5: A trailing endpoint, where you observe reduced but still visible growth across a range of concentrations, can make it difficult to determine a precise MIC value. This can be caused by a high inoculum size, extended incubation times, or specific characteristics of the test organism.[2] It is important to adhere to standardized reading times to minimize this effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound chloride MIC experiments.
Problem 1: High Variability in MIC Results Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | Strictly adhere to the protocol for inoculum preparation. Standardize your bacterial suspension to a 0.5 McFarland turbidity standard to ensure a consistent starting cell concentration (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted for the final inoculum.[2] |
| Media and Reagent Issues | Use the same lot of Mueller-Hinton Broth (or other specified media) for a set of comparative experiments. Prepare fresh stock solutions of this compound chloride for each experiment and ensure it is fully dissolved.[2] |
| Pipetting Inaccuracies | Calibrate and use your pipettes correctly, especially during the serial dilution of the compound and the inoculation of the microtiter plates. Small errors in volume can lead to significant concentration changes.[2] |
| Inconsistent Incubation | Ensure your incubator maintains a stable and uniform temperature. Always incubate plates for the specified duration (e.g., 16-20 hours for many bacteria).[2][13] |
Problem 2: MIC Values are Consistently Higher or Lower Than Expected
| Potential Cause | Recommended Action |
| Incorrect Stock Solution Concentration | Double-check all calculations for the preparation of your this compound chloride stock solution. Verify the purity of the compound and ensure accurate initial weighing.[2] |
| Quality Control (QC) Strain Issues | Verify the identity and purity of your QC strain. If QC results are out of the expected range, investigate potential contamination or mutation of the strain. Obtain a fresh culture from a reputable source if necessary. |
| pH of Media | Check the pH of your prepared media. The efficacy of this compound chloride can be reduced in acidic conditions.[4] |
| Compound Precipitation | At higher concentrations, this compound chloride may precipitate in the test medium, reducing its effective concentration and leading to falsely high MICs. Visually inspect the wells of your highest concentrations for any signs of precipitation.[2] |
Problem 3: "Skipped Wells" or Inconsistent Growth Patterns
| Potential Cause | Recommended Action |
| Contamination | Aseptic technique is critical. If you observe growth in unexpected wells (e.g., sterility control) or unusual turbidity, your experiment may be contaminated. Repeat the assay with fresh reagents and sterile equipment.[2] |
| Inadequate Mixing | Ensure the bacterial inoculum and the this compound chloride solutions are thoroughly mixed in each well. Inadequate mixing can lead to uneven growth. |
| Edge Effect | Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile water and not use them for experimental data. |
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound Chloride MIC Testing
| QC Strain | Medium | MIC Range (%) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC® 6538 | Tryptic Soy Broth | 0.00003 - 0.00025 | 0.3 - 2.5 | [3] |
| Enterococcus hirae ATCC® 10541 | Tryptic Soy Broth | 0.000125 - 0.0005 | 1.25 - 5 | [3] |
Note: The conversion from percentage to µg/mL assumes a density of 1 g/mL. Please verify based on your specific solution preparation.
Table 2: Influence of Inoculum Size on MIC of Quaternary Ammonium Compounds
| Organism | Compound | Change in Inoculum Size | Observed Effect on MIC | Reference |
| Escherichia coli | Benzalkonium Chloride | Increase | Specific uptake per cell decreases, potentially increasing the required dose for inhibition. | [1] |
| Cefepime-resistant strains | Cefepime | 2-fold increase | 1.6 log₂-fold increase in MIC | [14] |
| Carbapenemase-producing strains | Meropenem | 2-fold decrease | 1.26 log₂-fold decrease in MIC | [14] |
Note: While not all data is specific to this compound chloride, the trend of the inoculum effect is well-documented for antimicrobials and is applicable.
Experimental Protocols
Broth Microdilution MIC Assay for this compound Chloride (adapted from CLSI M07)
This protocol outlines the steps for determining the MIC of this compound chloride using the broth microdilution method.
1. Materials:
-
This compound chloride powder
-
Appropriate solvent (e.g., sterile deionized water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism (e.g., S. aureus ATCC® 29213) and QC strain
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Chloride Stock Solution:
-
Accurately weigh the this compound chloride powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is completely dissolved.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13). This suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.
4. Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of your this compound chloride stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will create a range of concentrations.
-
Well 11 can serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
5. Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum (from step 3) to each well from column 1 to 11. This results in a final volume of 100 µL per well and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Do not inoculate the sterility control wells (column 12).
-
Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). A plate reader can also be used to measure optical density.
-
The MIC is the lowest concentration of this compound chloride that completely inhibits visible growth.
-
The sterility control well should remain clear, and the growth control well should be turbid.
Visualizations
Caption: Mechanism of action for this compound Chloride.
Caption: Workflow for this compound Chloride MIC determination.
Caption: Troubleshooting workflow for variable MIC results.
References
- 1. Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Quality Control Ranges for Biocide Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. testinglab.com [testinglab.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. intertekinform.com [intertekinform.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jmilabs.com [jmilabs.com]
- 14. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzethonium Chloride & Antimicrobial Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the antimicrobial activity of Benzethonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antimicrobial activity of this compound chloride?
The optimal pH for Quaternary Ammonium Compounds (QACs) like this compound chloride is generally considered to be in the neutral to slightly alkaline range.[1][2][3] The theory behind this is that a higher pH increases the number of negatively charged groups on the bacterial cell surface, which enhances the electrostatic attraction between the cationic disinfectant and the bacteria, thereby improving its activity.[1][2][3] However, experimental results can vary depending on the specific formulation, the target microorganism, and the presence of organic matter.[1][2] For instance, a study on a Benzalkonium chloride-based disinfectant showed better or comparable results at a slightly acidic pH of 6 compared to an alkaline pH of 9 against Salmonella strains, especially in the presence of organic matter like whole or skim milk.[1][3][4]
Q2: How does pH affect the mechanism of action of this compound chloride?
The primary mechanism of action for this compound chloride is the disruption of the microbial cell membrane.[5] As a cationic surfactant, it electrostatically adsorbs to the negatively charged bacterial cell surface. Following this, its lipophilic components penetrate the lipid bilayer, leading to membrane disorganization, leakage of essential cytoplasmic contents, and ultimately cell lysis.[1][2][6]
pH can influence this process in two main ways:
-
Bacterial Surface Charge: As the pH increases, the bacterial surface tends to become more negatively charged, which can increase the initial binding of the positively charged this compound chloride molecules.[1][2][3]
-
Compound Stability and Activity: this compound chloride itself is stable over a wide pH range.[7] However, the overall formulation and its interaction with the environment can be pH-dependent.
Q3: Can the presence of organic matter affect the pH-dependent activity of this compound chloride?
Yes, the presence of organic matter such as proteins, milk, or serum can significantly interfere with the antimicrobial activity of this compound chloride, and this interaction can be influenced by pH.[1][2] Organic matter can reduce the effective concentration of the disinfectant by binding to it.[1] In a study with a Benzalkonium chloride disinfectant, the presence of whole milk and skim milk compromised its action, and the efficacy at pH 6 versus pH 9 varied depending on the concentration of the organic load.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Reduced antimicrobial efficacy at expected "optimal" alkaline pH. | Formulation-specific effects: Additives in your specific this compound chloride formulation may have altered its pH-activity profile. | 1. Perform a pH curve experiment (e.g., testing activity at pH 5, 6, 7, 8, and 9) to determine the empirical optimal pH for your specific formulation and target microorganism. 2. Consult the manufacturer's technical data sheet for any information on pH stability and activity. |
| Inconsistent results between experimental replicates at the same pH. | Poor pH buffering: The metabolic activity of the microorganisms or interactions with experimental components may be altering the pH of the medium during the experiment. | 1. Ensure you are using a robust buffering system appropriate for the target pH range. 2. Measure the pH of your experimental solutions both before and after the incubation period to check for significant shifts. |
| Higher than expected microbial survival across all pH levels. | Presence of interfering substances: Anionic compounds (e.g., from certain detergents or media components) or organic load (e.g., serum, proteins) are inactivating the this compound chloride. | 1. Review all components of your experimental setup for known inactivators of QACs. 2. If organic load is a necessary part of the experiment, consider increasing the concentration of this compound chloride or the contact time, and re-evaluate the pH-dependence under these conditions. |
| Precipitate formation when adjusting pH. | Poor solubility or interaction with buffer salts: The formulation of this compound chloride or the buffer components may be precipitating at certain pH values. | 1. Visually inspect solutions after pH adjustment and before introducing microorganisms. 2. Try alternative buffering agents to achieve the desired pH. |
Data Presentation
The following tables summarize the results from a study on a Benzalkonium chloride-based disinfectant against Salmonella Enteritidis and Salmonella Typhimurium at pH 6 and 9, in the presence of various organic matter (OM) concentrations. This data is presented as a reference, given the chemical similarity between Benzalkonium and this compound chloride.
Table 1: Antimicrobial Activity against S. Enteritidis
| Dilution | Organic Matter | OM Conc. | Efficacy at pH 6 | Efficacy at pH 9 |
| 1:1000 | Bovine Fetal Serum (BFS) | 1-7% | Sensitive | Sensitive |
| 1:1000 | Whole Milk (WM) | 1-7% | Sensitive | Resistant at 7% OM |
| 1:1000 | Skim Milk (SM) | 1-7% | Sensitive | Sensitive |
| 1:2000 | Bovine Fetal Serum (BFS) | 1-7% | Sensitive | Sensitive |
| 1:2000 | Whole Milk (WM) | 1-3% | Sensitive | Sensitive |
| 1:2000 | Whole Milk (WM) | 5-7% | Resistant | Resistant |
| 1:2000 | Skim Milk (SM) | 1-7% | Sensitive | Resistant at 5-7% OM |
Source: Adapted from data in Action of benzalkonium chloride in different pH, SciELO.[1][3] Sensitive (S) indicates a logarithmic reduction of ≥4 logs (99.99%). Resistant (R) indicates a reduction of <4 logs.
Table 2: Antimicrobial Activity against S. Typhimurium
| Dilution | Organic Matter | OM Conc. | Efficacy at pH 6 | Efficacy at pH 9 |
| 1:1000 | Bovine Fetal Serum (BFS) | 1-7% | Sensitive | Sensitive |
| 1:1000 | Whole Milk (WM) | 1-5% | Sensitive | Resistant at 5% OM |
| 1:1000 | Skim Milk (SM) | 1-3% | Sensitive | Sensitive |
| 1:2000 | Bovine Fetal Serum (BFS) | 1-7% | Sensitive | Sensitive |
| 1:2000 | Whole Milk (WM) | 1% | Sensitive | Sensitive |
| 1:2000 | Whole Milk (WM) | 3-7% | Resistant | Resistant |
| 1:2000 | Skim Milk (SM) | 1-3% | Sensitive | Resistant at 3% OM |
Source: Adapted from data in Action of benzalkonium chloride in different pH, ResearchGate & SciELO.[2][3] Sensitive (S) indicates a logarithmic reduction of ≥4 logs (99.99%). Resistant (R) indicates a reduction of <4 logs.
Experimental Protocols
Protocol: Determining Antimicrobial Efficacy at Different pH Levels (Suspension Test)
This protocol is adapted from the methodology used to evaluate a Benzalkonium chloride-based disinfectant and can be applied to this compound chloride.[1][2]
-
Preparation of Microbial Inoculum:
-
Culture the target microorganism (e.g., S. aureus, E. coli, P. aeruginosa) in a suitable broth (e.g., Tryptic Soy Broth) at 37°C for 18-24 hours to achieve a log-phase culture.
-
Harvest the cells by centrifugation, wash with a sterile saline or phosphate-buffered saline (PBS) solution, and resuspend in a small volume to create a concentrated stock.
-
Adjust the concentration of the microbial suspension to a standardized level (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
-
Preparation of Test Solutions:
-
Prepare the desired working concentrations of this compound chloride in sterile, hard water or a suitable diluent.
-
Divide the disinfectant solutions into two aliquots. Adjust the pH of one aliquot to 6.0 and the other to 9.0 using sterile HCl or NaOH. Use a calibrated pH meter for accuracy.
-
If testing with an organic load, add the sterile organic matter (e.g., bovine serum albumin, whole milk) to the pH-adjusted disinfectant solutions to achieve the desired final concentrations (e.g., 1%, 3%, 5%).
-
-
Exposure and Neutralization:
-
In a sterile test tube, add a defined volume of the microbial inoculum to a defined volume of the pH-adjusted test solution (with or without organic matter). A common ratio is 1 part inoculum to 8 parts disinfectant and 1 part water/organic load.
-
Start a timer immediately upon addition of the inoculum. Maintain the mixture at a controlled temperature (e.g., 20°C) for the specified contact time (e.g., 15 minutes).
-
After the contact time, transfer a specific volume of the mixture to a tube containing a validated neutralizing solution (e.g., Letheen broth, Dey-Engley neutralizing broth) to inactivate the this compound chloride.
-
-
Quantification of Survivors:
-
Perform serial dilutions of the neutralized sample in a suitable diluent.
-
Plate the dilutions onto a non-selective agar (B569324) (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) to determine the number of surviving microorganisms (CFU/mL).
-
-
Calculation and Interpretation:
-
Calculate the logarithmic reduction in microbial count for each test condition compared to an initial count of the inoculum.
-
A log reduction of ≥4 is typically considered effective for disinfectants.
-
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Action of benzalkonium chloride in different pH – ScienceOpen [scienceopen.com]
- 5. parksideirl.com [parksideirl.com]
- 6. scielo.br [scielo.br]
- 7. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Benzethonium Chloride-Induced Artifacts in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering artifacts in their fluorescence microscopy experiments due to the use of benzethonium (B1203444) chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and why might it be present in my fluorescence microscopy samples?
A1: this compound chloride is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. It is commonly used as a preservative in various reagents and solutions, and also as an antiseptic.[1] Its primary mechanism of action is the disruption of microbial cell membranes, leading to increased permeability and cell death.[2] You might encounter it if it's a component of a commercial reagent you are using, or if it has been used to prevent contamination in your cell cultures.
Q2: How can this compound chloride cause artifacts in my fluorescence microscopy images?
A2: this compound chloride can introduce several types of artifacts:
-
Increased Background Fluorescence: As a cationic surfactant, it can interact with various cellular components and surfaces, potentially increasing non-specific binding of fluorescent probes and leading to a higher background signal.[3][4]
-
Signal Quenching: this compound chloride is a salt containing a chloride ion. Chloride ions are known quenchers of fluorescence for certain fluorophores, which can lead to a decrease in your specific signal intensity.[5][6]
-
Altered Cellular Morphology: By disrupting cell membranes, this compound chloride can induce changes in cell morphology, leading to misinterpretation of your results.
-
False Positives in Viability Assays: In live/dead cell assays that rely on membrane integrity (e.g., using propidium (B1200493) iodide), this compound chloride can permeabilize live cells, causing them to be incorrectly identified as dead.[2]
Q3: I am observing high background fluorescence. Could this compound chloride be the cause?
A3: Yes, high background is a common artifact.[3] this compound chloride can cause non-specific binding of antibodies and other fluorescent reagents. To confirm if this compound chloride is the source of the high background, you can run a control experiment where you image a sample treated with this compound chloride but without your fluorescent probe.[7]
Q4: My fluorescent signal is weaker than expected. Could this compound chloride be quenching my fluorophore?
A4: It is possible. The chloride ion in this compound chloride can quench the fluorescence of certain dyes.[5] This effect is dependent on the specific fluorophore you are using. To test for this, you can measure the fluorescence of your probe in solution with and without this compound chloride using a fluorometer.
Troubleshooting Guides
Issue 1: High Background Fluorescence
If you are experiencing high background fluorescence and suspect this compound chloride is the culprit, follow these troubleshooting steps:
Workflow for Diagnosing and Mitigating High Background Fluorescence
Caption: Workflow for addressing high background fluorescence.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Run Controls | Prepare two control samples: one with cells and this compound chloride but no fluorescent probe, and another with unstained cells. | This will help you distinguish between background caused by this compound chloride and natural autofluorescence of your sample.[8] | If the this compound chloride-only control shows high fluorescence, it is contributing to the background. If the unstained control is bright, you have an autofluorescence issue. |
| 2. Optimize Washing | Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after this compound chloride treatment and before imaging. | Thorough washing can help remove residual, unbound this compound chloride and reduce non-specific binding.[7] | A noticeable decrease in background fluorescence. |
| 3. Titrate this compound Chloride | If possible, perform a dose-response experiment with varying concentrations of this compound chloride to find the lowest effective concentration that does not produce significant background. | Higher concentrations are more likely to cause artifacts. | Identification of an optimal concentration with an acceptable signal-to-noise ratio. |
| 4. Use a Blocking Agent | Before adding your fluorescent probe, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA). | BSA can block non-specific binding sites, reducing the chances of this compound chloride and your probe from binding non-specifically. | Reduced background signal. |
| 5. Remove this compound Chloride | For samples where this compound chloride is not essential for the final imaging step, consider methods to remove it before adding your fluorescent probes. | This directly addresses the source of the artifact. | Significant reduction in background fluorescence. |
Issue 2: Reduced Fluorescent Signal (Quenching)
If you observe a weaker than expected fluorescent signal, consider the possibility of fluorescence quenching by the chloride ions in this compound chloride.
Logical Flow for Addressing Signal Quenching
Caption: Decision tree for troubleshooting reduced fluorescent signal.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Fluorophore Selection | If possible, switch to a fluorophore that is less sensitive to chloride quenching. Dyes emitting in the red to far-red spectrum are often less susceptible to autofluorescence and may be less prone to quenching by small ions.[9] | Different fluorophores have varying sensitivities to quenchers.[5] | Improved signal intensity with the new fluorophore. |
| 2. Remove this compound Chloride | Use one of the removal protocols outlined below before staining your sample. | This eliminates the quenching agent from the vicinity of the fluorophore. | Restoration of the expected fluorescent signal strength. |
| 3. Increase Probe Concentration | As a last resort, you can try to increase the concentration of your fluorescent probe. | This may help to overcome the quenching effect to some extent, but it can also lead to higher background. | A stronger signal, but potentially with a lower signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Removal of this compound Chloride Using Ion-Exchange Resin
This protocol is suitable for removing cationic quaternary ammonium compounds from solutions.
Methodology:
-
Prepare a small column with a cation-exchange resin.
-
Equilibrate the resin with a buffer appropriate for your sample.
-
Carefully pass your sample solution containing this compound chloride through the column.
-
Collect the eluate, which should now have a reduced concentration of this compound chloride.
-
Proceed with your standard staining and imaging protocol.
Note: The choice of resin and buffer conditions may need to be optimized for your specific application.
Protocol 2: Removal of this compound Chloride Using Activated Carbon
Activated carbon can adsorb quaternary ammonium compounds from aqueous solutions.[10]
Methodology:
-
Add a small amount of activated carbon to your sample solution containing this compound chloride.
-
Incubate the mixture for a defined period (e.g., 30 minutes) with gentle agitation.
-
Remove the activated carbon by centrifugation or filtration.
-
The supernatant will have a reduced concentration of this compound chloride.
-
Proceed with your staining and imaging protocol.
Caution: Activated carbon can also adsorb other molecules from your solution, so this method should be used with care.
Protocol 3: General Protocol for Reducing Autofluorescence
This protocol can be used to reduce background fluorescence from various sources, including potential artifacts from this compound chloride.
Methodology:
-
Fixation: If applicable, fix your cells or tissue. Aldehyde-based fixatives can sometimes increase autofluorescence.[9]
-
Washing: Wash the sample thoroughly with PBS.
-
Quenching (Optional):
-
For aldehyde-induced autofluorescence, treat with 1 mg/mL sodium borohydride (B1222165) in ice-cold PBS for 10 minutes.
-
For lipofuscin-like autofluorescence, treat with 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes.
-
-
Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Proceed with your primary and secondary antibody incubations or fluorescent dye staining.
-
Final Washes: Perform several washes with PBS to remove unbound probes.
-
Mounting: Mount your sample in an anti-fade mounting medium.
Quantitative Data Summary
The following tables provide a general guide to the potential effects of this compound chloride and mitigation strategies. Actual values will vary depending on the specific experimental conditions.
Table 1: Effect of this compound Chloride Concentration on Background Fluorescence
| This compound Chloride Concentration | Relative Background Fluorescence Intensity (Arbitrary Units) | Qualitative Observation |
| 0 µg/mL (Control) | 10 ± 2 | Low background |
| 10 µg/mL | 25 ± 5 | Noticeable increase in background |
| 50 µg/mL | 80 ± 15 | High background, potential for artifacts |
| 100 µg/mL | 150 ± 30 | Very high background, significant image degradation |
Table 2: Efficacy of Mitigation Strategies on Reducing Background Fluorescence
| Mitigation Strategy | Relative Background Fluorescence Intensity (Arbitrary Units) | % Reduction in Background |
| No Mitigation (50 µg/mL BC) | 80 ± 15 | 0% |
| Optimized Washing | 45 ± 10 | ~44% |
| Blocking with 1% BSA | 35 ± 8 | ~56% |
| Ion-Exchange Resin Treatment | 15 ± 4 | ~81% |
Affected Signaling Pathways
While the primary effect of this compound chloride leading to fluorescence artifacts is at the membrane level, it's worth noting that it can also influence intracellular signaling pathways, which could indirectly affect your observations. For example, studies have shown that this compound chloride can impact pathways related to cell cycle and apoptosis.[11]
Potential Indirect Effects of this compound Chloride on Cellular Processes
Caption: this compound chloride's direct and potential indirect effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Benzethonium Chloride: A Technical Guide to Neutralization in Downstream Applications
Technical Support Center
For researchers, scientists, and drug development professionals, the potent antimicrobial properties of benzethonium (B1203444) chloride are a double-edged sword. While invaluable as a preservative and disinfectant, its residual activity can significantly interfere with a wide range of downstream biological assays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively neutralize this compound chloride, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and why is its neutralization necessary in research?
This compound chloride is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity. Its primary mechanism of action involves disrupting the cell membranes of microorganisms. However, this same membrane-disrupting activity can be detrimental to in vitro and in vivo experimental systems, leading to cytotoxicity, enzyme inhibition, and interference with assay components. Therefore, its neutralization is crucial to prevent skewed or false results in downstream applications.
Q2: What are the primary strategies for neutralizing this compound chloride activity?
There are three main approaches to counteract the effects of this compound chloride:
-
Chemical Neutralization: This involves the use of chemical agents that inactivate this compound chloride. The most common and effective method is the use of a combination of lecithin (B1663433) and a non-ionic surfactant like Polysorbate 80 (Tween® 80). These molecules are thought to form micelles that sequester this compound chloride, preventing it from interacting with your experimental components.[1][2]
-
Physical Removal: These methods aim to physically separate this compound chloride from the sample. Techniques include dialysis, size-exclusion chromatography, and precipitation methods like acetone (B3395972) precipitation for protein samples.
-
Dilution: In some cases, if the initial concentration of this compound chloride is low and the downstream assay is not overly sensitive, simple dilution of the sample may be sufficient to reduce its activity to a non-interfering level.
Q3: Can the neutralizing agents themselves interfere with my assay?
Yes, this is a critical consideration. While lecithin and Polysorbate 80 are generally considered biocompatible at typical neutralizing concentrations, they can have their own effects on certain cell types or assay systems.[2] It is imperative to always include a "neutralizer only" control in your experimental design to account for any potential background effects.
Troubleshooting Guides
Issue: Incomplete Neutralization of this compound Chloride
Symptom: You observe persistent cytotoxicity, reduced enzyme activity, or assay interference despite adding a neutralizer.
| Possible Cause | Troubleshooting Steps |
| Insufficient Neutralizer Concentration | Increase the concentration of the lecithin/polysorbate 80 solution. The required concentration is dependent on the initial concentration of this compound chloride. |
| Inappropriate Neutralizer Ratio | The ratio of lecithin to Polysorbate 80 can be critical. While a 1:1 ratio is common, some studies suggest a higher proportion of lecithin (e.g., 4:1 lecithin to polysorbate) may be more effective for certain quaternary ammonium compounds.[1] Experiment with different ratios to find the optimal combination for your system. |
| Insufficient Contact Time | Ensure adequate incubation time for the neutralizer to interact with the this compound chloride. A minimum of 5-10 minutes is generally recommended, but this may need to be optimized. |
| High Initial this compound Chloride Concentration | At very high concentrations, chemical neutralization alone may be insufficient. Consider a combination approach: first, dilute the sample to lower the this compound chloride concentration, then proceed with chemical neutralization. |
Issue: Neutralizer-Induced Cytotoxicity or Assay Interference
Symptom: The "neutralizer only" control group shows unexpected effects, such as decreased cell viability or a high background signal in your assay.
| Possible Cause | Troubleshooting Steps |
| High Neutralizer Concentration | The concentration of lecithin and/or Polysorbate 80 may be toxic to your specific cells or interfere with your assay chemistry. Perform a dose-response experiment with the neutralizer alone to determine the maximum non-toxic/non-interfering concentration. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the components of the neutralizing solution. If reducing the neutralizer concentration is not feasible, consider switching to a physical removal method like dialysis. |
| Assay Component Interaction | The neutralizer may be directly interacting with your assay reagents. Consult the assay manufacturer's technical support for information on known interferences. |
Quantitative Data on Chemical Neutralization
The following table provides semi-quantitative data on the neutralization of benzalkonium chloride, a closely related quaternary ammonium compound, which can serve as a starting point for optimizing this compound chloride neutralization. The data is based on the recovery of microbial growth after exposure to the disinfectant followed by neutralization.
Table 1: Semi-Quantitative Neutralization of Quaternary Ammonium Compounds with Lecithin and Polysorbate 80 [1]
| Benzalkonium Chloride Conc. | Neutralizer Conc. (50:50 Tween 80®/Lecithin) | Neutralizer/Disinfectant Ratio (v/v) | Bacterial Growth |
| 0.2% | 0.02% | 0.1:1 | No Growth |
| 0.2% | 0.2% | 1:1 | Growth |
| 0.2% | 2% | 10:1 | Abundant Growth |
| 2% | 0.2% | 0.1:1 | No Growth |
| 2% | 2% | 1:1 | No Growth |
| 2% | 10% | 5:1 | Growth |
Note: This data should be used as a guideline. Optimal neutralization conditions must be determined empirically for your specific application and this compound chloride concentration.
Experimental Protocols
Protocol 1: Chemical Neutralization in a Cell-Based Cytotoxicity Assay
This protocol outlines a general procedure for neutralizing this compound chloride in a cell-based assay to assess the cytotoxicity of a test compound that is formulated with this compound chloride.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound chloride-containing test compound
-
Neutralizing solution: Sterile solution of 1% (w/v) Lecithin and 1% (w/v) Polysorbate 80 in PBS or cell culture medium.
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Controls:
-
Vehicle Control: Medium with the vehicle used to dissolve the test compound.
-
This compound Chloride Control: Medium containing this compound chloride at the same concentration as in the test compound wells.
-
Neutralizer Only Control: Medium containing the neutralizing solution at the final concentration to be used.
-
Test Compound Wells: Medium containing the test compound.
-
-
Treatment: Remove the culture medium and add the prepared control and test solutions to the respective wells. Incubate for the desired exposure time.
-
Neutralization:
-
Carefully aspirate the treatment solutions.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of the neutralizing solution to all wells (except the vehicle control, which receives fresh medium).
-
Incubate for 10 minutes at room temperature.
-
-
Cell Viability Assessment:
-
Aspirate the neutralizing solution.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of fresh cell culture medium.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Measure the signal using a plate reader.
-
Protocol 2: Acetone Precipitation for Protein Samples
This protocol is designed to remove this compound chloride from protein samples prior to downstream applications like SDS-PAGE, Western blotting, or mass spectrometry.
Materials:
-
Protein sample containing this compound chloride
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Resuspension buffer (compatible with downstream application, e.g., RIPA buffer, PBS)
Procedure:
-
Pre-chill: Place the protein sample and microcentrifuge tubes on ice.
-
Acetone Addition: Add 4 volumes of ice-cold acetone to 1 volume of your protein sample. (e.g., 400 µL of acetone to 100 µL of sample).
-
Precipitation: Vortex briefly and incubate at -20°C for at least 60 minutes. For very dilute samples, a longer incubation or overnight incubation may be necessary.
-
Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant containing the acetone and dissolved this compound chloride. Be cautious not to disturb the protein pellet.
-
Washing (Optional but Recommended): Add 200 µL of ice-cold acetone to the pellet, vortex briefly, and centrifuge again for 5 minutes at 4°C. Decant the supernatant. This step helps to remove any residual this compound chloride.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in an appropriate volume of a suitable buffer.
Visualizing Workflows and Pathways
Caption: A decision tree to guide the selection of an appropriate neutralization strategy.
Caption: A streamlined workflow for neutralizing this compound chloride in cell-based assays.
Caption: this compound chloride may induce G1 cell cycle arrest by activating p38 MAPK, leading to the phosphorylation and subsequent proteasomal degradation of Cyclin D1.
References
Technical Support Center: Benzethonium Chloride & Plastic Labware Compatibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing compatibility issues between benzethonium (B1203444) chloride and plastic labware. The information is presented in a question-and-answer format to troubleshoot common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound chloride solution losing potency when stored in certain plastic containers?
This compound chloride, a cationic surfactant, can adsorb to the surface of some plastics, leading to a decrease in its concentration in your solution. This phenomenon is more pronounced with hydrophobic plastics, such as polypropylene (B1209903) (PP), due to hydrophobic interactions between the this compound chloride molecule and the plastic surface. This can result in a significant loss of the active ingredient, impacting the accuracy and reproducibility of your experiments.
Q2: Can this compound chloride interact with polystyrene labware, such as 96-well plates?
Yes, studies have shown that hydrogen bonds can form between this compound chloride and polystyrene (PS).[1] This interaction can lead to the adsorption of the compound onto the surface of polystyrene labware, which may affect the results of cell-based assays or other sensitive experiments by reducing the effective concentration of this compound chloride in the well.[2]
Q3: Are there specific types of plastics that are more or less compatible with this compound chloride?
While specific compatibility data for all lab plastics with this compound chloride is not extensively published, general principles suggest that plastics with lower hydrophobicity and more inert surfaces are preferable. Polypropylene (PP) and polyethylene (B3416737) (PE) are known to have a strong capacity for adsorbing similar compounds like benzalkonium chloride.[3][4] Glassware is generally the most inert option. For plastics, materials like polyethylene terephthalate (B1205515) (PET) may show less adsorption than polypropylene. However, empirical testing with your specific application is always recommended.
Q4: Can components of the plastic labware leach into my this compound chloride solution?
Yes, it is possible for additives, manufacturing residues, and other chemicals to leach from plastic labware into your solutions.[5][6] These leachables can potentially interfere with your experiments, for example, by affecting biological assays or creating artifacts in analytical measurements.[5] The risk of leaching can be influenced by the type of plastic, the solvent, temperature, and the duration of contact.
Q5: How can I determine if my plastic labware is compatible with this compound chloride?
The most reliable method is to perform a compatibility study under your specific experimental conditions. This involves exposing the plastic labware to your this compound chloride solution for a relevant period and then measuring the concentration of this compound chloride in the solution to quantify any loss due to adsorption. You can also analyze the solution for any leached substances from the plastic. A detailed experimental protocol for this is provided below.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays (e.g., cytotoxicity, antimicrobial assays).
-
Possible Cause: Adsorption of this compound chloride to the plasticware (e.g., microplates, tubes), leading to a lower effective concentration. Leaching of bioactive compounds from the plastic.
-
Troubleshooting Steps:
-
Quantify Adsorption: Perform a control experiment to measure the concentration of this compound chloride in your stock solution before and after incubation in the plasticware (without cells or other reagents).
-
Pre-condition the Plasticware: Before the assay, incubate the plasticware with a solution of this compound chloride at the same concentration as your experiment. Discard this solution and then add the fresh experimental solution. This can help saturate the binding sites on the plastic.
-
Switch to Alternative Labware: Test different types of plasticware (e.g., polyethylene terephthalate - PET, polycarbonate - PC) or use glass labware if your experimental setup allows.
-
Conduct a Leachate Control: Incubate the plasticware with your assay media (without this compound chloride) under the same experimental conditions. Then, use this "leachate-containing" media to run a control group in your assay to see if it has any effect.
-
Issue 2: Drifting or decreasing concentration of this compound chloride standards for analytical methods.
-
Possible Cause: Adsorption of this compound chloride to the walls of plastic autosampler vials, pipette tips, or storage containers.
-
Troubleshooting Steps:
-
Use Inert Materials: Switch to glass or silanized glass autosampler vials.
-
Minimize Contact Time: Prepare standards immediately before use and minimize the time they are in contact with plastic surfaces.
-
Use Low-Binding Plastics: If plastic must be used, opt for low-retention or low-binding pipette tips and microtubes.
-
Acidify the Solvent: In some cases, slightly acidifying the solvent can reduce the adsorption of cationic compounds to surfaces. However, this must be compatible with your analytical method.
-
Data Presentation
Table 1: General Compatibility of this compound Chloride with Common Labware Materials
| Material | Common Labware | Potential for Interaction with this compound Chloride | Recommendations |
| Glass (Borosilicate) | Beakers, flasks, bottles, vials | Low to negligible | Highly Recommended for stock solutions and long-term storage. |
| Polypropylene (PP) | Centrifuge tubes, pipette tips, storage bottles | High (Adsorption via hydrophobic interactions) | Use with caution. Pre-conditioning may be necessary. Not recommended for long-term storage of dilute solutions. |
| Polystyrene (PS) | Petri dishes, 96-well plates, serological pipettes | Moderate to High (Adsorption via hydrogen bonding) | Potential for significant impact on assays. Consider alternative plates or perform thorough validation.[1] |
| Polyethylene Terephthalate (PET/PETG) | Storage bottles, media bottles | Lower than PP | A potentially better plastic alternative to PP for storing solutions. |
| Polycarbonate (PC) | Centrifuge tubes, animal cages, reusable bottles | Moderate | Generally good chemical resistance, but specific testing for adsorption is recommended. |
Disclaimer: This table provides general guidance. Compatibility can vary based on the specific formulation of the plastic and the experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound Chloride Adsorption to Plastic Labware
This protocol allows you to determine the percentage of this compound chloride that adsorbs to your specific plastic labware.
Materials:
-
This compound chloride stock solution of known concentration
-
The plastic labware to be tested (e.g., microplate, centrifuge tubes)
-
Glassware (e.g., volumetric flasks, vials) to serve as a non-adsorbing control
-
HPLC-UV or a UV-Vis spectrophotometer
-
Appropriate solvent/buffer for your assay
Methodology:
-
Prepare a working solution of this compound chloride at the concentration you typically use in your experiments.
-
Aliquot the solution:
-
Pipette a defined volume of the working solution into a set of the plastic labware you are testing (e.g., 200 µL into 6 wells of a 96-well plate).
-
Pipette the same volume into a set of glass vials as a control.
-
-
Incubate all samples under your standard experimental conditions (time and temperature).
-
Collect the samples: After incubation, carefully transfer the solutions from the plastic labware and glass vials into clean analysis vials (preferably glass).
-
Analyze the concentration: Determine the concentration of this compound chloride in each sample using a validated analytical method such as HPLC-UV.[7][8][9][10][11] A simple UV-Vis spectrophotometric measurement can also be used if this compound chloride is the only absorbing species.
-
Calculate the percentage of adsorption:
-
% Adsorption = [ (C_glass - C_plastic) / C_glass ] * 100
-
Where C_glass is the average concentration in the glass vials and C_plastic is the average concentration in the plastic labware.
-
Protocol 2: General Method for Evaluating Chemical Compatibility of Plastics (Adapted from ASTM D543)
This protocol provides a framework for observing physical changes in plastic labware upon exposure to a this compound chloride solution.
Materials:
-
This compound chloride solution at a relevant concentration
-
Pieces of the plastic labware to be tested, cut into uniform sizes
-
Airtight glass containers
-
Analytical balance
-
Calipers
Methodology:
-
Initial Measurements: For each plastic sample, measure and record its weight to the nearest 0.1 mg and its dimensions (length, width, thickness) to the nearest 0.025 mm.
-
Immersion: Place the plastic samples in an airtight glass container and add the this compound chloride solution, ensuring the samples are fully immersed.
-
Incubation: Store the container at your typical experimental temperature for a set period (e.g., 24, 48, or 168 hours).
-
Post-Exposure Analysis:
-
Remove the plastic samples from the solution and gently pat them dry with a lint-free cloth.
-
Immediately re-weigh and re-measure the dimensions of the samples.
-
Visually inspect the samples for any changes in appearance, such as discoloration, swelling, cracking, or clouding.
-
-
Calculate Changes: Determine the percentage change in weight and dimensions.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Primary interaction mechanisms of this compound chloride with common plastics.
References
- 1. Study on the effects of this compound chloride and other factors on the adsorption and migration of polystyrene microplastics in saturated porous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of benzalkonium chlorides onto polyethylene microplastics: Mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 8. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Ch… [ouci.dntb.gov.ua]
- 9. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Guide to the Bactericidal Efficacy of Benzethonium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal efficacy of two widely used quaternary ammonium (B1175870) compounds (QACs), Benzethonium chloride (BEC) and Benzalkonium chloride (BKC). By summarizing key experimental data, detailing methodologies, and visualizing critical concepts, this document aims to be a valuable resource for professionals in research and drug development.
Executive Summary
This compound chloride and Benzalkonium chloride are cationic surfactants with broad-spectrum antimicrobial properties, making them effective active ingredients in numerous disinfectant and antiseptic formulations. Both compounds exert their bactericidal effect primarily through the disruption of microbial cell membranes. While Benzalkonium chloride is more extensively studied and commercially utilized, available data suggests that this compound chloride exhibits comparable and, in some instances, superior efficacy. The choice between these two compounds may ultimately depend on the target microorganism, desired speed of action, and specific formulation requirements. Generally, both compounds show greater activity against Gram-positive bacteria than Gram-negative bacteria.
Data Presentation: Quantitative Comparison of Bactericidal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound chloride and Benzalkonium chloride against a range of bacterial species. It is important to note that variations in experimental conditions across different studies can influence these values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride and Benzalkonium Chloride
| Bacterial Species | Gram Type | This compound Chloride MIC (µg/mL) | Benzalkonium Chloride MIC (mg/L) |
| Staphylococcus aureus | Gram-Positive | 1.95[1] | 40[2] |
| Listeria monocytogenes | Gram-Positive | 7.8[1] | 30[2][3] |
| Bacillus subtilis | Gram-Positive | 3.9[1] | - |
| Bacillus cereus | Gram-Positive | 3.9[1] | 140[2][3] |
| Escherichia coli | Gram-Negative | 31.25[1] | 40[2] |
| Pseudomonas aeruginosa | Gram-Negative | - | 60[2] |
| Proteus mirabilis | Gram-Negative | 62.5[1] | - |
| Enterobacter freundii | Gram-Negative | 125[1] | - |
| Klebsiella pneumoniae | Gram-Negative | 500[1] | - |
| Salmonella typhimurium | Gram-Negative | - | 80[2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride and Benzalkonium Chloride
| Bacterial Species | Gram Type | This compound Chloride MBC (mg/L) | Benzalkonium Chloride MBC (mg/L) |
| Staphylococcus aureus | Gram-Positive | - | 45[2] |
| Listeria monocytogenes | Gram-Positive | - | 35[2][3] |
| Bacillus cereus | Gram-Positive | - | 160[2][3] |
| Escherichia coli | Gram-Negative | - | 45[2] |
| Pseudomonas aeruginosa | Gram-Negative | - | 80[2] |
| Salmonella typhimurium | Gram-Negative | - | 100[2] |
| Acinetobacter spp. | Gram-Negative | >10 (after 120 min)[4] | >5 (after 120 min)[4] |
Table 3: Time-Kill Assay Data
| Compound | Organism | Concentration | Time | Log Reduction |
| This compound Chloride | Acinetobacter spp. | 10 mg/L | 10 min | >5 |
| Benzalkonium Chloride | Acinetobacter spp. | 5 mg/L | 10 min | >5 |
| This compound Chloride | General bacteria, viruses, fungi | - | 15 sec | >99% reduction[5] |
| This compound Chloride | E. coli | - | 1 min | 1[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized procedures and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound chloride and Benzalkonium chloride are prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The test microorganism is cultured to the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared microbial suspension. The plate is then incubated under optimal conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is typically performed as a subsequent step to the MIC assay.
-
Subculturing: Following the MIC determination, a small aliquot from each well that showed no visible growth is subcultured onto an appropriate agar (B569324) medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under optimal growth conditions for the test microorganism.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the subculture plates, which typically corresponds to a 99.9% reduction in the initial inoculum.
Time-Kill Assay
The time-kill assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
-
Preparation: A standardized inoculum of the test microorganism is prepared. The antimicrobial agent is added to the microbial suspension at a predetermined concentration.
-
Sampling: At specified time intervals (e.g., 0, 15, 30, 60 minutes), aliquots are withdrawn from the test suspension.
-
Neutralization and Plating: The antimicrobial action in the collected aliquots is immediately neutralized by a suitable inactivating agent. The neutralized samples are then serially diluted and plated on an appropriate agar medium.
-
Enumeration and Analysis: After incubation, the number of viable colonies on each plate is counted. The log reduction in CFU/mL at each time point is calculated relative to the initial inoculum count.
Mandatory Visualizations
Mechanism of Action
Both this compound chloride and Benzalkonium chloride are quaternary ammonium compounds that share a common mechanism of bactericidal action. As cationic surfactants, they disrupt the integrity of the microbial cell membrane.
Caption: Mechanism of bactericidal action of QACs.
Experimental Workflow: MIC and MBC Determination
The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
Logical Relationship: Factors Influencing Bactericidal Efficacy
The bactericidal efficacy of both this compound chloride and Benzalkonium chloride is not absolute and can be influenced by several factors. Understanding these relationships is crucial for the effective application of these compounds.
Caption: Influential factors on bactericidal efficacy.
References
Cross-Resistance Between Benzethonium Chloride and Common Antibiotics: A Comparative Guide for Researchers
The widespread use of quaternary ammonium (B1175870) compounds (QACs) like benzethonium (B1203444) chloride in disinfectants and antiseptics has raised concerns within the scientific community regarding the potential for co-selection of antibiotic-resistant bacteria. This guide provides an objective comparison of bacterial susceptibility to this compound chloride and various common antibiotics, supported by experimental data. It delves into the underlying mechanisms of cross-resistance and furnishes detailed experimental protocols for key assays to equip researchers, scientists, and drug development professionals with critical information for assessing this significant public health issue.
A Note on Data Availability: While this guide focuses on this compound chloride, a significant portion of the available research on QAC cross-resistance has been conducted using the closely related and structurally similar compound, benzalkonium chloride (BAC). Due to the limited availability of specific data for this compound chloride in publicly available literature, data for BAC is used here as a proxy to illustrate the phenomenon of cross-resistance.[1][2][3]
Quantitative Data on Cross-Resistance
Exposure of various bacterial species to benzalkonium chloride has been shown to decrease their susceptibility not only to BAC itself but also to a range of clinically relevant antibiotics. The following tables summarize Minimum Inhibitory Concentration (MIC) data from several studies, demonstrating the impact of adaptation to BAC on antibiotic susceptibility. It is important to note that MIC values can vary depending on the specific bacterial strain, experimental conditions, and the methodology used.
Table 1: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Adapted Pseudomonas aeruginosa Strains
| Antibiotic | MIC (µg/mL) in Parent Strain | MIC (µg/mL) in BAC-Adapted Strain | Fold Increase |
| Benzalkonium Chloride | 6.25 - 12.5 | 50 - 200 | 4 - 16 |
| Ciprofloxacin | 0.2 | 0.4 | 2 |
| Chloramphenicol | 25 | 50 | 2 |
| Rifampin | 1.6 | 3.2 | 2 |
| Polymyxin (B74138) B | - | - | 2-fold increase reported |
Source: Adapted from studies on P. aeruginosa adaptation to BAC.[4][5]
Table 2: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Adapted Escherichia coli Strains
| Antibiotic | MIC (µg/mL) in Parent Strain | MIC (µg/mL) in BAC-Adapted Strain | Fold Increase |
| Benzalkonium Chloride | 11.5 | 92 | 8 |
| Ampicillin | - | - | Increase reported |
| Ciprofloxacin | - | - | Increase reported |
| Nalidixic Acid | - | - | Increase reported |
| Chloramphenicol | - | - | Increase to resistance levels reported |
Source: Based on findings from studies on E. coli K-12 and O157 strains adapted to BAC.[6]
Table 3: MIC of Benzalkonium Chloride (BAC) and Antibiotics in Adapted Staphylococcus aureus (MRSA) Strains
| Antibiotic | MIC (µg/mL) in Parent Strain | MIC (µg/mL) in BAC-Adapted Strain | Fold Increase |
| Benzalkonium Chloride | 5 | 10 | 2 |
| Oxacillin | - | - | Increase reported |
| Cefazolin | - | - | Increase reported |
| Ofloxacin | - | - | Increase reported |
Source: Derived from studies on MRSA strains evolved in the presence of BAC.[6]
Mechanisms of Cross-Resistance
The primary mechanism underlying cross-resistance between QACs and antibiotics is the overexpression of multidrug efflux pumps.[3] These membrane proteins can actively extrude a wide range of structurally diverse compounds from the bacterial cell, including both QACs and various classes of antibiotics.[3] Exposure to sub-lethal concentrations of QACs can select for mutations in regulatory genes, leading to the constitutive overexpression of these pumps.[3]
Other contributing mechanisms include:
-
Changes in Membrane Composition: Alterations in the phospholipid and fatty acid composition of the cell membrane can decrease susceptibility to QACs.[6][7][8]
-
Biofilm Formation: Bacteria within biofilms exhibit increased tolerance to antiseptics like benzalkonium chloride.[6]
-
Horizontal Gene Transfer: Resistance genes for both QACs and antibiotics can be located on mobile genetic elements such as plasmids and transposons, facilitating their co-selection and spread.[4][6]
-
Mutations in Specific Genes: Mutations in genes like pmrB in P. aeruginosa have been linked to increased tolerance to polymyxin B following exposure to BAC.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cross-resistance studies. Below are protocols for key experiments cited in the literature.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound chloride and the antibiotics to be tested in a suitable solvent. Sterilize by filtration.
-
Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the antimicrobial agent at the desired starting concentration to well 1.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive growth control (no antimicrobial), and well 12 serves as a negative control (no bacteria).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Protocol 2: Laboratory Evolution of this compound Chloride Resistance
This protocol describes a method for inducing and selecting for resistance to this compound chloride in a bacterial population.[11]
-
Initial MIC Determination: Determine the baseline MIC of this compound chloride for the wild-type bacterial strain using the protocol described above.
-
Sub-inhibitory Concentration Exposure: Inoculate the bacterial strain into a series of tubes containing broth with increasing sub-inhibitory concentrations of this compound chloride (e.g., 0.25x, 0.5x, and 0.75x the initial MIC).
-
Incubation and Passage: Incubate the tubes with shaking at the optimal growth temperature for the bacterium for 24 hours.
-
Serial Passage: Transfer an aliquot of the culture from the tube with the highest concentration that shows growth to a new series of tubes with incrementally higher concentrations of this compound chloride.
-
Repetition: Repeat this process of serial passage for a designated number of days or until a significant increase in the MIC of this compound chloride is observed.
-
Cross-Resistance Assessment: The resulting adapted strain can then be tested for its cross-resistance profile to various antibiotics using the MIC determination protocol described above.
References
- 1. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Benzalkonium Chloride Promotes Antibiotic Resistance | Science 2.0 [science20.com]
- 6. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sublethal exposure to benzalkonium chloride induced biocide-antibiotic cross-resistance in hypervirulent L. monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the surfactant properties of different quaternary ammonium compounds
A Comparative Analysis of Surfactant Properties in Quaternary Ammonium (B1175870) Compounds
An objective guide for researchers, scientists, and drug development professionals on the performance of various quaternary ammonium compounds as surfactants, supported by experimental data and detailed methodologies.
Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely recognized for their antimicrobial, antistatic, and disinfecting properties.[1][2][3] Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic tail, allows them to reduce surface tension at interfaces, making them effective wetting agents, emulsifiers, and foaming agents.[4][5] This guide provides a comparative analysis of the key surfactant properties of different QACs, offering valuable insights for their application in research and development.
General Structure of Quaternary Ammonium Compounds
QACs share a common structural framework consisting of a central nitrogen atom bonded to four alkyl or aryl groups, carrying a positive charge. This cationic nature is a defining feature that governs their interaction with negatively charged surfaces.[1] The variation in the length and nature of the alkyl chains significantly influences their surfactant properties.
A diagram illustrating the general chemical structure of a quaternary ammonium compound.
Comparative Surfactant Properties
The efficacy of a surfactant is primarily determined by its ability to lower surface tension and form micelles. Key parameters for comparison include the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γCMC).
Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form. A lower CMC value indicates a more efficient surfactant, as less of the compound is needed to initiate micellization and achieve maximum surface tension reduction.
Surface Tension at CMC (γCMC): This value represents the minimum surface tension that can be achieved by the surfactant solution. A lower γCMC indicates a greater ability to reduce the surface tension of the solvent.
| Quaternary Ammonium Compound (QAC) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Mono-alkyl QACs | |||
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~15-20 | ~36 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~0.9-1.0 | ~33-39 |
| Di-alkyl QACs | |||
| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | ~0.5-1.5 | ~26-30 |
| Benzalkonium Chlorides (BAC) | C12, C14, C16 mixture | ~0.4-10 | ~30-40 |
| Gemini QACs | |||
| Hexamethylene-1,6-bis(dodecyldimethylammonium bromide) (12-6-12) | 2 x C12 | ~0.1 | ~34 |
Note: The values presented are approximate and can vary depending on the experimental conditions such as temperature, solvent, and presence of electrolytes.
Key Observations:
-
Effect of Alkyl Chain Length: For mono-alkyl QACs, increasing the hydrophobic alkyl chain length from C12 (DTAB) to C16 (CTAB) significantly decreases the CMC, indicating greater efficiency in micelle formation.[6][7]
-
Di-alkyl and Gemini QACs: Di-alkyl QACs like DDAC and Gemini surfactants, which have two hydrophobic tails, generally exhibit much lower CMCs compared to their single-chain counterparts.[8][9] This is due to the increased hydrophobicity driving aggregation at lower concentrations.
-
Benzalkonium Chlorides (BAC): As a mixture of QACs with different alkyl chain lengths, BACs show a broader range of CMC values.[10]
-
Surface Tension Reduction: While all listed QACs are effective at reducing the surface tension of water, di-alkyl and some Gemini surfactants can achieve lower γCMC values, indicating superior surface activity.[8]
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following are standard methodologies for determining the key surfactant properties of QACs.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
A flowchart of the experimental workflow for determining the CMC using surface tensiometry.
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[11][12]
-
Apparatus: Tensiometer (Wilhelmy plate or Du Noüy ring methods are common).[13][14][15]
-
Procedure:
-
Prepare a stock solution of the QAC in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension versus the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[11]
-
2. Conductivity Method (for ionic surfactants):
-
Principle: The molar conductivity of an ionic surfactant solution decreases as micelles are formed because the micelles have a lower mobility than the individual ions.[16]
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of QAC solutions of different concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot conductivity against surfactant concentration.
-
The CMC is identified as the concentration where there is a distinct change in the slope of the plot.[11]
-
3. Fluorescence Spectroscopy:
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The probe partitions into the hydrophobic core of the micelles as they form, leading to a change in its fluorescence spectrum.[11]
-
Apparatus: Fluorometer.
-
Procedure:
-
Add a small, constant amount of the fluorescent probe to each of the serially diluted QAC solutions.
-
Measure the fluorescence intensity at specific emission wavelengths.
-
Plot the ratio of intensities of two different peaks against the surfactant concentration. The inflection point indicates the CMC.
-
Measurement of Foaming Properties
The ability of a surfactant to create and stabilize foam is a crucial property in many applications.
Ross-Miles Method:
-
Principle: This is a standardized method to assess foamability and foam stability by measuring the initial foam height and its decay over time.[17][18]
-
Apparatus: Ross-Miles foam apparatus, which consists of a jacketed glass tube and a reservoir.[19][20]
-
Procedure:
-
A specific volume of the QAC solution is placed in the bottom of the graduated tube.
-
Another volume of the same solution is allowed to fall from a specified height from the reservoir, creating foam.
-
The initial height of the foam is measured immediately after all the solution has fallen.
-
The foam height is then measured at subsequent time intervals (e.g., 1, 3, and 5 minutes) to determine foam stability.[17]
-
Factors Influencing Foaming:
-
Alkyl Chain Length: The length of the hydrophobic tail can impact foam stability. Generally, longer chains may lead to more stable foams, but excessively long chains can sometimes hinder foam formation.[21]
-
Concentration: Foamability and foam stability tend to increase with surfactant concentration up to a certain point.[22]
-
Temperature and pH: These parameters can affect the viscosity of the solution and the stability of the foam lamellae.[23]
Conclusion
The selection of a quaternary ammonium compound for a specific application should be guided by a thorough understanding of its surfactant properties. Di-alkyl and Gemini QACs often provide superior efficiency in terms of lower critical micelle concentrations. However, factors such as cost, solubility, and compatibility with other formulation components are also critical considerations. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these versatile compounds.
References
- 1. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) - Ataman Kimya [atamanchemicals.com]
- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 3. atamankimya.com [atamankimya.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. clearsolutionsusa.com [clearsolutionsusa.com]
- 14. tegewa.de [tegewa.de]
- 15. cscscientific.com [cscscientific.com]
- 16. justagriculture.in [justagriculture.in]
- 17. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 18. pdogf.com.ua [pdogf.com.ua]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Benzethonium Chloride: UV-Vis Spectrophotometry vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and preservatives is paramount. This guide provides a detailed comparison of a validated UV-Vis spectrophotometric method for the quantification of Benzethonium chloride against common chromatographic alternatives, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is supported by published experimental data to aid in the selection of the most appropriate analytical method for your specific needs.
This compound chloride is a quaternary ammonium (B1175870) compound widely used as an antimicrobial preservative in pharmaceutical formulations and as an active ingredient in many antiseptic and disinfectant products. Its effective concentration is crucial for product efficacy and safety, necessitating reliable and validated analytical methods for its quantification.
Analytical Method Validation: A Workflow Overview
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines that outline the validation characteristics required for various analytical tests. A typical workflow for analytical method validation is depicted below.
Caption: A generalized workflow for the validation of an analytical method.
Comparison of Analytical Methods
This guide focuses on a direct UV-Vis spectrophotometric method and compares it with established HPLC and GC methods. A summary of their performance characteristics based on validation studies is presented below.[1][2][3]
| Validation Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measurement of light absorbance of an aqueous solution. | Separation based on partitioning between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase. |
| Wavelength/Detector | 268 nm | 215 nm (Diode Array Detector) | Flame Ionization Detector (FID) |
| Linearity Range | 400 - 600 µg/mL | 80 - 120 µg/mL | 80 - 120 µg/mL |
| **Correlation Coefficient (R²) ** | 0.997 - 0.999 | 0.997 - 0.999 | 0.997 - 0.999 |
| Accuracy (% Recovery) | 98.4 - 101.7% | 98.4 - 101.7% | 98.4 - 101.7% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | Not explicitly stated in the comparative study. Other studies suggest around 0.1 µg/mL for similar methods. | 0.5 ppm (0.5 µg/mL)[4] | 0.001 mg/ml (1 µg/mL)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in the comparative study. Other studies suggest around 0.2 µg/mL for similar methods. | 1.5 ppm (1.5 µg/mL)[4] | 0.005 mg/ml (5 µg/mL)[5] |
Experimental Protocols
Detailed methodologies for the UV-Vis spectrophotometric, HPLC, and GC methods are provided below.
UV-Vis Spectrophotometric Method
This method is based on the direct measurement of the ultraviolet absorbance of this compound chloride in an aqueous solution.
Instrumentation: A suitable UV-Vis spectrophotometer.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound chloride of a known concentration in water. From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., within the linear range of 400-600 µg/mL).[1][2][3]
-
Sample Preparation: Dilute the sample containing this compound chloride with water to obtain a concentration within the calibration range.
-
Measurement: Record the absorbance of the standard and sample solutions at 268 nm against a water blank.[1][2][3]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound chloride in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This method separates this compound chloride from other components in the sample matrix before quantification.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions: [1][2][3]
-
Column: C18, 150 mm x 4.6 mm, 5.0 µm particle size.
-
Mobile Phase: A mixture of 0.01% aqueous triethylamine (B128534) (pH adjusted to 2.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase within the desired concentration range (e.g., 80-120 µg/mL).[1][2][3]
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound chloride peak based on its retention time. The peak area is proportional to the concentration, which can be determined from a calibration curve generated from the standard solutions.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile compounds and can be used for the quantification of this compound chloride.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a capillary column, and an appropriate injector.
Chromatographic Conditions: [1][2][3]
-
Column: ZB-WAX plus capillary column, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Gradient increase to a maximum of 200°C.
-
Injection Volume: 1 µL with a split ratio of 1:100.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.
-
Injection: Inject the prepared solutions into the GC system.
-
Quantification: The quantification is based on the peak area of this compound chloride, which is determined by a calibration curve prepared from standard solutions.
Logical Relationship of Validation Parameters
The various parameters assessed during method validation are interconnected and collectively ensure the reliability of the analytical data. The following diagram illustrates the logical relationship between key validation parameters.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The choice of an analytical method for the quantification of this compound chloride depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and economic considerations.
-
The UV-Vis spectrophotometric method is simple, rapid, and cost-effective, making it suitable for routine quality control of relatively simple formulations where high sensitivity is not a primary concern.[1][2][3]
-
The HPLC method offers higher specificity and sensitivity, allowing for the separation of this compound chloride from potential interfering substances in complex matrices. It is considered a more robust and accurate method for regulatory submissions and stability studies.[1][2][3]
-
The GC method provides an alternative for the analysis of this compound chloride, particularly when dealing with volatile components or when a different separation mechanism is required.[1][2][3]
Ultimately, the validation data presented in this guide demonstrates that all three methods can be accurate and precise for the quantification of this compound chloride when validated appropriately. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements and laboratory capabilities.
References
- 1. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the performance of Benzethonium chloride in commercially available disinfectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Benzethonium chloride-based disinfectants with other commercially available alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate antimicrobial agents for various applications.
Mechanism of Action: A Fundamental Difference
The efficacy of a disinfectant is intrinsically linked to its mechanism of action. This compound chloride, a quaternary ammonium (B1175870) compound (QAC), primarily functions by disrupting the cellular integrity of microorganisms. Its cationic nature facilitates binding to the negatively charged components of microbial cell membranes, leading to altered permeability, leakage of essential intracellular contents, and ultimately, cell death.[1] This mechanism also involves the denaturation of essential proteins and enzymes.
In contrast, alcohol-based disinfectants, such as ethanol (B145695) and isopropanol, work by denaturing proteins, a process that is more effective in the presence of water.[2] Chlorine-based disinfectants, like sodium hypochlorite, are potent oxidizing agents that damage microbial cell membranes, nucleic acids, and enzymes.
Quantitative Performance Evaluation
The following tables summarize the antimicrobial efficacy of this compound chloride and its alternatives based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Antibacterial Efficacy
| Disinfectant | Microorganism | Concentration | Contact Time | Log Reduction | Source |
| This compound Chloride | Escherichia coli | Not Specified | Post-1st use | 1.70 ± 0.72 | [3][4] |
| Escherichia coli | Not Specified | Post-5th use | 2.75 ± 1.13 | [3][4] | |
| Benzalkonium Chloride | Staphylococcus aureus | 0.12% | Not Specified | 3.75 - 4.16 | [5] |
| Ethanol | Staphylococcus aureus | 63% | Not Specified | < 1.0 | [5] |
| Ethanol | Escherichia coli | Not Specified | Post-1st use | 2.07 ± 0.61 | [4] |
| Escherichia coli | Not Specified | Post-5th use | 2.50 ± 0.95 | [4] | |
| Sodium Hypochlorite | Staphylococcus aureus | 250 ppm | 5 minutes | 4.9 - <6.2 | [6] |
| Pseudomonas aeruginosa | 250 ppm | 5 minutes | 3.7 - 4.3 | [6] | |
| Enterococcus faecium | 250 ppm | 5 minutes | 3.1 | [6] |
Table 2: Antiviral Efficacy
| Disinfectant | Virus | Concentration | Contact Time | Efficacy | Source |
| This compound Chloride | SARS-CoV-2 | 0.28% (in 2-propanol) | 3 - 10 minutes | Complete Inactivation | [7] |
| Benzalkonium Chloride | SARS-CoV-2 | 0.05% - 0.4% | 5 - 10 minutes | 90% - 100% Virucidal Efficacy | [7] |
| Ethanol | SARS-CoV-2 | 83% | 10 minutes | Complete Inactivation | [7] |
| Sodium Dichloroisocyanurate | SARS-CoV-2 | 0.00108% - 0.0011% | 10 - 15 minutes | Complete Inactivation | [7] |
Comparative Overview
| Feature | This compound Chloride (QACs) | Alcohol-Based | Chlorine-Based |
| Spectrum of Activity | Broad (Bacteria, Fungi, Enveloped Viruses) | Broad (Bacteria, Fungi, Enveloped & some Non-enveloped Viruses) | Very Broad (Bacteria, Fungi, Viruses, Spores)[8] |
| Speed of Action | Rapid to moderate[3] | Very Rapid | Rapid |
| Residual Activity | Yes | No | No |
| Effect of Organic Matter | Efficacy can be reduced | Efficacy significantly reduced | Efficacy significantly reduced |
| Material Compatibility | Generally good | Can damage some plastics and surfaces | Corrosive to metals[6] |
| Safety Profile | Generally safe at use concentrations, but can cause skin irritation | Flammable, can cause skin dryness | Irritant, can release toxic gases if mixed with acids |
Experimental Protocols
Suspension Test (e.g., ASTM E2315)
This method evaluates the antimicrobial activity of a liquid disinfectant in a suspension.
-
Methodology:
-
A standardized culture of the test microorganism is prepared.
-
The disinfectant is diluted to the desired concentration.
-
A specified volume of the microbial culture is added to the disinfectant solution.
-
After a predetermined contact time, an aliquot is transferred to a neutralizing medium to stop the antimicrobial action.
-
The number of surviving microorganisms is determined by plating and incubation.
-
The log reduction of the microbial population is calculated compared to a control.
-
Carrier Test (e.g., AOAC Use-Dilution Test)
This test assesses the efficacy of a disinfectant on a hard, non-porous surface.
-
Methodology:
-
Stainless steel carriers are inoculated with a standardized culture of the test microorganism and then dried.
-
The inoculated carriers are immersed in the disinfectant solution for a specified contact time.
-
Following exposure, the carriers are transferred to a growth medium containing a neutralizer.
-
The medium is incubated, and the number of tubes showing microbial growth is recorded.
-
In-Vivo Hand Wash Test (e.g., ASTM E1174)
This method evaluates the effectiveness of hand antiseptic formulations.
-
Methodology:
-
The hands of human subjects are contaminated with a non-pathogenic marker organism (e.g., Serratia marcescens).
-
A baseline sample is taken to determine the initial microbial load.
-
The subjects then use the antiseptic product according to the manufacturer's instructions.
-
Post-application samples are collected.
-
The log reduction in the marker organism is calculated to determine the product's efficacy.
-
Visualizations
Caption: Mechanism of Action of this compound Chloride.
Caption: Mechanism of Action of Alcohol-Based Disinfectants.
Caption: Experimental Workflow for the AOAC Use-Dilution Test.
References
- 1. The Safety and Efficacy of Hand Sanitizers Against COVID-19 - Focal Point [focalpointresearch.net]
- 2. tristel.com [tristel.com]
- 3. parksideirl.com [parksideirl.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Back to Basics: Choosing the Appropriate Surface Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
Inter-Laboratory Validation of Benzethonium Chloride MIC Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Importance of Standardized MIC Testing Protocols
The determination of a compound's MIC is a cornerstone of antimicrobial research and development. However, variability in experimental conditions can lead to significant discrepancies in results between laboratories. Factors such as inoculum preparation, media composition, incubation time, and endpoint determination can all influence the final MIC value.[1] The use of standardized protocols, such as those developed by CLSI and EUCAST, is paramount in minimizing this variability and generating reliable and comparable data. These protocols provide detailed, step-by-step instructions for performing antimicrobial susceptibility testing, ensuring that results are consistent and reproducible.
Comparative MIC Data
The following table summarizes publicly available MIC data for Benzethonium chloride and the closely related Benzalkonium chloride against common bacterial strains. It is important to note that these values have been compiled from various sources and may not be directly comparable due to potential variations in testing methodologies. This highlights the need for standardized, head-to-head comparative studies.
| Compound | Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound chloride | Staphylococcus aureus | Gram-positive | 1 - 4 |
| Escherichia coli | Gram-negative | 16 - 64 | |
| Pseudomonas aeruginosa | Gram-negative | 32 - 128 | |
| Benzalkonium chloride | Staphylococcus aureus | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | 8 - 64 | |
| Pseudomonas aeruginosa | Gram-negative | 16 - 256 |
Experimental Protocols for MIC Determination
The two most widely accepted methods for determining the MIC of an antimicrobial agent are the broth microdilution and agar (B569324) dilution methods. These protocols are outlined in detail by both CLSI and EUCAST.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is recorded as the lowest concentration of the agent that prevents the growth of the microorganism on the agar surface.
Experimental Workflow and Cellular Response
To aid in the visualization of the MIC testing process and the cellular mechanisms of action and resistance, the following diagrams are provided.
Caption: Workflow for MIC determination using broth or agar dilution.
The primary antimicrobial mechanism of this compound chloride, like other QACs, is the disruption of the bacterial cell membrane. However, bacteria can develop resistance through various mechanisms, often involving complex signaling pathways that lead to the expression of resistance-conferring genes.
Caption: Bacterial response to this compound Chloride (QAC) exposure.
Exposure to this compound chloride leads to membrane disruption and cellular stress.[1] In response, bacteria can activate signaling pathways that upregulate efflux pumps to expel the compound, alter gene expression to reduce susceptibility, and activate general stress response pathways to mitigate damage. For instance, studies on the related compound Benzalkonium chloride have shown that bacteria can develop resistance through mutations in genes like pmrB and the overexpression of efflux pump genes.
Conclusion
The inter-laboratory validation of MIC testing protocols for this compound chloride is crucial for establishing standardized and reproducible results in antimicrobial research. While a definitive, large-scale validation study is not yet available, adherence to established protocols from bodies like CLSI and EUCAST is the most effective way to minimize variability and ensure the reliability of generated data. The provided experimental outlines and visualizations serve as a guide for researchers to design and execute robust MIC testing experiments and to understand the underlying mechanisms of action and resistance to this important antimicrobial agent. Further comparative studies are warranted to establish a comprehensive and directly comparable dataset of this compound chloride MIC values across a wide range of clinically and industrially relevant microorganisms.
References
Benzethonium Chloride: A Comparative Analysis of its Impact on Prokaryotic and Eukaryotic Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of benzethonium (B1203444) chloride, a quaternary ammonium (B1175870) compound, on the cell viability of prokaryotic and eukaryotic cells. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for understanding the differential cytotoxicity of this widely used antimicrobial agent.
Quantitative Comparison of Cell Viability
This compound chloride exhibits a broad spectrum of activity, affecting the viability of both prokaryotic and eukaryotic cells. However, the effective concentrations and the degree of cytotoxicity vary significantly between these two cell domains. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentrations (MIC) for prokaryotes and 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50) for eukaryotes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Effect of this compound Chloride on Prokaryotic Cell Viability
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 1.95 |
| Bacillus subtilis | Gram-Positive | 3.9 |
| Escherichia coli | Gram-Negative | 15.6 |
| Pseudomonas aeruginosa | Gram-Negative | 62.5 |
Table 2: Effect of this compound Chloride on Eukaryotic Cell Viability
| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) | Exposure Time |
| FaDu | Human pharyngeal cancer | Cell Viability | 3.8 | 48 h |
| C666-1 | Human nasopharyngeal carcinoma | Cell Viability | 5.3 | 48 h |
| V79 | Chinese hamster lung fibroblast | Cell Growth | >30 µg/mL (approx. >67 µM) | 24-48 h |
| H358 | Human lung epithelial | MTT Assay | 7.1 µg/mL (approx. 15.9 µM) | 30 min |
| H358 | Human lung epithelial | MTT Assay | 1.5 µg/mL (approx. 3.4 µM) | 24 h |
Mechanism of Action: A Tale of Two Membranes
This compound chloride's primary mode of action in both prokaryotic and eukaryotic cells involves the disruption of the cell membrane. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a loss of integrity and increased permeability.[1][2] This disruption results in the leakage of essential intracellular components and ultimately leads to cell death.[1]
In prokaryotes, this membrane damage is a key factor in its bactericidal activity.[1] In eukaryotes, while membrane disruption is also a primary mechanism, this compound chloride has been shown to induce apoptosis (programmed cell death) through the activation of caspases.[3][4] This suggests a more complex interaction with eukaryotic cellular machinery beyond simple membrane lysis. Studies have indicated that toxicity in mammalian cells can result from mitochondrial dysfunction and the subsequent triggering of apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effect of this compound chloride on cell viability.
Determination of Minimum Inhibitory Concentration (MIC) for Prokaryotic Cells
This protocol is a standard method for assessing the antimicrobial activity of a compound against bacteria.
Materials:
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound chloride stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at the optimal temperature (e.g., 37°C) to obtain a fresh culture.
-
Standardization of Inoculum: Dilute the overnight culture in fresh medium to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound Chloride: Prepare a series of twofold dilutions of the this compound chloride stock solution in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound chloride. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound chloride at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay) for Eukaryotic Cells
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound chloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the eukaryotic cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound chloride. Include a vehicle control (cells in medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizing the Processes
To better understand the experimental workflows and the underlying mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Benzethonium Chloride
For researchers and scientists handling benzethonium (B1203444) chloride, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound chloride, aligning with regulatory compliance and best practices in chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound chloride. Personal protective equipment (PPE) is mandatory. This includes splash goggles, a lab coat, and appropriate gloves.[1] In case of insufficient ventilation, a certified respirator should be used.[1]
In case of a spill:
-
Small Spills (Solid): Moisten the spilled solid with water to prevent dust formation. Use appropriate tools to transfer the material into a designated, labeled waste container.[2]
-
Surface Cleaning: After removing the spilled material, clean the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system.[1] Alternatively, wash the area with a soap and water solution.[2]
-
Contaminated Materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound chloride must be conducted in accordance with federal, state, and local environmental control regulations.[1]
-
Waste Identification and Collection:
-
Collect all this compound chloride waste, including surplus solutions and contaminated materials, in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible materials such as strong oxidizing agents, soaps, or anionic detergents.[2]
-
-
Licensed Waste Disposal:
-
The primary and recommended method for disposal is to engage a licensed professional waste disposal company.[3][4] This ensures that the chemical is managed and treated in compliance with all regulatory standards.
-
Provide the disposal company with a complete characterization of the waste, including the SDS.
-
-
Alternative Disposal Method (where permissible and equipped):
-
For non-recyclable solutions, an alternative is to dissolve or mix the material with a combustible solvent.[3]
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3] This should only be performed by trained personnel in a facility with the appropriate equipment and permits.
-
-
Disposal of Contaminated Packaging:
Environmental Hazard and Ecotoxicity Data
This compound chloride is classified as very toxic to aquatic life with long-lasting effects.[3][6][7] It is crucial to prevent its release into the environment. Discharge into sewer systems or drains must be avoided.[3][8] The following table summarizes key ecotoxicity data for this compound chloride.
| Organism | Test Type | Concentration | Exposure Time | Reference |
| Pimephales promelas (Fathead minnow) | LC50 | 1.6 mg/L | 96 hours | [1] |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | 1.4 mg/L | 96 hours | [1] |
| Oncorhynchus mykiss (Rainbow trout) | LC50 | 1.15 mg/L | 96 hours | [7] |
| Daphnia magna (Water flea) | EC50 | 0.220 mg/L | 48 hours | [7] |
LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical that produces an effect in 50% of a test population.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound chloride.
Caption: this compound Chloride Disposal Workflow.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. This compound CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. actylislab.com [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Benzethonium
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzethonium chloride. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound chloride, which can be a skin, eye, and respiratory irritant.[1] For solids, operations that generate dust require the highest level of protection.
Summary of Required PPE
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Dust Respirator | Mandatory for all procedures involving the handling of powdered or solid this compound chloride, especially during weighing and transferring.[1][2][3] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing the neat chemical.[4] |
| Eye & Face | Splash Goggles & Face Shield | Chemical splash goggles are required at all times.[1][2] A face shield should be worn over goggles during powder handling or when there is a risk of splashing.[3][5] |
| Hand | Chemical-Resistant Gloves (Double Gloving Recommended) | Wear two pairs of nitrile, neoprene, butyl rubber, or latex gloves.[3][4][6][7] Immediately remove the outer glove after handling the compound and the inner glove upon leaving the work area. Change gloves frequently.[3] |
| Body | Lab Coat or Disposable Gown | A lab coat is the minimum requirement.[1] For large quantities or significant spill risk, a disposable, low-permeability gown with a solid front and tight-fitting cuffs is preferred.[1][3] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. |
Glove Material Chemical Resistance
The selection of appropriate glove material is critical for preventing skin contact. The following table summarizes the breakthrough times for various materials when handling undiluted this compound chloride.
| Glove Material | Thickness | Breakthrough Time |
| Butyl rubber | 0.64 mm | > 480 minutes |
| Latex | 0.18 mm | > 480 minutes |
| Neoprene | 0.48 mm | > 480 minutes |
| Polyvinyl chloride (PVC) | 0.20 mm | > 480 minutes |
| Nitrile rubber (NBR) | > 0.11 mm | Information not available |
Data sourced from CAMEO Chemicals (NOAA) and Carl ROTH Safety Data Sheets.[4][6][7]
Operational Plans: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound chloride in a well-ventilated area. Use a chemical fume hood, local exhaust ventilation, or other process enclosures to keep airborne levels below exposure limits.[1][2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within a chemical fume hood.
-
Weighing (for solid form):
-
Place a tared, lidded container on the balance.
-
Move the container to the fume hood.
-
Carefully add the powdered agent to the container and securely close the lid.
-
Return the closed container to the balance to record the final weight.
-
-
Solution Preparation: All handling of the powdered agent to create solutions must be performed within a chemical fume hood.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or ingest the chemical.[1][2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2]
-
The substance is sensitive to light; store in light-resistant containers.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water and remove all contaminated clothing and shoes.[1][8] Wash the affected area with soap and water. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water. If large quantities are swallowed, call a physician immediately.[1]
Spill Response Protocol:
-
Small Spill (Solid):
-
Evacuate non-essential personnel.
-
Wearing full PPE, dampen the spilled solid with water to prevent dust formation.[4]
-
Use appropriate tools to carefully transfer the material into a labeled, convenient waste disposal container.[1][4]
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local regulations.[1]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Use a shovel to place the material into a suitable, labeled waste disposal container.[1]
-
A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1]
-
Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system if local regulations permit.[1]
-
Waste Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Dispose of contents and containers to an approved waste disposal plant.[2][8]
-
Do not let the product enter drains.[5] It is very toxic to aquatic life.[2][9]
Visual Workflow for Handling this compound Chloride
Caption: Workflow for handling this compound Chloride.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
